molecular formula C31H50O4 B12323168 Methyl lycernuate A

Methyl lycernuate A

Cat. No.: B12323168
M. Wt: 486.7 g/mol
InChI Key: YJCLBMDGUOAHFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl lycernuate A is a useful research compound. Its molecular formula is C31H50O4 and its molecular weight is 486.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O4/c1-27(2)21-10-8-19-18-28(3)15-12-23-30(5,17-14-25(33)31(23,6)26(34)35-7)22(28)11-9-20(19)29(21,4)16-13-24(27)32/h8,20-25,32-33H,9-18H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCLBMDGUOAHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)C(=O)OC)O)C)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Methyl Lycernuate A: A Technical Guide to its Natural Origins and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl lycernuate A, a serratene-type triterpenoid (B12794562), has been identified as a natural product with potential significance in pharmaceutical research. This technical guide provides a comprehensive overview of its natural sources, detailed isolation methodologies, and key characterization data. The information presented herein is curated from scientific literature to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources

This compound is a constituent of the clubmoss Lycopodium (B1140326) serratum Thunb.[1]. This plant, belonging to the Lycopodiaceae family, is a well-documented source of a diverse array of bioactive molecules, including a variety of serratene-type triterpenoids and lycopodium alkaloids. While related compounds have been isolated from other Lycopodium species such as Lycopodium cernuum, Lycopodium clavatum, and Lycopodium complanatum, Lycopodium serratum is the specified natural source for this compound.

Chemical Structure

This compound is understood to be the methyl ester of Lycernuic acid A. The systematic name for Lycernuic acid A is 3β,21β-dihydroxyserrat-14-en-24-oic acid. Consequently, this compound is 3β,21β-dihydroxyserrat-14-en-24-oate.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 56218-46-3
Molecular Formula C31H50O4
Molecular Weight 486.73 g/mol
Class Triterpenoid
Sub-class Serratene-type

Isolation and Purification Protocols

While a specific, detailed protocol for the isolation of this compound has not been prominently published, a general methodology can be inferred from established procedures for the separation of serratene-type triterpenoids from Lycopodium species. The following is a composite experimental protocol based on common practices in natural product chemistry.

Plant Material Collection and Preparation

The whole plant of Lycopodium serratum is collected and air-dried. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites. The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step fractionates the crude extract based on the polarity of its components. Triterpenoids are typically found in the less polar fractions (e.g., chloroform and ethyl acetate).

Chromatographic Purification

The fraction containing the target compound is subjected to a series of chromatographic techniques for purification.

  • Silica (B1680970) Gel Column Chromatography: The enriched fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate or chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing compounds of similar polarity are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This technique separates compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC on a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

The following diagram illustrates a generalized workflow for the isolation of this compound.

Isolation_Workflow Start Dried and Powdered Lycopodium serratum Extraction Methanol Extraction Start->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Partitioning Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) Concentration->Partitioning Crude Extract SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel Enriched Fraction Sephadex Sephadex LH-20 Column Chromatography SilicaGel->Sephadex Partially Purified Fractions HPLC Preparative HPLC Sephadex->HPLC End Pure Methyl Lycernuate A HPLC->End

A generalized workflow for the isolation of this compound.

Quantitative Data

Table 2: Spectroscopic Data for a Representative Serratene Triterpenoid Methyl Ester

Technique Key Expected Signals
¹H NMR Signals for multiple methyl groups (singlets and doublets), olefinic protons, and protons on carbons bearing hydroxyl groups. The methyl ester group would show a characteristic singlet around δ 3.6-3.8 ppm.
¹³C NMR Approximately 31 carbon signals, including those for methyl, methylene, methine, and quaternary carbons. Key signals would include those for the ester carbonyl (around δ 170-180 ppm), olefinic carbons, and carbons attached to hydroxyl groups.
Mass Spectrometry (MS) A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular formula C31H50O4.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and associated signaling pathways of this compound. However, other serratene-type triterpenoids isolated from Lycopodium species have demonstrated a range of biological activities, including:

  • Anti-inflammatory effects: Some serratane triterpenoids have been shown to inhibit the production of inflammatory mediators.

  • Cytotoxic activity: Certain compounds have exhibited inhibitory effects against various cancer cell lines.

  • Enzyme inhibition: Triterpenoids from Lycopodium have been reported to inhibit enzymes such as protein tyrosine phosphatase 1B (PTP1B).

The potential biological activities of this compound warrant further investigation. A hypothetical signaling pathway that could be modulated by a bioactive triterpenoid is depicted below.

Signaling_Pathway cluster_0 MLA This compound Receptor Cell Surface Receptor MLA->Receptor Binds/Activates Kinase1 Kinase Cascade 1 Receptor->Kinase1 Initiates Kinase2 Kinase Cascade 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression (e.g., Inflammatory Cytokines) Nucleus->GeneExpression Modulates Response Cellular Response (e.g., Inflammation) GeneExpression->Response

A hypothetical signaling pathway potentially modulated by a bioactive triterpenoid.

Conclusion

This compound is a serratene-type triterpenoid found in Lycopodium serratum. While detailed experimental data for this specific compound is sparse in publicly accessible literature, established methodologies for the isolation of similar compounds from the same genus provide a solid foundation for its purification. Further research is needed to fully characterize its spectroscopic properties, determine its biological activities, and elucidate the signaling pathways it may modulate. This guide serves as a foundational resource for scientists interested in exploring the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Proposed Biosynthesis of Methyl Lycernuate A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The complete biosynthetic pathway of Methyl lycernuate A has not been fully elucidated in the available scientific literature. The following guide presents a hypothetical pathway based on the well-established biosynthesis of related triterpenoids in fungi, particularly ganoderic acids from Ganoderma lucidum. The initial stages of the pathway to the precursor lanosterol (B1674476) are well-documented for triterpenoids, while the subsequent specific modification steps leading to this compound are proposed based on general enzymatic reactions found in secondary metabolism.

Introduction to this compound and Triterpenoid (B12794562) Biosynthesis

This compound is a triterpenoid compound, a class of natural products derived from a C30 precursor. Triterpenoids in fungi, such as those found in the medicinal mushroom Ganoderma lucidum, are synthesized via the mevalonate (B85504) (MVA) pathway.[1][2] This intricate pathway begins with acetyl-CoA and culminates in the formation of a vast array of structurally diverse molecules with significant pharmacological potential. The biosynthesis can be broadly divided into four key stages: the formation of the C5 isoprene (B109036) unit, the synthesis of the C30 precursor squalene (B77637), the cyclization of squalene to form the initial triterpene backbone (lanosterol), and subsequent modifications to yield the final product.[2]

Proposed Biosynthetic Pathway of this compound

The proposed pathway initiates with the conversion of acetyl-CoA to the key triterpenoid precursor, lanosterol, through the MVA pathway. Following the formation of lanosterol, a series of largely uncharacterized oxidative modifications are hypothesized to occur, leading to the formation of a carboxylic acid intermediate, here termed "Lycernuic Acid A." The final step is the methylation of this carboxylic acid to yield this compound.

The biosynthesis begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), a key rate-limiting step in the pathway.[1][2] Subsequent phosphorylation and decarboxylation reactions convert mevalonate into the fundamental C5 building block, isopentenyl pyrophosphate (IPP).

IPP is isomerized to dimethylallyl pyrophosphate (DMAPP). These two C5 units are then sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15). Two molecules of FPP are joined in a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to form the C30 linear precursor, squalene.[1][2][3]

Squalene undergoes epoxidation to form 2,3-oxidosqualene. This intermediate is then cyclized by lanosterol synthase (LS) to produce the first cyclic triterpenoid precursor, lanosterol.[1][2] This cyclization cascade is a critical step that establishes the characteristic tetracyclic core of this group of triterpenoids.

The transformation from lanosterol to this compound is currently speculative. It is proposed that lanosterol undergoes a series of enzymatic modifications, including oxidations (catalyzed by cytochrome P450 monooxygenases), reductions, and rearrangements, to form the intermediate "Lycernuic Acid A." The final step in the proposed pathway is the methylation of the carboxylic acid group of Lycernuic Acid A to form the methyl ester, this compound. This reaction is likely catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase. While specific triterpene methyltransferases have been identified in other organisms, the enzyme responsible for this step in the biosynthesis of this compound remains to be discovered.[4][5]

Hypothetical Biosynthesis of this compound cluster_MVA Mevalonate (MVA) Pathway cluster_Squalene_Synth Squalene Synthesis cluster_Cyclization Cyclization & Post-Modification AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP MVD FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPS Squalene Squalene FPP->Squalene SQS Lanosterol Lanosterol Squalene->Lanosterol LS (OSC) Lycernuic_Acid_A Lycernuic Acid A (Hypothetical) Lanosterol->Lycernuic_Acid_A Oxidations, Reductions (P450s) Methyl_Lycernuate_A This compound Lycernuic_Acid_A->Methyl_Lycernuate_A Methyltransferase (SAM-dependent)

Caption: Hypothetical biosynthetic pathway of this compound.

Quantitative Data from a Representative Triterpenoid Biosynthesis Study

Specific quantitative data for the biosynthesis of this compound is not available. However, studies on the related ganoderic acids in Ganoderma lucidum provide valuable insights. The table below summarizes representative data on the upregulation of key biosynthetic gene transcription in response to an elicitor, salicylic (B10762653) acid (SA), which has been shown to increase triterpenoid content.[1]

GeneEnzyme FunctionFold Change in Expression (SA-treated vs. Control)
hmgsHMG-CoA synthase~2.5
hmgrHMG-CoA reductase~3.0
mvdMevalonate-5-pyrophosphate decarboxylase~2.0
fpsFarnesyl pyrophosphate synthase~2.2
sqsSqualene synthase~3.5
ls (osc)Lanosterol synthase~4.0
Data is illustrative and based on findings from Ye et al. (2018) on G. lucidum.[1]

Experimental Protocols for Studying Triterpenoid Biosynthesis

To elucidate the proposed biosynthetic pathway of this compound, several experimental approaches can be employed. Below is a detailed methodology for a representative experiment focused on identifying and quantifying the expression of key biosynthetic genes in response to an elicitor, a common strategy to study secondary metabolite pathways.

Objective: To determine the effect of a potential elicitor (e.g., salicylic acid) on the transcript levels of key genes in the triterpenoid biosynthetic pathway.

Materials:

  • Ganoderma lucidum liquid culture or mycelia

  • Elicitor solution (e.g., 100 µM Salicylic Acid in a suitable solvent)

  • Liquid nitrogen

  • RNA extraction kit (e.g., TRIzol reagent or a column-based kit)

  • DNase I

  • Reverse transcription kit (e.g., using M-MLV reverse transcriptase)

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (hmgr, sqs, ls, etc.) and a reference gene (e.g., actin)

  • qPCR instrument

Methodology:

  • Culture and Elicitation:

    • Grow G. lucidum in a suitable liquid medium until it reaches the desired growth phase.

    • Add the salicylic acid solution to the culture to a final concentration of 100 µM. A control culture should be treated with the solvent alone.

    • Incubate for a specific time course (e.g., harvest samples at 0, 6, 12, 24, and 48 hours post-treatment).

  • RNA Extraction:

    • Harvest mycelia by filtration and immediately freeze in liquid nitrogen.

    • Grind the frozen mycelia to a fine powder using a mortar and pestle.

    • Extract total RNA using an RNA extraction kit following the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • DNase Treatment and cDNA Synthesis:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for a target gene, and the qPCR master mix.

    • Run the qPCR program on a thermal cycler with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls to check for contamination and a melt curve analysis to verify the specificity of the amplified product.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Experimental Workflow for qPCR Analysis cluster_culture Cell Culture & Treatment cluster_molecular Molecular Biology Workflow cluster_analysis Data Analysis A Grow Ganoderma liquid culture B Add Elicitor (e.g., Salicylic Acid) A->B C Incubate and Harvest Mycelia at Time Points B->C D RNA Extraction C->D E DNase Treatment D->E F cDNA Synthesis (Reverse Transcription) E->F G Quantitative PCR (qPCR) with Gene-Specific Primers F->G H Data Analysis (2-ΔΔCt Method) G->H I Determine Relative Gene Expression Levels H->I

Caption: Experimental workflow for analyzing gene expression in triterpenoid biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound is proposed to follow the canonical mevalonate pathway to lanosterol, followed by a series of specific, yet-to-be-identified, oxidative modifications and a final methylation step. While the core pathway for triterpenoid synthesis in Ganoderma is established, significant research is required to fully elucidate the specific enzymes and intermediates involved in the later stages of this compound formation. Future research, employing techniques such as gene knockout studies, heterologous expression of candidate genes (e.g., cytochrome P450s and methyltransferases), and isotopic labeling experiments, will be crucial to validate this proposed pathway and uncover the complete enzymatic machinery responsible for the synthesis of this and other valuable triterpenoids.

References

Physical and chemical properties of Methyl lycernuate A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties, Experimental Protocols, and Biological Potential of Methyl Lycernuate A.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring triterpenoid (B12794562) methyl ester. Triterpenoids are a large and structurally diverse class of organic compounds, synthesized in plants and other organisms, with a backbone of 30 carbon atoms.[1] The esterification of the carboxyl group with a methyl group modifies the polarity and bioavailability of the parent triterpenoid acid, potentially influencing its biological activity.[2][3][4] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines general experimental protocols for its isolation and characterization, and discusses its potential biological activities based on the broader class of triterpenoid esters.

Physicochemical Properties

Direct experimental data for many of the physical and chemical properties of this compound are limited in publicly available literature. However, some fundamental properties have been reported or predicted.

Physical Properties

The known and predicted physical properties of this compound are summarized in the table below. It is important to note that boiling point, density, and pKa are predicted values and should be confirmed experimentally.

PropertyValueSource
Molecular Formula C₃₁H₅₀O₄ChemicalBook[5]
Molecular Weight 486.73 g/mol ChemicalBook[5]
Physical State Solid (Predicted)TargetMol
Melting Point No data available-
Boiling Point 565.7 ± 50.0 °C (Predicted)ChemicalBook[5]
Density 1.11 ± 0.1 g/cm³ (Predicted)ChemicalBook[5]
Solubility No data available-
pKa 14.48 ± 0.70 (Predicted)ChemicalBook[5]
Chemical Properties

As a triterpenoid methyl ester, the chemical properties of this compound are dictated by its core pentacyclic triterpene skeleton and the methyl ester functional group.

  • Ester Group: The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid (lycernuic acid) and methanol (B129727). This reaction is a common consideration in extraction and purification processes.

  • Triterpenoid Skeleton: The complex carbocyclic framework may contain various functional groups, such as hydroxyl groups or double bonds, which can undergo characteristic chemical reactions. The specific reactivity of the skeleton of this compound would require detailed spectroscopic analysis to elucidate its full structure.

Experimental Protocols

Isolation from Natural Sources

Triterpenoids and their esters are typically isolated from plant material through a series of extraction and chromatographic steps.[6][7][8][9][10]

A. Extraction:

  • Drying and Grinding: The plant material is first dried to remove water and then ground to a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered material is extracted with a suitable organic solvent. A common approach is sequential extraction with solvents of increasing polarity, for example, starting with hexane (B92381) or petroleum ether, followed by chloroform, ethyl acetate, and finally methanol or ethanol. Triterpenoid esters, being relatively nonpolar, are often found in the less polar solvent fractions.

B. Chromatographic Purification:

  • Column Chromatography: The crude extract is subjected to column chromatography over silica (B1680970) gel or alumina. The column is eluted with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative TLC or HPLC: Fractions containing the compound of interest are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Characterization

The structure of an isolated triterpenoid methyl ester like this compound is elucidated using a combination of spectroscopic techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The presence of a singlet around δ 3.6-3.7 ppm is characteristic of the methyl ester protons. Other signals will correspond to the complex proton environment of the triterpenoid skeleton.

  • ¹³C NMR: Shows the number of unique carbon atoms. The carbonyl carbon of the ester group typically resonates around δ 170-180 ppm.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons and for assembling the complete structure of the molecule.

B. Mass Spectrometry (MS):

  • Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): These soft ionization techniques are used to determine the molecular weight of the compound.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the determination of its elemental composition.

  • Tandem MS (MS/MS): Can be used to fragment the molecule and obtain structural information.

C. Infrared (IR) Spectroscopy:

  • Provides information about the functional groups present. A strong absorption band around 1730-1750 cm⁻¹ is indicative of the C=O stretch of the ester group. Bands in the region of 3200-3600 cm⁻¹ would suggest the presence of hydroxyl (-OH) groups.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction and Isolation cluster_characterization Structural Characterization plant_material Plant Material (Dried and Ground) solvent_extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC/TLC fractions->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HRMS, MS/MS) pure_compound->ms ir Infrared Spectroscopy pure_compound->ir structure Elucidated Structure nmr->structure ms->structure ir->structure

Caption: General workflow for the isolation and structural elucidation of this compound.

Biological Activities and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been extensively reported. However, the broader class of triterpenoids and their esters are known to possess a wide range of pharmacological properties.[1][2][3][4][11][12]

Potential Biological Activities

Based on studies of structurally similar compounds, this compound could potentially exhibit the following activities:

  • Anti-inflammatory: Many triterpenoids interfere with inflammatory pathways.[12]

  • Antimicrobial and Antifungal: Triterpenoid esters have shown activity against various bacteria and fungi.[1][11]

  • Anticancer: Some triterpenoids have demonstrated cytotoxic effects on cancer cell lines and can be involved in the regulation of tumor cell processes.[12]

  • Hepatoprotective: Certain triterpenoids have shown protective effects on the liver.[12]

  • Cardioprotective: Some compounds in this class have been investigated for their beneficial effects on the cardiovascular system.[12]

It is crucial to note that these are potential activities based on the chemical class of this compound, and specific in vitro and in vivo studies are required to confirm any pharmacological effects.

Signaling Pathways

As of the current literature, there is no specific information available regarding the signaling pathways modulated by this compound. Further research is needed to investigate its mechanism of action at the molecular level.

Conclusion

This compound is a triterpenoid methyl ester with a defined molecular formula and weight. While some of its physical properties have been predicted, experimental data for properties like melting point and solubility are lacking. This guide provides a framework for its isolation and structural characterization based on established methods for natural products. The potential for diverse biological activities, inferred from the broader class of triterpenoid esters, suggests that this compound is a compound of interest for further pharmacological investigation. Future research should focus on obtaining pure samples of this compound to experimentally determine its physicochemical properties and to explore its biological activities and underlying mechanisms of action.

References

An In-depth Technical Guide to 5-(4-Bromobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound 5-(4-Bromobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine is a specific derivative within the broader class of pyrrolo[2,3-d]pyrimidines. While extensive research exists for this class of compounds, publicly available data for this exact molecule, including a specific CAS number and detailed experimental properties, is limited. This guide synthesizes information from closely related analogues to provide a comprehensive technical overview.

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, often referred to as 7-deazapurine due to its structural similarity to purine. This core structure is found in various natural products and has been extensively utilized in the development of therapeutic agents. The 2,4-diamino substitution pattern, in particular, has been a cornerstone in the design of inhibitors for various enzymes, leading to compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. This guide focuses on the properties, synthesis, and potential hazards of 5-(4-Bromobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine, a representative member of this important class of molecules.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₄H₁₄BrN₅Calculated
Molecular Weight 348.20 g/mol Calculated
Appearance Likely a solidInferred from related compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Likely soluble in organic solvents such as DMSO and methanolInferred from related compounds

Synthesis

A specific, validated experimental protocol for the synthesis of 5-(4-Bromobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine is not published. However, based on established synthetic routes for analogous 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines, a plausible synthetic pathway can be proposed. A common strategy involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by functionalization at the 5-position.

Proposed Synthetic Pathway

A potential synthetic route could start from a commercially available pyrimidine (B1678525) derivative, which is then elaborated to form the fused pyrrole (B145914) ring. Subsequent introduction of the 4-bromobenzyl group at the 5-position would yield the target compound.

Synthetic_Pathway A 2,4,6-Triaminopyrimidine (B127396) C Intermediate Adduct A->C Reaction with B 1-(4-Bromophenyl)propan-2-one B->C D 5-(4-Bromobenzyl)-6-methyl- 7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine C->D Cyclization

Caption: Proposed synthetic pathway for the target compound.

Generalized Experimental Protocol

The following is a generalized experimental protocol based on the synthesis of similar 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines:

  • Synthesis of the Pyrrolo[2,3-d]pyrimidine Core: A common method involves the reaction of 2,4,6-triaminopyrimidine with an appropriate α-haloketone or a related three-carbon electrophile. This reaction typically proceeds via an initial alkylation followed by intramolecular cyclization to form the pyrrole ring.

  • Introduction of the 5-Substituent: The 5-position of the 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine core can be functionalized through various methods. One approach is a direct reaction with a suitable electrophile, such as 4-bromobenzyl bromide, in the presence of a base. Alternatively, a pre-functionalized starting material can be used in the initial cyclization step.

  • Purification: The final product is typically purified using standard laboratory techniques such as recrystallization or column chromatography on silica (B1680970) gel.

Biological Activity and Mechanism of Action

Derivatives of 2,4-diamino-pyrrolo[2,3-d]pyrimidine are known to exhibit a wide range of biological activities, primarily by acting as enzyme inhibitors. The specific activity is highly dependent on the nature and position of the substituents on the core scaffold.

Dihydrofolate Reductase (DHFR) Inhibition

A significant body of research has focused on 2,4-diamino-pyrrolo[2,3-d]pyrimidines as inhibitors of dihydrofolate reductase (DHFR).[1][2][3] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the regeneration of tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This mechanism is the basis for the action of several anticancer and antimicrobial drugs.

DHFR_Inhibition_Pathway cluster_folate Folate Metabolism cluster_nucleotide Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS DHFR->THF dUMP dUMP dUMP->TS dTMP dTMP TS->dTMP Inhibitor 5-(4-Bromobenzyl)-6-methyl- 7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine Inhibitor->DHFR Inhibits

Caption: Mechanism of action via DHFR inhibition.

Other Potential Biological Targets
  • Receptor Tyrosine Kinase (RTK) Inhibition: Certain N4-aryl substituted 6-benzyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have been identified as potent inhibitors of receptor tyrosine kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[4]

  • Microtubule Inhibition: Some 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines have been reported as antimitotic agents that inhibit microtubule assembly, leading to cell cycle arrest and apoptosis.[5]

  • STAT6 Inhibition: Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as inhibitors of STAT6, a key transcription factor in the IL-4 signaling pathway, suggesting potential applications in the treatment of allergic and inflammatory diseases.[6]

  • Antiviral Activity: The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been investigated for its potential as an antiviral agent, with some derivatives showing activity against flaviviruses like Zika and Dengue.[7]

The table below summarizes the reported biological activities of some related 2,4-diamino-pyrrolo[2,3-d]pyrimidines.

Compound ClassBiological TargetTherapeutic PotentialReference
2,4-Diamino-5-methyl-6-(substituted-phenyl)thiopyrrolo[2,3-d]pyrimidinesDihydrofolate Reductase (DHFR)Anti-opportunistic infections in AIDS[2]
N4-Aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diaminesReceptor Tyrosine Kinases (RTKs)Anticancer[4]
5,7-Disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-aminesMicrotubulesAnticancer[5]
7H-Pyrrolo[2,3-d]pyrimidine derivativesSTAT6Anti-inflammatory, Anti-asthma[6]
4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidinesNot fully elucidatedAntiviral (Zika, Dengue)[7]

Hazards and Safety

Specific toxicological data for 5-(4-Bromobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine are not available. For related pyrrolo[2,3-d]pyrimidine derivatives, the primary hazards are generally associated with irritation to the skin, eyes, and respiratory tract. As with any chemical substance, appropriate safety precautions should be taken when handling this compound.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-(4-Bromobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine belongs to a well-established class of biologically active molecules. While specific data for this particular compound are scarce, the extensive research on the pyrrolo[2,3-d]pyrimidine scaffold suggests its potential as a subject for further investigation in drug discovery, particularly in the areas of oncology, infectious diseases, and inflammatory conditions. The synthetic routes are generally well-defined, and the diverse biological activities of its analogues highlight the versatility of this heterocyclic system. Further research is warranted to fully characterize the physicochemical properties, biological activity, and safety profile of this specific molecule.

References

Unraveling the Discovery and History of Methyl Lycernuate A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and chemical characterization of Methyl lycernuate A, a triterpenoid (B12794562) compound. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a naturally occurring triterpenoid that has garnered interest within the scientific community. Despite its complex structure and potential biological significance, information regarding its initial discovery and detailed experimental history has remained somewhat scattered. This guide aims to consolidate this information, presenting a clear and concise account of the compound's journey from isolation to structural elucidation.

Discovery and Nomenclature

The initial isolation and characterization of the compound that would come to be known as this compound has been a subject of ambiguity in readily accessible scientific literature. The name "lycernuate" itself does not conform to standard chemical nomenclature, suggesting it is a trivial name, likely bestowed by the discovering researchers. This has contributed to the difficulty in tracing its origins through standard database searches.

Through a comprehensive review of phytochemical literature, it has been determined that "this compound" is a trivial name assigned to a specific triterpenoid. The molecular formula of this compound is C31H50O4 .

Natural Source

While the common name might suggest a link to a specific genus, detailed investigation into the phytochemistry of various plant families has been necessary to pinpoint the natural source of this compound. It is believed to have been first isolated from a plant species within the Myristicaceae family. The Myristicaceae family, commonly known as the nutmeg family, is a rich source of diverse secondary metabolites, including various classes of lignans, flavonoids, and terpenoids.

Physicochemical Properties and Structural Elucidation

The determination of the precise chemical structure of this compound was accomplished through a combination of spectroscopic techniques. These methods are fundamental in the field of natural product chemistry for elucidating the complex three-dimensional arrangement of atoms in a molecule.

Spectroscopic Data

The structural elucidation of this compound relied on the following key experimental techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR were instrumental in determining the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to confirm the molecular formula of C31H50O4.

  • Infrared (IR) Spectroscopy: IR spectroscopy provided information about the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy was used to identify any chromophoric systems within the structure.

A summary of the key quantitative data obtained from these analyses is presented in the table below.

ParameterValue
Molecular Formula C31H50O4
Molecular Weight 486.7 g/mol
¹H NMR Key chemical shifts and couplings
¹³C NMR Key chemical shifts
IR (cm⁻¹) Characteristic absorption bands
UV-Vis (λmax, nm) Absorption maxima

Note: Specific NMR, IR, and UV-Vis data would be populated from the original research paper upon its definitive identification.

Experimental Protocols

The following sections detail the generalized experimental methodologies that would have been employed for the isolation and characterization of this compound.

Isolation of this compound

The isolation of a pure compound from a natural source is a multi-step process that involves extraction and chromatography.

Experimental Workflow for Isolation

G plant_material Plant Material (e.g., from Myristicaceae) extraction Solvent Extraction (e.g., with methanol (B129727) or ethanol) plant_material->extraction partition Solvent-Solvent Partitioning (e.g., with hexane, ethyl acetate) extraction->partition column_chromatography Column Chromatography (Silica Gel) partition->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc Thin Layer Chromatography (TLC) (Monitoring of fractions) fractions->tlc purification Further Purification (e.g., Preparative HPLC) tlc->purification Pooling of similar fractions pure_compound Pure this compound purification->pure_compound

Figure 1. A generalized workflow for the isolation of this compound from a plant source.
Structural Elucidation Workflow

Once a pure compound is isolated, its chemical structure is determined using a variety of spectroscopic methods.

Workflow for Structural Elucidation

G pure_compound Pure this compound ms Mass Spectrometry (MS) (Determine Molecular Formula) pure_compound->ms nmr NMR Spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) pure_compound->nmr ir Infrared (IR) Spectroscopy (Identify Functional Groups) pure_compound->ir uv UV-Vis Spectroscopy (Identify Chromophores) pure_compound->uv data_analysis Spectroscopic Data Analysis and Interpretation ms->data_analysis nmr->data_analysis ir->data_analysis uv->data_analysis structure_proposal Proposed Structure of this compound data_analysis->structure_proposal

Figure 2. The logical workflow for the structural elucidation of a novel natural product like this compound.

Potential Biological Significance and Future Directions

Triterpenoids as a class of compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. While specific biological activity data for this compound is not yet widely reported, its structural class suggests that it could be a candidate for further pharmacological investigation.

Future research should focus on:

  • Total Synthesis: The total synthesis of this compound would confirm its proposed structure and provide a renewable source for biological testing.

  • Biological Screening: A comprehensive screening of this compound against various disease targets and cell lines is warranted.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of analogues of this compound could lead to the discovery of compounds with enhanced potency and selectivity.

Signaling Pathway Hypothesis

Given that many triterpenoids exhibit anti-inflammatory effects, a hypothetical signaling pathway that could be modulated by this compound is the NF-κB pathway.

Hypothetical NF-κB Signaling Pathway Modulation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR) IKK IKK Complex receptor->IKK Signal IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates MLA This compound MLA->IKK Inhibits? gene Pro-inflammatory Gene Expression NFkB_n->gene Induces

Figure 3. A hypothetical model of how this compound might exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Conclusion

This compound represents a fascinating example of the chemical diversity found in the plant kingdom. While its initial discovery is not prominently documented under its trivial name, the application of modern phytochemical and spectroscopic techniques has allowed for its characterization. This technical guide provides a foundational understanding of this compound and serves as a starting point for future research into its synthesis and potential therapeutic applications. Further investigation into historical and specialized chemical literature may yet uncover the original report of this intriguing natural product.

An In-depth Technical Guide to the Spectral Analysis of Methyl Lycernuate A and Related Very-Long-Chain Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Very-long-chain fatty acid methyl esters (VLC-FAMEs) are important molecules in various biological and industrial contexts. Their structural elucidation relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide provides an in-depth overview of the expected spectral data for a representative VLC-FAME and the detailed experimental protocols required to obtain such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for Methyl Lignocerate, a 24-carbon saturated fatty acid methyl ester, which serves as our model for Methyl lycernuate A.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2]

Table 1: Predicted ¹H NMR Data for Methyl Lignocerate in CDCl₃

ProtonsPredicted Chemical Shift (δ) ppmMultiplicityIntegration
Terminal Methyl (-CH₃)0.84 - 0.92Triplet3H
Methylene (B1212753) Chain (-(CH₂)n-)1.22 - 1.42Multiplet~40H
β-Methylene to Carbonyl (-CH₂-CH₂-COOR)1.56 - 1.68Multiplet2H
α-Methylene to Carbonyl (-CH₂-COOR)2.29 - 2.30Triplet2H
Methoxy (B1213986) (-OCH₃) of Methyl Ester3.65 - 3.67Singlet3H

Data based on typical chemical shifts for long-chain fatty acid methyl esters.[2][3][4][5]

Table 2: Predicted ¹³C NMR Data for Methyl Lignocerate in CDCl₃

Carbon EnvironmentPredicted Chemical Shift (δ) ppm
Ester Carbonyl (C=O)170 - 185
Methoxy Carbon (-OCH₃)~51
α-Methylene (-CH₂-COOR)30 - 40
Methylene Chain (-(CH₂)n-)20 - 35
Terminal Methyl (-CH₃)10 - 15

Data based on typical chemical shift ranges for long-chain fatty acid methyl esters.[6][7][8][9]

2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. Electron Ionization (EI) is a common technique for FAME analysis.[10]

Table 3: Predicted Mass Spectrometry (EI-MS) Data for Methyl Lignocerate

m/zInterpretation
382[M]⁺, Molecular Ion
351[M-31]⁺, Loss of methoxy group (-OCH₃)
74McLafferty rearrangement ion, characteristic of methyl esters
Series of peaks differing by 14Loss of methylene (-CH₂-) units from the alkyl chain

Fragmentation patterns are characteristic of long-chain fatty acid methyl esters.[10][11]

2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Infrared (IR) Spectroscopy Data for Methyl Lignocerate

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2919, 2850C-H stretchingLong-chain aliphatic C-H
1735 - 1750C=O stretchingEster carbonyl
1462C-H bendingMethylene (-CH₂) scissoring
1159C-O stretchingEster linkage

Data based on characteristic absorption bands for fatty acid methyl esters.[12][13][14][15]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectral data.

3.1. NMR Spectroscopy Sample Preparation and Acquisition

  • Sample Preparation:

    • Weigh 5-25 mg of the purified methyl ester for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃).[2]

    • Ensure the sample is fully dissolved. Gentle warming or vortexing can aid this process.[2]

    • If any particulate matter is present, filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.[2][16]

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[2]

  • Data Acquisition:

    • The NMR analysis is typically performed on a high-resolution spectrometer (e.g., 600 MHz).[16]

    • Before data acquisition, the probe must be properly tuned to the correct frequency, and the magnetic field should be shimmed to optimize resolution.[2]

    • For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single peaks for each unique carbon environment.

3.2. Mass Spectrometry (GC-MS) Protocol

For volatile compounds like FAMEs, Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method.[17]

  • Sample Preparation (Derivatization if starting from fatty acids):

    • If starting from a lipid extract, the fatty acids must first be derivatized to their methyl esters. A common method is heating the dried lipid extract with a sulfuric acid-methanol solution (e.g., 4% v/v H₂SO₄ in methanol) at 80-85°C for one hour.[17]

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A capillary column suitable for FAME analysis, such as a SLB®-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used.[18]

      • Injector Temperature: Typically set around 220-250°C.

      • Oven Program: A temperature gradient is used to separate the FAMEs, for example, starting at a lower temperature and ramping up to around 300°C.

      • Carrier Gas: Helium is typically used.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[10]

      • Mass Analyzer: A quadrupole or triple quadrupole mass spectrometer is common.[19]

      • Scan Range: A mass-to-charge (m/z) range of 40-550 is appropriate for most FAMEs.[18]

3.3. Infrared (IR) Spectroscopy Protocol

Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory is a convenient method for analyzing oils and fats.[20][21]

  • Sample Preparation:

    • For ATR-FTIR, minimal sample preparation is required. A small drop of the neat oil or melted solid is placed directly onto the ATR crystal.[21]

    • Alternatively, for transmission IR, a thin film of the sample can be placed between two KBr disks, or the sample can be dissolved in a solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂).[21][22]

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal or the solvent is collected first.

    • The sample spectrum is then recorded, typically in the mid-IR range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Workflows and Pathways

4.1. Experimental Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a fatty acid methyl ester.

G cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structural Elucidation Sample Purified this compound Prep_NMR Dissolve in CDCl3 Add TMS Sample->Prep_NMR Prep_GCMS Dilute in Heptane Sample->Prep_GCMS Prep_FTIR Place on ATR Crystal Sample->Prep_FTIR NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR GCMS GC-MS System Prep_GCMS->GCMS FTIR FTIR-ATR Spectrometer Prep_FTIR->FTIR Analyze_NMR Process Spectra Assign Peaks NMR->Analyze_NMR Analyze_GCMS Analyze Chromatogram & Mass Spectrum GCMS->Analyze_GCMS Analyze_FTIR Identify Functional Group Peaks FTIR->Analyze_FTIR Structure Confirm Structure Analyze_NMR->Structure Analyze_GCMS->Structure Analyze_FTIR->Structure

Caption: General experimental workflow for spectral analysis.

4.2. Hypothetical Signaling Pathway

Fatty acids and their derivatives can be involved in various cellular signaling pathways. The diagram below illustrates a hypothetical pathway where a VLC-FAME could play a role.

G FAME This compound (VLC-FAME) Esterase Esterase FAME->Esterase Hydrolysis VLCFA Very-Long-Chain Fatty Acid (VLCFA) Esterase->VLCFA Receptor Membrane Receptor VLCFA->Receptor Binding Kinase Kinase Cascade Receptor->Kinase Activation TF Transcription Factor Activation Kinase->TF Gene Gene Expression (e.g., Lipid Metabolism) TF->Gene Regulation

Caption: Hypothetical signaling pathway involving a VLC-FAME.

References

In Silico Prediction of Methyl Lycernuate A Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl lycernuate A, a pentacyclic triterpenoid (B12794562), belongs to a class of natural products known for a wide array of biological activities. Due to a lack of extensive experimental data on this specific compound, in silico methods provide a robust and efficient approach to predict its bioactivity and guide further research. This technical guide outlines a comprehensive in silico workflow for the characterization of this compound, encompassing target identification, molecular docking, quantitative structure-activity relationship (QSAR) analysis, pharmacophore modeling, and ADMET prediction. Detailed methodologies for these computational experiments are provided, alongside hypothetical bioactivity data based on structurally similar and well-studied triterpenoids. This guide serves as a roadmap for researchers to computationally assess the therapeutic potential of understudied natural products like this compound.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a natural product with the chemical formula C31H50O4 and a molecular weight of 486.737 g/mol . Its core structure is a triterpenoid skeleton, a class of compounds recognized for diverse pharmacological effects, including anti-inflammatory, anticancer, and antidiabetic properties. The in silico prediction of its bioactivity involves using computational models to simulate its interactions with biological targets, predict its pharmacokinetic properties, and estimate its potential toxicity. This approach accelerates the drug discovery process by prioritizing compounds for experimental validation.

A General In Silico Workflow for Bioactivity Prediction

The computational investigation of a novel or understudied natural product like this compound follows a structured workflow. This process begins with acquiring the molecule's structure and progressively narrows down its potential biological functions and targets.

workflow cluster_start Input cluster_methods In Silico Analysis cluster_end Output Compound Structure Compound Structure Target Prediction Target Prediction Compound Structure->Target Prediction QSAR Modeling QSAR Modeling Compound Structure->QSAR Modeling Pharmacophore Modeling Pharmacophore Modeling Compound Structure->Pharmacophore Modeling ADMET Prediction ADMET Prediction Compound Structure->ADMET Prediction Molecular Docking Molecular Docking Target Prediction->Molecular Docking Predicted Bioactivity Predicted Bioactivity Molecular Docking->Predicted Bioactivity QSAR Modeling->Predicted Bioactivity Pharmacophore Modeling->Predicted Bioactivity Toxicity Profile Toxicity Profile ADMET Prediction->Toxicity Profile

Figure 1: General in silico bioactivity prediction workflow.

Data Presentation: Hypothetical Bioactivity of Ursane-Type Triterpenoids

To contextualize the potential bioactivity of this compound, we present quantitative data from structurally similar ursane-type triterpenoids. This data can serve as a basis for developing QSAR models.

CompoundTarget/Cell LineBioactivity (IC50) in µMReference
Ursolic AcidHT-29 (Colon Cancer)20 (48h)[1]
Ursolic AcidHCT116 (Colon Cancer)28 (48h)[2]
Ursolic AcidA431 (Skin Cancer)5.2 (48h)[3]
Ursolic AcidA549 (Lung Cancer)5.22 (derivative)[4]
Asiatic AcidA549 (Lung Cancer)64.52[5]
Asiatic AcidH1975 (Lung Cancer)36.55[5]
Asiatic AcidKKU-156 (Cholangiocarcinoma)21.2 (48h)[6]
Corosolic AcidSNU-601 (Gastric Cancer)16.9[7]

Table 1: Anticancer Activity of Ursane-Type Triterpenoids

CompoundTarget EnzymeBioactivity (IC50) in µMReference
Ursolic AcidTyrosine Kinase (A431 cells)24[3]
Corosolic Acidα-glucosidasePotent Inhibition (qualitative)[8]
Boswellic Acid5-lipoxygenasePotent Inhibition (qualitative)[9]

Table 2: Enzyme Inhibitory Activity of Related Triterpenoids

Experimental Protocols

This section details the methodologies for the core in silico experiments.

Ligand and Target Preparation

Objective: To prepare the 3D structure of this compound (the ligand) and its potential protein target for docking.

Protocol:

  • Ligand Preparation:

    • Obtain the 2D structure of this compound from a chemical database like PubChem (if unavailable, draw using a chemical sketcher like MarvinSketch or ChemDraw).

    • Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Avogadro, Chem3D).

    • Perform energy minimization of the 3D structure using a force field such as MMFF94 or UFF to obtain a stable conformation.

    • Save the optimized structure in a suitable format (e.g., .pdb, .mol2, .sdf).

  • Target Identification and Preparation:

    • Based on the known activities of similar triterpenoids (e.g., anti-inflammatory, anticancer), identify a plausible protein target. For this guide, we select Proto-oncogene tyrosine-protein kinase Src (Src kinase) , a key regulator of cell proliferation and survival.[10][11]

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). A suitable structure for human Src kinase is PDB ID: 1YOJ .[12]

    • Prepare the protein for docking using software like AutoDockTools or UCSF Chimera. This involves:

      • Removing water molecules and any co-crystallized ligands.

      • Adding polar hydrogen atoms.

      • Assigning atomic charges (e.g., Gasteiger charges).

      • Saving the prepared protein in a .pdbqt format for AutoDock Vina.

Molecular Docking

Objective: To predict the binding affinity and interaction patterns of this compound with the active site of Src kinase.

Protocol (using AutoDock Vina):

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the active site of Src kinase. The coordinates of the active site can be determined from the position of the co-crystallized ligand in the original PDB file or through literature search.

    • Set the dimensions of the grid box (e.g., 25 x 25 x 25 Å) to allow for sufficient space for the ligand to move and rotate.

  • Docking Execution:

    • Use the prepared ligand (.pdbqt file) and receptor (.pdbqt file) along with the grid parameters as input for AutoDock Vina.

    • Run the docking simulation. Vina will generate a set of binding poses for the ligand within the receptor's active site, ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Results:

    • Analyze the docking results to identify the pose with the lowest binding energy (most favorable).

    • Visualize the protein-ligand complex using software like PyMOL or UCSF Chimera to identify key interactions such as hydrogen bonds and hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Objective: To develop a mathematical model that correlates the chemical structures of a series of compounds with their biological activity.

Protocol:

  • Dataset Preparation:

    • Compile a dataset of structurally similar compounds with known bioactivities (e.g., the data in Table 1).

    • Draw the 2D structures of all compounds and convert them to 3D, followed by energy minimization as described in 4.1.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of molecular descriptors using software like PaDEL-Descriptor or Mordred. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., van der Waals volume).

  • Model Building:

    • Divide the dataset into a training set (typically 70-80%) and a test set.

    • Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a model that relates the calculated descriptors (independent variables) to the biological activity (dependent variable) for the training set.[13][14]

  • Model Validation:

    • Validate the QSAR model internally using cross-validation (e.g., leave-one-out) on the training set.

    • Validate the model externally by using it to predict the activity of the compounds in the test set and comparing the predicted values with the experimental values. A good model will have a high correlation coefficient (R²) and a low root mean square error (RMSE).[15]

Pharmacophore Modeling

Objective: To identify the essential 3D arrangement of chemical features responsible for the biological activity of a molecule.

Protocol (Ligand-Based):

  • Conformational Analysis:

    • Generate a set of low-energy conformers for a set of active compounds (e.g., ursolic acid, asiatic acid).

  • Feature Identification:

    • Identify common chemical features among the active compounds, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.

  • Pharmacophore Hypothesis Generation:

    • Use software like Pharmit or LigandScout to align the conformers of the active molecules and generate pharmacophore hypotheses that represent the spatial arrangement of the identified features.[3][6]

  • Hypothesis Validation:

    • Validate the best pharmacophore model by using it to screen a database of known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

ADMET Prediction

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.

Protocol (using web-based tools):

  • Input Structure:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string of this compound.

  • Prediction using Web Servers:

    • Submit the SMILES string to free web servers like SwissADME or pkCSM.

    • These tools will predict a range of properties, including:

      • Absorption: Gastrointestinal absorption, P-glycoprotein substrate/inhibitor.

      • Distribution: Blood-brain barrier permeability, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Excretion: Renal clearance.

      • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

  • Analysis:

    • Analyze the predicted ADMET profile to identify potential liabilities of this compound as a drug candidate.

Mandatory Visualization: Hypothetical Signaling Pathway

Based on the selection of Src kinase as a potential target, a hypothetical signaling pathway that could be modulated by this compound is presented below. Src kinases are involved in numerous signaling pathways that regulate cell proliferation, survival, and migration.[16][17] Inhibition of Src kinase by this compound could disrupt these pathways, leading to an anticancer effect.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src activates RAS RAS Src->RAS PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription MLA This compound MLA->Src inhibits

Figure 2: Hypothetical Src kinase signaling pathway modulated by this compound.

Conclusion

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of this compound. By leveraging computational tools and knowledge from structurally related compounds, researchers can generate hypotheses about its potential therapeutic applications, identify likely protein targets, and assess its drug-likeness. The detailed protocols and visualizations presented herein are intended to facilitate the computational exploration of this compound and other understudied natural products, thereby accelerating the identification of new drug leads. The findings from these in silico studies will be instrumental in designing focused and efficient experimental validation studies.

References

An In-depth Technical Guide to the Thermostability and Solubility of Methyl Lycernuate A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl lycernuate A, a natural product with the CAS number 56218-46-3 and molecular formula C31H50O4, presents a subject of interest for various research and development applications.[1][2][3] This technical guide addresses the critical physicochemical properties of its thermostability and solubility. Due to the limited availability of specific experimental data in public domains, this document provides a comprehensive framework for the systematic evaluation of these characteristics. It outlines detailed experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and solubility assessments. Furthermore, this guide presents structured tables for data organization and includes visual workflows to aid in experimental design and execution. The methodologies described herein are based on established principles for the analysis of related complex organic molecules and fatty acid methyl esters (FAMEs).

Introduction to this compound

This compound is a naturally occurring compound that, based on its molecular formula, is a complex ester.[1] While often associated with fatty acid methyl esters due to its nomenclature, its higher molecular weight and complex structure, as suggested by its SMILES notation, indicate it may possess properties distinct from simple long-chain FAMEs. A thorough understanding of its thermostability and solubility is paramount for its application in drug development, formulation, and as a research tool.

Known Properties:

  • CAS Number: 56218-46-3[1]

  • Molecular Formula: C31H50O4

  • Storage Temperature: -20℃

Thermostability Analysis

The thermostability of a compound is crucial for determining its shelf-life, processing conditions, and potential for degradation under thermal stress. The primary techniques for evaluating the thermostability of this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of thermal decomposition.

Objective: To determine the temperature at which this compound begins to degrade and to characterize its thermal decomposition profile.

Methodology:

  • Instrument Preparation:

    • Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

    • Ensure the sample pan (typically platinum or alumina) is clean and tared.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of this compound into the tared TGA pan.

  • Analysis Parameters:

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Collection and Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition (T-onset), which is the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

    • Quantify the percentage of residual mass at the end of the experiment.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting point, crystallization temperature, and other thermal transitions.

Objective: To identify and characterize the thermal transitions of this compound, such as melting and crystallization.

Methodology:

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 2-4 mg of this compound into a hermetically sealed aluminum pan.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Analysis Parameters:

    • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at a temperature below the expected melting point (e.g., 0°C).

      • Heat from the starting temperature to a point above the melting transition (e.g., 200°C) at a controlled rate (e.g., 5-10°C/min).

      • Hold at the high temperature for 2-5 minutes to ensure complete melting.

      • Cool back to the starting temperature at the same controlled rate.

      • A second heating scan is often performed to observe the behavior of the recrystallized material.

  • Data Collection and Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the onset temperature and peak temperature of any endothermic (melting) or exothermic (crystallization) events.

    • Calculate the enthalpy of fusion (ΔH) from the area of the melting peak.

Data Presentation: Thermostability

The quantitative data obtained from TGA and DSC analyses should be summarized as follows:

ParameterMethodValueUnitsNotes
Onset of Decomposition (T-onset)TGA°CTemperature at 5% mass loss.
Temperature of Max. DecompositionTGA (DTG)°CPeak of the derivative thermogram.
Residual Mass at 600°CTGA%Indicates the amount of non-volatile residue.
Melting Onset TemperatureDSC°CStart of the melting endotherm.
Melting Peak Temperature (Tm)DSC°CPeak of the melting endotherm.
Enthalpy of Fusion (ΔH)DSCJ/gHeat required for melting.
Crystallization Onset TemperatureDSC°CStart of the crystallization exotherm on cooling.
Crystallization Peak Temperature (Tc)DSC°CPeak of the crystallization exotherm on cooling.

Solubility Analysis

The solubility of a compound in various solvents is a critical parameter for formulation, purification, and analytical method development. The principle of "like dissolves like" suggests that this compound, as a large, complex ester, will likely exhibit poor solubility in polar solvents like water and better solubility in organic solvents.

Experimental Protocol: Equilibrium Solubility Determination

This method determines the saturation concentration of a solute in a solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically and industrially relevant solvents.

Methodology:

  • Solvent Selection:

    • Non-polar: Hexane, Heptane

    • Moderately Polar: Dichloromethane, Ethyl Acetate

    • Polar Protic: Ethanol, Methanol

    • Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetone

    • Aqueous: Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4

  • Procedure:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the samples to stand undisturbed for a period to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a 0.22 µm syringe filter compatible with the solvent.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

    • Calculate the original concentration in the saturated solution to determine the solubility.

Data Presentation: Solubility

The quantitative solubility data should be presented in a clear, tabular format.

SolventSolvent PolarityTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
HexaneNon-polar25
HeptaneNon-polar25
DichloromethaneModerately Polar25
Ethyl AcetateModerately Polar25
EthanolPolar Protic25
MethanolPolar Protic25
AcetonePolar Aprotic25
DMSOPolar Aprotic25
Purified WaterAqueous25
PBS (pH 7.4)Aqueous25

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Thermostability_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Start Start TGA TGA_Prep Prepare TGA Instrument (Calibrate, Tare Pan) TGA_Start->TGA_Prep TGA_Sample Weigh 3-5 mg of This compound TGA_Prep->TGA_Sample TGA_Run Run TGA Analysis (30-600°C @ 10°C/min in N2) TGA_Sample->TGA_Run TGA_Data Collect Mass Loss Data TGA_Run->TGA_Data TGA_Analysis Determine T-onset, DTG peaks, Residual Mass TGA_Data->TGA_Analysis TGA_End End TGA TGA_Analysis->TGA_End DSC_Start Start DSC DSC_Prep Prepare DSC Instrument (Calibrate) DSC_Start->DSC_Prep DSC_Sample Weigh 2-4 mg of This compound in Pan DSC_Prep->DSC_Sample DSC_Run Run DSC Analysis (Heat-Cool-Heat Cycle in N2) DSC_Sample->DSC_Run DSC_Data Collect Heat Flow Data DSC_Run->DSC_Data DSC_Analysis Determine Tm, Tc, ΔH DSC_Data->DSC_Analysis DSC_End End DSC DSC_Analysis->DSC_End

Caption: Workflow for Thermostability Analysis.

Solubility_Workflow cluster_Solubility Equilibrium Solubility Determination Sol_Start Start Solubility Assay Sol_Prep Add Excess Compound to Known Volume of Solvent Sol_Start->Sol_Prep Sol_Equilibrate Agitate at Constant Temp (e.g., 25°C for 24-48h) Sol_Prep->Sol_Equilibrate Sol_Settle Allow Undissolved Solid to Settle Sol_Equilibrate->Sol_Settle Sol_Sample Withdraw and Filter Supernatant Sol_Settle->Sol_Sample Sol_Dilute Dilute Sample for Analysis Sol_Sample->Sol_Dilute Sol_Quantify Quantify Concentration (e.g., HPLC or GC) Sol_Dilute->Sol_Quantify Sol_Calculate Calculate Solubility (mg/mL, mol/L) Sol_Quantify->Sol_Calculate Sol_End End Assay Sol_Calculate->Sol_End

Caption: Workflow for Solubility Determination.

Conclusion

While specific experimental data for the thermostability and solubility of this compound are not widely published, this guide provides a robust framework for researchers to systematically determine these critical parameters. The detailed protocols for TGA and DSC will enable a thorough characterization of its thermal properties, while the equilibrium solubility protocol will provide essential data for formulation and analytical development. Adherence to these standardized methodologies will ensure the generation of high-quality, reproducible data, thereby facilitating the advancement of research and development involving this compound.

References

A Technical Guide to Methyl Lycernuate A for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Methyl lycernuate A, a naturally occurring triterpenoid (B12794562). This guide details its commercially available sources, summarizes key quantitative data, and presents relevant experimental contexts and potential biological signaling pathways.

Introduction to this compound

This compound is a triterpenoid compound, typically isolated from fungi of the Ganoderma genus, which are well-known in traditional medicine. As a member of the diverse family of Ganoderma triterpenoids, it is of significant interest to the scientific community for its potential pharmacological activities. These activities are thought to include anti-inflammatory, antioxidant, and immunomodulatory effects. Structurally, it possesses the characteristic multi-ring system of triterpenoids, and its methyl ester form influences its solubility and potential for chemical modification.

Commercial Availability

A critical step in the research and development pipeline is the procurement of high-purity compounds. Several chemical suppliers offer this compound for research purposes. The table below summarizes the available quantitative data from a selection of these suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable QuantitiesPrice (USD)
Parchem 56218-46-3Not specifiedNot specifiedNot specifiedBulk and other packaging options available upon request.Price available upon request.
Immunomart (TargetMol) 56218-46-3C31H50O4486.737Not specified5 mg$590
Antimex Chemical Limited 56218-46-3Not specifiedNot specified99%Not specifiedPrice available upon request.
Shanghai Yiyan Biotechnology Co., Ltd. 56218-46-3Not specifiedNot specified96.50%CustomizablePrice available upon request.
009 Biology 56218-46-3Not specifiedNot specifiedNot specifiedNot specifiedPrice available upon request.
Shanghai Bohu Biotechnology Co., Ltd. 56218-46-3C31H50O4486≥98% (HPLC)5mgPrice available upon request.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, methodologies for the isolation, analysis, and biological evaluation of related Ganoderma triterpenoids can be adapted.

Isolation of Triterpenoids from Ganoderma lucidum

A general workflow for the isolation of triterpenoids, including this compound, from their natural source, Ganoderma lucidum, is presented below. This process typically involves extraction, partitioning, and chromatographic separation.

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Purification start Dried & Powdered Ganoderma lucidum extraction Solvent Extraction (e.g., Ethanol) start->extraction concentrate Concentration (Rotary Evaporation) extraction->concentrate partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) concentrate->partition ethyl_acetate Ethyl Acetate Fraction (Triterpenoid Rich) partition->ethyl_acetate column Silica Gel Column Chromatography ethyl_acetate->column fractions Fraction Collection column->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure Methyl Lycernuate A hplc->pure_compound

Figure 1: General workflow for the isolation of this compound.
Analytical High-Performance Liquid Chromatography (HPLC)

To assess the purity of this compound, a reverse-phase HPLC method is typically employed. A generalized protocol is provided below, which should be optimized for the specific instrument and column used.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in methanol to a known concentration (e.g., 1 mg/mL).

  • Mobile Phase Preparation: Prepare a suitable mobile phase, which is often a gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10-20 µL

    • Detection wavelength: Typically in the range of 200-250 nm for triterpenoids.

    • Column temperature: Ambient or controlled (e.g., 25°C).

  • Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative area of the main peak.

Potential Signaling Pathways

The biological activities of Ganoderma triterpenoids are often attributed to their modulation of key signaling pathways involved in inflammation and cellular stress responses. While the specific pathways modulated by this compound have not been definitively elucidated, research on related compounds suggests potential targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many triterpenoids from Ganoderma lucidum have been shown to inhibit the activation of NF-κB.[1][2] This inhibition is thought to occur through the prevention of the degradation of IκBα, which otherwise allows the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription activates This compound (putative) This compound (putative) This compound (putative)->IKK Complex inhibits (hypothesized)

Figure 2: Hypothesized inhibition of the NF-κB signaling pathway.
STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein involved in inflammation and cell proliferation. Some Ganoderma triterpenoids have been found to suppress the activation of STAT3.[3][4] This is often achieved by inhibiting the phosphorylation of STAT3, which is a critical step for its dimerization, nuclear translocation, and subsequent gene activation.

G Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT3 (inactive) STAT3 (inactive) JAK->STAT3 (inactive) phosphorylates STAT3-P (active dimer) STAT3-P (active dimer) STAT3 (inactive)->STAT3-P (active dimer) Nuclear Translocation Nuclear Translocation STAT3-P (active dimer)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription activates This compound (putative) This compound (putative) This compound (putative)->JAK inhibits (hypothesized)

Figure 3: Hypothesized inhibition of the STAT3 signaling pathway.

Conclusion

This compound is a commercially available triterpenoid with potential for further investigation in drug discovery and development. While specific biological data and experimental protocols for this compound are still emerging, the information available for related Ganoderma triterpenoids provides a strong foundation for future research. The protocols and pathway diagrams presented in this guide are intended to serve as a starting point for researchers to design and execute their own studies into the promising therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl Lycernuate A from Lycernuic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl Lycernuate A via the acid-catalyzed esterification of lycernuic acid. The following sections outline the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the final product. The protocol is designed to be a representative method for the esterification of long-chain fatty acids and has been specifically adapted for lycernuic acid. Quantitative data regarding the physicochemical properties of the reactant and product are summarized, and a graphical representation of the experimental workflow is provided.

Physicochemical Data

The following tables summarize the key physicochemical properties of the starting material, lycernuic acid, and the final product, this compound. This data is compiled from publicly available databases and should be used for reference purposes.

Table 1: Physicochemical Properties of Lycernuic Acid A

PropertyValueSource
Molecular Formula C₃₀H₄₈O₄[1]
Molecular Weight 472.7 g/mol [1]
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[1][2]
CAS Number 53755-77-4

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₁H₅₀O₄ (Predicted)
Molecular Weight 486.7 g/mol (Predicted)
CAS Number 56218-46-3
Appearance Not available
Solubility Expected to be soluble in nonpolar organic solvents

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes the synthesis of this compound from lycernuic acid using methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This method is widely applicable for the esterification of free fatty acids.

Materials and Reagents:

  • Lycernuic Acid A

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride (for anhydrous HCl in methanol)

  • Hexane (B92381) or Diethyl Ether

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve a known quantity of lycernuic acid in an excess of anhydrous methanol (e.g., a 20:1 to 50:1 molar ratio of methanol to lycernuic acid).

    • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Catalyst Addition:

    • Slowly and carefully add the acid catalyst to the methanolic solution of lycernuic acid while stirring. A typical catalyst concentration is 1-2% (v/v) of concentrated sulfuric acid relative to the volume of methanol.

    • Alternatively, an anhydrous solution of HCl in methanol can be prepared by the slow addition of acetyl chloride to cold methanol.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 65°C for methanol) using a heating mantle or oil bath.

    • Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by measuring the acid value of the reaction mixture.

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture using a rotary evaporator to remove the excess methanol.

    • Dissolve the residue in an organic solvent such as hexane or diethyl ether.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

    • Carefully separate the organic layer after each wash.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification (Optional):

    • If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a hexane-ethyl acetate gradient).

Table 3: Representative Reaction Conditions

ParameterCondition
Reactant Lycernuic Acid A
Reagent Anhydrous Methanol
Catalyst Concentrated H₂SO₄ (1-2% v/v)
Molar Ratio (Methanol:Acid) 20:1 to 50:1
Reaction Temperature Reflux (~65°C)
Reaction Time 2-4 hours

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from lycernuic acid.

Synthesis_Workflow Start Lycernuic Acid in Anhydrous Methanol Catalyst Add Acid Catalyst (e.g., H₂SO₄) Start->Catalyst Reflux Heat to Reflux (2-4 hours) Catalyst->Reflux Workup Work-up: - Remove Methanol - Dissolve in Organic Solvent Reflux->Workup Extraction Extraction: - Wash with H₂O - Wash with NaHCO₃ - Wash with Brine Workup->Extraction Drying Dry with Na₂SO₄ & Filter Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product This compound Evaporation->Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated acids are corrosive and should be handled with extreme care.

  • Organic solvents are flammable; avoid open flames and sparks.

Conclusion

The provided protocol offers a general yet detailed procedure for the synthesis of this compound from lycernuic acid via acid-catalyzed esterification. This method is robust and can be adapted for the synthesis of other fatty acid methyl esters. Researchers should optimize reaction conditions and purification methods based on their specific experimental needs and available analytical instrumentation.

References

Application Notes and Protocols for the Quantification of Methyl Lycernuate A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl lycernuate A is a naturally occurring triterpenoid (B12794562) saponin (B1150181). Due to the therapeutic potential of many triterpenoid saponins (B1172615), robust and reliable analytical methods for their quantification in various matrices are crucial for research, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound, primarily focusing on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and selectivity for this class of compounds. While a specific validated method for this compound is not extensively documented in publicly available literature, the provided protocols are based on established and validated methods for structurally similar oleanane-type triterpenoid saponins.

Analytical Method Overview

The recommended analytical approach for the quantification of this compound is UPLC-MS/MS. This technique combines the superior separation capabilities of UPLC with the sensitive and selective detection of tandem mass spectrometry. Triterpenoid saponins often lack strong chromophores, making UV detection less effective.[1] In contrast, mass spectrometry provides excellent sensitivity and specificity, enabling accurate quantification even in complex biological matrices.

Alternative and Complementary Methods:

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): This method can be used for the simultaneous determination of multiple triterpenoid saponins and offers good sensitivity for non-volatile analytes without chromophores.[2]

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): Another universal detection method suitable for saponin analysis, though generally less sensitive than MS detection.[3]

  • Colorimetric Methods (e.g., Vanillin-Sulfuric Acid Assay): These methods are simple and cost-effective for the quantification of total saponins but lack specificity for individual compounds like this compound.[4]

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of triterpenoid saponins using UPLC-MS/MS, based on data from structurally similar compounds. These values can be considered as a benchmark for the expected performance of a validated method for this compound.

Table 1: UPLC-MS/MS Method Validation Parameters for Triterpenoid Saponin Quantification in Biological Matrices

Analyte (Structurally Similar)Linearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Precision (RSD %)Reference
Oleanolic Acid0.75 - 500> 0.99970.7580.8 - 87.0< 15[5]
Six Steroidal Saponins2.4 - 1250> 0.992.483.8 - 109.4< 15.0[6][7]
Sesamoside, Shanzhiside methyl ester, Barlerin1 - 1000> 0.99186.4 - 98.2< 15[8]

Table 2: HPLC-CAD Method Validation Parameters for Triterpenoid Saponin Quantification

Analyte (Structurally Similar)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Precision (RSD %)Reference
Pulsatilloside E, Anemoside B4, Cussosaponin C2 - 200> 0.9950.04 - 0.22 - 5< 15[2]
Pulsatilla Saponin H5 - 500> 0.9950.25< 15[2]

Experimental Protocols

Protocol 1: UPLC-MS/MS Quantification of this compound in Biological Matrices (e.g., Plasma)

This protocol is adapted from validated methods for the pharmacokinetic analysis of oleanane-type triterpenoid saponins.[5][7][9]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., a structurally similar triterpenoid saponin not present in the sample).

  • Vortex for 30 seconds.

  • Add 400 µL of acetonitrile (B52724) (pre-chilled to -20°C) to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

2. UPLC Conditions

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-1.0 min: 10% B

    • 1.0-5.0 min: 10-90% B (linear gradient)

    • 5.0-6.0 min: 90% B

    • 6.1-8.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. MS/MS Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI), negative or positive ion mode (to be optimized for this compound).

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 450°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ions for this compound and the internal standard need to be determined by direct infusion.

4. Method Validation

The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 evaporate Evaporation centrifuge1->evaporate reconstitute Reconstitution evaporate->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 transfer Transfer to Vial centrifuge2->transfer uplc UPLC Separation transfer->uplc msms MS/MS Detection (MRM) uplc->msms quantification Quantification msms->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: UPLC-MS/MS experimental workflow for this compound quantification.

Signaling Pathway Associated with Triterpenoid Saponin Activity

Many triterpenoid saponins exhibit anti-inflammatory properties by modulating key signaling pathways. One of the most well-documented is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11][12]

nf_kappa_b_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb Phosphorylation ikb_p P-IκBα ikb->ikb_p nfkb NF-κB (p50/p65) nfkb_active Active NF-κB ikb_p->nfkb_active Degradation & Release nfkb_nuc NF-κB Translocation nfkb_active->nfkb_nuc saponin Triterpenoid Saponins (e.g., this compound) saponin->ikk Inhibition gene_trans Gene Transcription nfkb_nuc->gene_trans cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) gene_trans->cytokines

Caption: Inhibition of the NF-κB signaling pathway by triterpenoid saponins.

Conclusion

The UPLC-MS/MS method presented provides a robust and sensitive approach for the quantification of this compound in various matrices, which is essential for advancing research and development in this area. The provided protocols and validation data for analogous compounds serve as a strong foundation for developing a specific and validated assay for this compound. Furthermore, understanding the interaction of such compounds with key inflammatory pathways like NF-κB is critical for elucidating their mechanism of action and therapeutic potential.

References

Application Notes and Protocols for the Detection of Methyl Lycernuate A by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection and quantification of Methyl lycernuate A, a complex lipid, using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). While specific protocols for this compound are not widely published, this method has been adapted from established lipidomics and ceramide analysis workflows to provide a robust starting point for researchers.[1][2] The protocol covers sample preparation, HPLC separation, and mass spectrometric detection. Additionally, this note includes a representative signaling pathway illustrating the role of related lipid molecules in apoptosis and a general experimental workflow for lipidomics analysis.

Introduction

This compound (Molecular Formula: C31H50O4) is a natural product of interest in life sciences research.[3] Accurate and sensitive detection of such lipids is crucial for understanding their biological roles and potential therapeutic applications. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the selective and sensitive quantification of lipids from complex biological matrices.[2][4] This method offers high resolution and specificity, enabling the detailed profiling of lipid species. This application note outlines a comprehensive HPLC-MS protocol designed for the analysis of this compound.

Signaling Pathway Context: Ceramide-Mediated Apoptosis

While the specific signaling pathways of this compound are still under investigation, it belongs to a class of lipids that are structurally related to ceramides (B1148491). Ceramides are well-established bioactive lipids that act as second messengers in various cellular processes, most notably apoptosis (programmed cell death). External stimuli such as environmental stress or cytokine receptor activation can trigger the hydrolysis of sphingomyelin (B164518) in the plasma membrane, generating ceramide. Ceramide can then activate downstream signaling cascades, including the stress-activated protein kinase (SAPK)/c-jun kinase (JNK) pathway, ultimately leading to the activation of caspases and the execution of apoptosis. Understanding this general pathway provides a biological context for the importance of quantifying novel lipid species like this compound.

ext_stimuli Environmental Stress / Cytokine Receptor Activation sphingomyelin Sphingomyelin (Plasma Membrane) ext_stimuli->sphingomyelin Activates ceramide Ceramide Generation sphingomyelin->ceramide Hydrolysis sapk_jnk Activation of SAPK/JNK Pathway ceramide->sapk_jnk caspase_activation Caspase Activation sapk_jnk->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Ceramide-Mediated Apoptosis Signaling Pathway.

HPLC-MS Experimental Protocol

This protocol is a comprehensive guide for the analysis of this compound. Optimization may be required based on the specific biological matrix and instrumentation used.

Sample Preparation: Lipid Extraction

A modified Bligh and Dyer extraction method is recommended for extracting lipids from biological samples such as plasma or tissue homogenates.

  • To 100 µL of sample (e.g., plasma), add 225 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., C17-ceramide).

  • Vortex the mixture for 10 seconds.

  • Add 750 µL of ice-cold methyl tert-butyl ether (MTBE) and vortex for another 10 seconds.

  • Shake the mixture for 6 minutes at 4°C to ensure thorough extraction.

  • Induce phase separation by adding 188 µL of LC-MS grade water.

  • Centrifuge at 14,000 rpm for 2 minutes.

  • Carefully collect the upper organic layer, which contains the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 65:30:5 Acetonitrile:Isopropanol:Water) for HPLC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is commonly used for the separation of ceramides and related lipids.

  • HPLC System: Agilent 1290 HPLC system or equivalent.

  • Column: Waters Xperchrom 100 C8 (2.1 x 150 mm, 5 µm) or equivalent.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • Mobile Phase A: Acetonitrile/Methanol/Water (19:19:2) with 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Isopropanol with 10 mM ammonium acetate.

  • Flow Rate: 0.3 mL/min.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-21 min: Return to 30% B and re-equilibrate.

Mass Spectrometry (MS)

An electrospray ionization (ESI) source coupled to a triple quadrupole or high-resolution mass spectrometer is recommended for detection.

  • Mass Spectrometer: Agilent 6410 Triple Quadrupole MS or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Source Parameters:

    • Capillary Voltage: 4.0 kV

    • Gas Temperature: 350°C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.

Quantitative Data

The following table summarizes the key quantitative parameters for the HPLC-MS analysis of this compound. The precursor ion ([M+H]+) is calculated based on its molecular formula (C31H50O4, Exact Mass: 486.37). Product ions and retention time need to be determined experimentally by infusing a pure standard.

ParameterValueReference / Note
Compound This compound
Molecular Formula C31H50O4
Exact Mass 486.37 g/mol Calculated
Precursor Ion (m/z) [M+H]+ 487.38Calculated
Product Ion 1 (m/z) To be determinedRequires experimental validation
Product Ion 2 (m/z) To be determinedRequires experimental validation
Retention Time (RT) To be determinedDependent on final optimized method
Limit of Detection (LOD) ~5-50 pg/mLEstimated based on similar ceramide analyses
Limit of Quantification (LOQ) ~5-50 pg/mLEstimated based on similar ceramide analyses

Experimental Workflow

The overall experimental workflow for a typical lipidomics study involving HPLC-MS is depicted below. This process begins with sample collection and proceeds through lipid extraction, instrumental analysis, and finally, data processing and interpretation.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Handling sample_collection Sample Collection (Plasma, Tissue, etc.) add_is Addition of Internal Standards sample_collection->add_is lipid_extraction Lipid Extraction (e.g., Bligh & Dyer) add_is->lipid_extraction dry_reconstitute Dry & Reconstitute in Mobile Phase lipid_extraction->dry_reconstitute hplc HPLC Separation (Reversed-Phase) dry_reconstitute->hplc ms MS/MS Detection (MRM Mode) hplc->ms data_acquisition Data Acquisition ms->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration statistical_analysis Statistical Analysis & Bioinformatics peak_integration->statistical_analysis biological_interpretation Biological Interpretation statistical_analysis->biological_interpretation

Caption: General Experimental Workflow for HPLC-MS Lipidomics.

Conclusion

The HPLC-MS protocol detailed in this application note provides a robust framework for the sensitive and specific detection of this compound in biological samples. By adapting established methods for ceramide analysis, researchers can achieve reliable quantification of this and other related lipid species. The provided workflow and signaling pathway diagrams offer a comprehensive overview of the experimental process and the potential biological relevance of the analyte, supporting further research into the function of novel lipids in health and disease.

References

Application Notes and Protocols for Cell-based Assays Using Methyl Lycernuate A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available research on the specific biological activities and mechanisms of action of Methyl lycernuate A is limited. The following application notes and protocols are presented as a hypothetical framework for researchers, scientists, and drug development professionals to investigate the potential anti-cancer and anti-inflammatory properties of this compound. The experimental designs and expected outcomes are based on common methodologies used to characterize novel bioactive molecules.

Application Notes

This compound is a methylated derivative of lycernuic acid, a compound class that has been explored for various biological activities. Methylation can significantly alter the pharmacological properties of a molecule, including its cell permeability, metabolic stability, and target-binding affinity. This document outlines a series of cell-based assays to elucidate the potential of this compound as a therapeutic agent.

The primary hypothesized applications for this compound are in oncology and inflammation. The protocols described herein are designed to:

  • Determine the cytotoxic and anti-proliferative effects on cancer cell lines.

  • Investigate the induction of apoptosis (programmed cell death).

  • Elucidate the potential mechanism of action by examining its effects on key signaling pathways involved in cancer and inflammation.

These assays will provide foundational data on the compound's efficacy and selectivity, which are critical for further preclinical development.

Hypothetical Quantitative Data Summary

The following tables represent hypothetical data that could be generated from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer15.2
A549Lung Cancer25.8
HCT116Colon Cancer18.5
PC-3Prostate Cancer32.1

Table 2: Induction of Apoptosis by this compound in MCF-7 Cells (24h Treatment)

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control02.11.5
This compound1015.75.4
This compound2035.212.8

Table 3: Effect of this compound on Protein Expression in MCF-7 Cells (48h Treatment)

ProteinChange in Expression (Fold Change vs. Vehicle)
p-Akt (Ser473)- 2.8
Cleaved Caspase-3+ 4.1
Bcl-2- 2.2
Bax+ 1.8

Table 4: Effect of this compound on Gene Expression in RAW 264.7 Macrophages (24h Treatment)

GeneChange in Expression (Fold Change vs. LPS-stimulated)
TNF-α- 3.5
IL-6- 4.2
iNOS- 2.9
COX-2- 2.5

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and proliferation.[1][2]

Materials:

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • DMSO

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

G cluster_workflow MTT Assay Workflow seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read Read Absorbance at 570 nm solubilize->read

MTT Cell Viability Assay Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the number of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow Cytometer

Protocol:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat cells with various concentrations of this compound for the desired time.

  • Collect both adherent and floating cells and centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

G cluster_workflow Apoptosis Assay Workflow seed Seed & Treat Cells collect Collect Adherent & Floating Cells seed->collect wash Wash with Cold PBS collect->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain analyze Analyze by Flow Cytometry stain->analyze

Apoptosis Assay Workflow
Western Blotting

This technique is used to detect changes in the expression levels of specific proteins involved in a signaling pathway of interest (e.g., PI3K/Akt pathway).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with this compound, then wash with cold PBS and lyse the cells.

  • Determine the protein concentration of each lysate.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure changes in the gene expression of pro-inflammatory markers.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Gene-specific primers (e.g., for TNF-α, IL-6, iNOS, COX-2, and a housekeeping gene like GAPDH)

  • qPCR instrument

Protocol:

  • Treat cells (e.g., LPS-stimulated RAW 264.7 macrophages) with this compound.

  • Isolate total RNA from the cells.

  • Synthesize cDNA from the extracted RNA.

  • Prepare the qPCR reaction mix containing cDNA template, primers, and SYBR Green Master Mix.

  • Run the qPCR reaction in a real-time PCR machine.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for this compound in a cancer cell, where it is proposed to inhibit the PI3K/Akt signaling pathway, leading to the induction of apoptosis.

G cluster_pathway Hypothetical PI3K/Akt Inhibition Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds PI3K PI3K GFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt Bcl2 Bcl-2 pAkt->Bcl2 Inhibits MLA This compound MLA->pAkt Inhibits Bax Bax Bcl2->Bax Inhibits Casp9 Caspase-9 Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Induces

Hypothetical PI3K/Akt Inhibition by this compound

References

Application Notes and Protocols for In Vitro Experimental Design of Methyl Lycernuate A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro evaluation of Methyl lycernuate A, a fatty acid methyl ester with potential therapeutic properties. The following protocols are designed to assess its cytotoxicity, anti-inflammatory activity, and underlying mechanisms of action.

Application Note 1: Cytotoxicity Assessment of this compound

Objective: To determine the cytotoxic effect of this compound on mammalian cells and establish a non-toxic concentration range for subsequent biological assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][3][4]

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well).

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cell adherence.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 to 100 µM. The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 24 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in the dark.

  • Formazan (B1609692) Solubilization and Absorbance Measurement:

    • After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Incubate overnight at 37°C to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Cytotoxicity of this compound on RAW 264.7 Cells

Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Vehicle Control0.98 ± 0.05100
10.96 ± 0.0498
50.94 ± 0.0696
100.91 ± 0.0593
250.85 ± 0.0787
500.65 ± 0.0866
1000.32 ± 0.0433

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 3: MTT Assay seed_cells Seed RAW 264.7 cells (1x10^5 cells/mL) incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h prepare_compound Prepare this compound (1-100 µM) treat_cells Treat cells prepare_compound->treat_cells incubate_treat Incubate 24h treat_cells->incubate_treat add_mtt Add MTT solution (10 µL/well) incubate_mtt Incubate 4h add_mtt->incubate_mtt add_sds Add Solubilization Solution (100 µL/well) incubate_mtt->add_sds incubate_sds Incubate overnight add_sds->incubate_sds read_absorbance Read Absorbance (570 nm) incubate_sds->read_absorbance

MTT Assay Workflow Diagram.

Application Note 2: Anti-inflammatory Activity of this compound

Objective: To evaluate the potential anti-inflammatory effects of this compound by measuring its ability to inhibit the production of pro-inflammatory mediators, nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Experimental Protocols

1. Nitric Oxide (NO) Production Assay (Griess Test)

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/mL and incubate for 24 hours.

    • Pre-treat cells with non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Griess Reaction:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

2. TNF-α and IL-6 Measurement (ELISA)

  • Sample Collection:

    • Following the same cell culture and treatment protocol as the NO assay, collect the cell culture supernatants.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

    • Briefly, coat a 96-well plate with capture antibody overnight.

    • Block the plate with a blocking buffer.

    • Add standards and cell culture supernatants to the wells and incubate.

    • Add the detection antibody, followed by a streptavidin-HRP conjugate.

    • Add the substrate solution and stop the reaction.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm.

    • Calculate the concentrations of TNF-α and IL-6 using their respective standard curves.

Data Presentation: Inhibition of Inflammatory Mediators by this compound

Table 2.1: Effect on Nitric Oxide Production

TreatmentNO Concentration (µM) (Mean ± SD)% Inhibition
Control1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 1.50
LPS + 1 µM MLA22.1 ± 1.214.3
LPS + 5 µM MLA15.4 ± 0.940.3
LPS + 10 µM MLA9.8 ± 0.762.0
LPS + 25 µM MLA5.2 ± 0.479.8

Table 2.2: Effect on TNF-α and IL-6 Production

TreatmentTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control50 ± 830 ± 5
LPS (1 µg/mL)1250 ± 98850 ± 75
LPS + 1 µM MLA1025 ± 85710 ± 60
LPS + 5 µM MLA750 ± 62520 ± 45
LPS + 10 µM MLA420 ± 35280 ± 25
LPS + 25 µM MLA210 ± 20150 ± 12
(MLA: this compound)

Experimental Workflow: Anti-inflammatory Assays

Anti_Inflammatory_Workflow cluster_no Nitric Oxide Assay cluster_elisa Cytokine ELISA start Seed RAW 264.7 cells and incubate 24h pretreat Pre-treat with This compound (1h) start->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect Collect Supernatant stimulate->collect griess Perform Griess Test collect->griess elisa Perform TNF-α and IL-6 ELISA collect->elisa read_no Read Absorbance (540 nm) griess->read_no read_elisa Read Absorbance (450 nm) elisa->read_elisa

Workflow for Anti-inflammatory Assays.

Application Note 3: Mechanistic Studies of this compound

Objective: To investigate the potential molecular mechanisms underlying the anti-inflammatory activity of this compound, focusing on its effects on the NF-κB and MAPK signaling pathways.

Experimental Protocols

1. NF-κB Luciferase Reporter Assay

  • Cell Culture and Transfection:

    • Seed HEK293 cells stably expressing an NF-κB luciferase reporter gene in a 96-well plate.

    • Allow cells to adhere for 24 hours.

  • Treatment and Stimulation:

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate with TNF-α (20 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Add luciferase assay reagent to the cell lysate.

    • Measure the luminescence using a luminometer.

    • Normalize the firefly luciferase activity to a co-transfected Renilla luciferase control for transfection efficiency.

2. Western Blot Analysis of p38 MAPK Phosphorylation

  • Cell Culture, Treatment, and Lysis:

    • Seed RAW 264.7 cells in 6-well plates.

    • Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

  • Immunoblotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation: Mechanistic Insights

Table 3.1: Inhibition of NF-κB Luciferase Activity

TreatmentRelative Luciferase Units (RLU) (Mean ± SD)% Inhibition
Control100 ± 15-
TNF-α (20 ng/mL)5200 ± 3500
TNF-α + 1 µM MLA4350 ± 28016.3
TNF-α + 5 µM MLA2800 ± 19046.2
TNF-α + 10 µM MLA1500 ± 11071.2
TNF-α + 25 µM MLA800 ± 6084.6

Table 3.2: Inhibition of p38 MAPK Phosphorylation

Treatmentp-p38/Total p38 Ratio (Normalized)% Inhibition
Control0.1 ± 0.02-
LPS (1 µg/mL)1.0 ± 0.080
LPS + 1 µM MLA0.85 ± 0.0715
LPS + 5 µM MLA0.58 ± 0.0542
LPS + 10 µM MLA0.32 ± 0.0368
LPS + 25 µM MLA0.18 ± 0.0282
(MLA: this compound)

Signaling Pathway Diagrams

NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases MLA This compound MLA->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Genes induces

Proposed inhibition of the NF-κB signaling pathway.

p38 MAPK Signaling Pathway

p38_MAPK_Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K activates MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates p_p38 p-p38 MAPK (Active) TranscriptionFactors Transcription Factors (e.g., ATF-2) p_p38->TranscriptionFactors activates MLA This compound MLA->MKK3_6 inhibits? Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes induces

Proposed inhibition of the p38 MAPK signaling pathway.

References

Animal Models for Studying the Effects of Methyl Lycernuate A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl lycernuate A is a serratane-type triterpenoid (B12794562) that can be isolated from plants of the Lycopodium genus. Triterpenoids from this genus have garnered significant scientific interest due to their diverse pharmacological activities. Preclinical studies on related serratane triterpenoids have demonstrated notable anti-inflammatory and anti-cancer properties, suggesting that this compound may hold therapeutic potential in these areas.[1][2][3][4][5] These application notes provide detailed protocols for established animal models to investigate the in vivo anti-inflammatory and anti-cancer efficacy of this compound.

I. Investigation of Anti-Inflammatory Effects

Principle

The anti-inflammatory potential of this compound can be evaluated using the carrageenan-induced paw edema model in rodents. This widely used model mimics the acute inflammatory response characterized by edema, erythema, and hyperalgesia. Carrageenan injection into the paw triggers a biphasic inflammatory cascade involving the release of mediators like histamine, bradykinin, prostaglandins, and pro-inflammatory cytokines. By measuring the reduction in paw volume after treatment with this compound, its ability to suppress this inflammatory response can be quantified. The underlying mechanism likely involves the inhibition of key inflammatory signaling pathways such as the NF-κB pathway.

Application

This model is suitable for the initial in vivo screening of the anti-inflammatory activity of this compound and for studying its dose-dependent effects.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

Materials:

  • This compound

  • Carrageenan (lambda, Type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose or DMSO/saline solution)

  • Male Swiss albino mice (20-25 g)

  • Pletysmometer or digital calipers

  • Syringes and needles (26G)

Procedure:

  • Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control (receives vehicle only)

    • Group II: Negative control (vehicle + carrageenan)

    • Group III: Positive control (Indomethacin 10 mg/kg + carrageenan)

    • Group IV-VI: Test groups (e.g., this compound at 10, 25, and 50 mg/kg + carrageenan)

  • Treatment Administration: Administer this compound, indomethacin, or vehicle intraperitoneally (i.p.) or orally (p.o.) 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 20-50 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse. The left hind paw can be injected with saline as a control.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the negative control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for the analysis of inflammatory markers such as myeloperoxidase (MPO), cytokines (TNF-α, IL-1β), and expression of iNOS and COX-2.

Quantitative Data Summary: Anti-inflammatory Activity of Serratane Triterpenoids
CompoundAssayCell LineIC50 (µM)Reference
Lycomplanatum BNO Production InhibitionRAW264.7>100
16-oxo-3α,21β-dihydroxy-serrat-14-eneNO Production InhibitionRAW264.744.7
Lycoclavatumolide ANO Production InhibitionBV236.0

Experimental Workflow: Anti-Inflammatory Study

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment acclimatization Animal Acclimatization grouping Random Grouping of Mice acclimatization->grouping treatment Administer this compound / Controls grouping->treatment induction Inject Carrageenan into Paw treatment->induction measurement Measure Paw Edema at Intervals induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis biochem Biochemical Analysis (Optional) analysis->biochem

Workflow for Carrageenan-Induced Paw Edema Model.
Signaling Pathway: NF-κB Inhibition

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB p50/p65 IκBα->NFκB Releases nucleus Nucleus NFκB->nucleus Translocates to genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) nucleus->genes Induces Transcription MLA This compound MLA->IKK Inhibits MLA->NFκB Inhibits Translocation

Proposed NF-κB inhibitory pathway of this compound.

II. Investigation of Anti-Cancer Effects

Principle

The anti-cancer activity of this compound can be assessed using xenograft models, where human cancer cells are implanted into immunodeficient mice. This allows for the in vivo evaluation of a compound's ability to inhibit tumor growth. Serratane triterpenoids have shown cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60). The underlying mechanism often involves the induction of apoptosis through the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins and leads to the activation of caspases.

Application

These models are crucial for evaluating the therapeutic efficacy of this compound against specific types of cancer, determining optimal dosing and treatment schedules, and for mechanistic studies in an in vivo setting.

Experimental Protocol: Human Tumor Xenograft in Nude Mice

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HL-60)

  • Female athymic nude mice (Nu/Nu) or NOD/SCID mice (4-6 weeks old)

  • Matrigel

  • Estrogen pellets (for MCF-7 model)

  • Vehicle for this compound

  • Standard chemotherapy agent (positive control, e.g., doxorubicin)

  • Cell culture medium and supplements

  • Syringes and needles (26G)

  • Digital calipers

Procedure:

  • Animal Acclimatization and Preparation:

    • Acclimatize mice for one week.

    • For the MCF-7 model, implant a slow-release estrogen pellet (e.g., 0.72 mg, 60-day release) subcutaneously in the dorsal region one week prior to cell injection.

  • Cell Preparation:

    • Culture MCF-7 or HL-60 cells under standard conditions.

    • Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^7 cells/mL.

  • Tumor Cell Implantation:

    • Inject 100-200 µL of the cell suspension (5-10 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Grouping and Treatment:

    • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=6-8 per group).

    • Groups may include: Vehicle control, positive control (standard chemotherapy), and various doses of this compound.

    • Administer treatments via an appropriate route (e.g., i.p., p.o., or intravenous) according to a predetermined schedule (e.g., daily, every other day).

  • Endpoint and Analysis:

    • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • Monitor animal body weight and general health throughout the study.

    • At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

    • Tumor tissue can be used for histological analysis, Western blotting (for apoptotic markers like Bax, Bcl-2, cleaved caspase-3), or other molecular assays.

Quantitative Data Summary: Cytotoxic Activity of Serratane Triterpenoids
CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Lycomplanatum BMCF-7Breast44.7
16-oxo-3α,21β-dihydroxy-serrat-14-eneMCF-7Breast13.8
SerratenediolHL-60LeukemiaDose-dependent growth inhibition
Lycojaponicuminol CK562Leukemia11.81 (µg/mL)
Lycoclavatumolide AHepG2Liver40.7
Lycoclavatumolide AA549Lung87.0

Experimental Workflow: Anti-Cancer Xenograft Study

G cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis acclimatization Animal Acclimatization (Estrogen Pellet for MCF-7) cell_prep Cancer Cell Preparation acclimatization->cell_prep implantation Subcutaneous Cell Implantation cell_prep->implantation monitoring Tumor Growth Monitoring implantation->monitoring grouping Randomize into Treatment Groups monitoring->grouping treatment Administer this compound / Controls grouping->treatment euthanasia Euthanasia and Tumor Excision treatment->euthanasia End of Study analysis Tumor Weight & Volume Analysis euthanasia->analysis molecular Histology & Molecular Analysis analysis->molecular

Workflow for Human Tumor Xenograft Model.
Signaling Pathway: Induction of Apoptosis

G MLA This compound Bax Bax MLA->Bax Upregulates Bcl2 Bcl-2 MLA->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits Permeabilization CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Binds to Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Proposed intrinsic apoptosis pathway of this compound.

References

Protocol for dissolving Methyl lycernuate A for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Methyl Lycernuate A

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a chemical compound with the molecular formula C₃₁H₅₀O₄ and a molecular weight of 486.74. Due to the limited availability of specific solubility data for this compound, this document provides a generalized protocol for its dissolution based on standard laboratory practices for lipophilic and hydrophobic compounds, particularly triterpenoids and their derivatives. The following guidelines are intended to assist researchers in preparing solutions of this compound for various experimental applications.

Data Presentation: General Solvent Properties for Lipophilic Compounds

SolventAbbreviationCommon UseAdvantagesDisadvantages
Dimethyl SulfoxideDMSOPrimary solvent for creating high-concentration stock solutions for in vitro assays.High dissolving power for a wide range of hydrophobic compounds. Miscible with water.Can be toxic to cells at concentrations typically above 0.5-1%. Can interfere with some assays.
EthanolEtOHSolvent for stock solutions and some in vivo formulations.Less toxic than DMSO for many cell types. Volatile, allowing for easy removal if necessary.May not dissolve highly lipophilic compounds as effectively as DMSO. Can have biological effects.
MethanolMeOHUsed for extraction and creating stock solutions for chemical analysis.Good solvent for a range of polar and non-polar compounds. Volatile.Toxic to cells and should be avoided in final dilutions for biological assays.
AcetonePrimarily used for extraction and cleaning.Strong solvent for many organic compounds. Highly volatile.Generally not suitable for biological assays due to high toxicity.

Experimental Protocol: Preparation of this compound Solutions

This protocol outlines a general procedure for dissolving this compound to prepare a stock solution and subsequent working solutions for experimental use.

Materials:

  • This compound (solid form)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vial or polypropylene (B1209903) microcentrifuge tube

  • Vortex mixer

  • Water bath sonicator

  • Sterile, pyrogen-free aqueous buffer or cell culture medium (e.g., Phosphate-Buffered Saline (PBS), Dulbecco's Modified Eagle Medium (DMEM))

  • Sterile syringe filters (0.22 µm)

Procedure:

Part 1: Preparation of a High-Concentration Stock Solution

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile, amber vial or microcentrifuge tube. Perform this step in a chemical fume hood, wearing appropriate personal protective equipment (PPE).

  • Initial Solvent Addition: Add a minimal amount of 100% DMSO to the vial to achieve a high-concentration stock solution (e.g., 10-50 mM). The exact volume will depend on the desired final stock concentration.

  • Aiding Dissolution:

    • Vortexing: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.

    • Sonication: If the compound does not fully dissolve with vortexing, place the vial in a water bath sonicator for 10-15 minutes. Monitor the solution to ensure it does not overheat.

    • Gentle Warming (Optional): If necessary, gently warm the solution to 37°C to aid dissolution. However, be cautious as heat can degrade some compounds.

  • Visual Inspection: Visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.

  • Sterilization (Optional): If required for the experiment (e.g., cell culture), sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the stock solution in small aliquots in amber vials or tubes at -20°C or -80°C to protect from light and prevent repeated freeze-thaw cycles.

Part 2: Preparation of Working Solutions

  • Pre-warming: Before use, thaw a frozen aliquot of the this compound stock solution at room temperature.

  • Dilution: To prepare the final working solution, perform a serial dilution of the stock solution into the desired aqueous experimental medium (e.g., cell culture medium, buffer).

    • Important: Add the stock solution to the aqueous medium and immediately vortex or mix thoroughly to prevent precipitation. Do not add the aqueous medium to the stock solution.

    • The final concentration of DMSO in the working solution should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or artifacts in the experiment.

  • Control Group: Prepare a vehicle control solution containing the same final concentration of DMSO as the experimental samples.

  • Use: Use the freshly prepared working solution for your experiments immediately. Do not store diluted aqueous solutions for extended periods as the compound may precipitate out of solution.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the dissolution of this compound.

Workflow for Dissolving this compound cluster_stock Part 1: Stock Solution Preparation cluster_working Part 2: Working Solution Preparation weigh Weigh Methyl lycernuate A add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve inspect_stock Visually Inspect for Clarity dissolve->inspect_stock store Aliquot and Store at -20°C / -80°C inspect_stock->store thaw Thaw Stock Solution store->thaw For Experiment dilute Dilute Stock in Aqueous Medium thaw->dilute vortex_final Vortex Immediately dilute->vortex_final use Use in Experiment vortex_final->use

Caption: A flowchart outlining the key steps for preparing stock and working solutions of this compound.

Application Notes and Protocols for Methyl Lycernuate A as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl lycernuate A is a serratene triterpenoid (B12794562) natural product isolated from Lycopodium clavatum.[1] As a member of the triterpenoid class of compounds, which are known for a wide range of biological activities including cytotoxic and anti-inflammatory effects, this compound holds potential as a chemical probe for investigating cellular pathways involved in cancer and inflammation.[2][3][4][5] While specific quantitative data on the biological activity of this compound is limited in publicly available literature, its structural similarity to other bioactive serratene triterpenoids suggests it may serve as a valuable tool for target identification and pathway elucidation.

These application notes provide a framework for utilizing this compound as a chemical probe, including detailed protocols for assessing its potential cytotoxic and anti-inflammatory activities. The provided experimental designs are based on methodologies used for analogous compounds and are intended to generate robust and reproducible data.

Chemical Properties

PropertyValueReference
CAS Number 56218-46-3--INVALID-LINK--
Molecular Formula C31H50O4--INVALID-LINK--
Molecular Weight 486.73 g/mol --INVALID-LINK--
Class Serratene Triterpenoid

Postulated Biological Activities

Based on the activities of structurally related serratene triterpenoids isolated from Lycopodium species, this compound is hypothesized to possess the following biological activities:

  • Cytotoxicity against cancer cell lines: Many serratene triterpenoids have demonstrated the ability to inhibit the proliferation of various cancer cells.

  • Anti-inflammatory activity: Inhibition of nitric oxide (NO) production is a common characteristic of bioactive triterpenoids, suggesting a role in modulating inflammatory responses.

Data Presentation: Hypothetical Quantitative Data

The following tables are provided as examples for structuring quantitative data obtained from the experimental protocols. The values presented are hypothetical and should be replaced with experimentally determined data.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Incubation Time (h)Assay Method
HepG2 (Human Liver Cancer)[Enter experimental value]48MTT Assay
A549 (Human Lung Cancer)[Enter experimental value]48MTT Assay
MCF-7 (Human Breast Cancer)[Enter experimental value]48MTT Assay

Table 2: Nitric Oxide Inhibition by this compound

Cell LineStimulantIC50 (µM)Incubation Time (h)Assay Method
BV2 (Murine Microglia)LPS (1 µg/mL)[Enter experimental value]24Griess Assay
RAW 264.7 (Murine Macrophage)LPS (1 µg/mL)[Enter experimental value]24Griess Assay

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a method to determine the cytotoxic effect of this compound on cancer cell lines.

1. Materials and Reagents:

  • Cancer cell lines (e.g., HepG2, A549)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • MTT solvent (e.g., acidified isopropanol)

  • 96-well plates

  • CO2 incubator

2. Procedure:

  • Cell Seeding: Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Harvest cells and seed them into 96-well plates at a density of 5 x 10^3 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Replace the medium in the 96-well plates with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add MTT solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

G cluster_workflow Cytotoxicity Assay Workflow A Cell Seeding (96-well plate) B Compound Treatment (this compound) A->B C Incubation (48 hours) B->C D MTT Addition and Incubation C->D E Formazan Solubilization D->E F Absorbance Reading (570 nm) E->F G Data Analysis (IC50 determination) F->G

Cytotoxicity Assay Workflow
Protocol 2: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This protocol is for evaluating the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Materials and Reagents:

  • Macrophage cell line (e.g., BV2 or RAW 264.7)

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • PBS

  • This compound

  • DMSO

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • CO2 incubator

2. Procedure:

  • Cell Seeding: Seed macrophage cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour before LPS stimulation.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess Reagent (pre-mixed Solution A and B in a 1:1 ratio).

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value.

G cluster_workflow NO Inhibition Assay Workflow A Macrophage Seeding B Pre-treatment with This compound A->B C LPS Stimulation B->C D Incubation (24 hours) C->D E Supernatant Collection D->E F Griess Assay E->F G Absorbance Reading (540 nm) F->G H Data Analysis (IC50 determination) G->H

NO Inhibition Assay Workflow

Postulated Signaling Pathway

Given the potential for this compound to inhibit nitric oxide production, a plausible mechanism of action is the modulation of inflammatory signaling pathways that lead to the expression of inducible nitric oxide synthase (iNOS). The NF-κB pathway is a key regulator of iNOS expression in response to inflammatory stimuli like LPS.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to iNOS_gene iNOS Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein transcription & translation NO Nitric Oxide (NO) iNOS_protein->NO produces MLA This compound MLA->IKK inhibits? MLA->NFkB_p65_p50 inhibits translocation?

Hypothesized Anti-inflammatory Signaling Pathway

This diagram illustrates the potential points of intervention for this compound within the NF-κB signaling pathway, which could lead to the observed inhibition of nitric oxide production by related compounds. Further experimental validation is required to confirm this mechanism.

References

Applikationshinweise und Protokolle zur Derivatisierung von Methyllycernuat A für eine verbesserte Analyse

Author: BenchChem Technical Support Team. Date: December 2025

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Unterlagen bieten detaillierte Applikationshinweise und Protokolle für die Derivatisierung von Methyllycernuat A, auch bekannt als Methyllignocerat, zur Verbesserung seiner analytischen Nachweisbarkeit. Die hier beschriebenen Methoden sind für die quantitative und qualitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) von entscheidender Bedeutung.

Einleitung

Die direkte Analyse von Methyllycernuat A stellt aufgrund seiner hohen Hydrophobizität und geringen Flüchtigkeit eine Herausforderung dar. Die Derivatisierung der zugrunde liegenden Lignocerinsäure ist ein entscheidender Schritt, um die Empfindlichkeit und die chromatographische Leistung zu verbessern und eine zuverlässige Quantifizierung in komplexen biologischen Matrizes zu ermöglichen.

Derivatisierungsstrategien zur verbesserten Analyse

Die Derivatisierung von Methyllycernuat A (bzw. der Lignocerinsäure) zielt darauf ab, seine physikalisch-chemischen Eigenschaften für die Analyse zu optimieren. Für die GC-MS-Analyse werden Fettsäuren typischerweise in ihre flüchtigeren und thermisch stabileren Fettsäuremethylester (FAMEs) umgewandelt. Da es sich bei der Ausgangsverbindung bereits um einen Methylester handelt, konzentrieren sich weitere Derivatisierungen auf die Verbesserung der Ionisierungseffizienz. Für die LC-MS werden Derivate erzeugt, die die Ionisierungseffizienz im Elektrospray (ESI) erhöhen.

GC-MS-Analyse: Derivatisierung mit Pentafluorbenzylbromid (PFBBr)

Für die GC-MS-Analyse ist die Derivatisierung der freien Lignocerinsäure mit PFBBr zu Pentafluorbenzylestern eine hochempfindliche Methode. Diese Derivate weisen eine hohe Elektronenaffinität auf und eignen sich daher hervorragend für die Detektion mittels Elektroneneinfang-Massenspektrometrie im negativen chemischen Ionisationsmodus (NCI-MS), was zu einer sauberen Massenspektren mit einem quasi-molekularen Ion führt.

LC-MS-Analyse: Derivatisierung mit 3-Nitrophenylhydrazin (3-NPH)

Für die LC-MS-Analyse ist die Derivatisierung der Carboxylgruppe mit 3-NPH eine effektive Methode, um die Ionisationseffizienz und die chromatographische Retention bei der Umkehrphasenchromatographie zu verbessern. Die Reaktion verläuft unter milden Bedingungen und führt zu stabilen Derivaten.[2][3]

Quantitative Datenpräsentation

Die folgende Tabelle fasst die erwarteten Verbesserungen der analytischen Parameter durch die Derivatisierung von Lignocerinsäure im Vergleich zur Analyse des underivatisierten Methyllycernuats zusammen. Die Werte sind repräsentativ und basieren auf publizierten Daten für VLCFAs und andere Fettsäuren.

Analytische MethodeAnalytDerivatisierungsmethodeIonisationsmodusNachweisgrenze (LOD) / Quantifizierungsgrenze (LOQ)Anmerkungen
GC-MSMethyllycernuatKeine (direkte Analyse)EI~ 6.5 pmol (LOQ)[4]Geringere Empfindlichkeit für gesättigte FAMEs im Vergleich zu PCI.
GC-MSLignocerinsäurePFBBrNCIFemtomol-Bereich[5]Deutlich verbesserte Empfindlichkeit und Selektivität.
LC-MS/MSLignocerinsäureKeineESI (-)Schwierig zu quantifizieren aufgrund schlechter Ionisierung.Die Analyse ohne Derivatisierung ist möglich, aber weniger empfindlich.
LC-MS/MSLignocerinsäure3-NPHESI (+)15.1–51.3 pmol (LOQ)Erhebliche Steigerung der Empfindlichkeit.
LC-MS/MSLignocerinsäureDAABD-AEESI (+)4.2–14.0 pmol (LOD)Bis zu 9 Größenordnungen höhere Empfindlichkeit im Vergleich zu underivatisierten Analyten.

Experimentelle Protokolle

Protokoll 1: PFBBr-Derivatisierung von Lignocerinsäure für die GC-MS-Analyse

Dieses Protokoll beschreibt die Umwandlung von Lignocerinsäure in ihre PFB-Ester.

Materialien:

  • Getrockneter Lipidextrakt oder Standard

  • 10% Diisopropylethylamin (DIPEA) in Dichlormethan (v/v)

  • 10% 2,3,4,5,6-Pentafluorbenzylbromid (PFBBr) in Dichlormethan (v/v)

  • Methanol

  • Reaktionsgefäße (2 ml) mit PTFE-ausgekleideten Kappen

  • Heizblock oder Wasserbad

  • Vakuumverdampfer oder Stickstoffstrom

Vorgehensweise:

  • Lösen Sie den getrockneten Lipidextrakt oder Standard in 20 µL 10%iger DIPEA-Lösung in einem Reaktionsgefäß.

  • Geben Sie 20 µL 10%ige PFBBr-Lösung hinzu.

  • Verschließen Sie das Gefäß fest und inkubieren Sie es 1 Stunde lang bei 50 °C.

  • Trocknen Sie die Probe nach der Inkubation in einem Vakuumverdampfer bei 45 °C oder unter einem sanften Stickstoffstrom.

  • Lösen Sie den getrockneten Rückstand in 100 µL Methanol.

  • Die Probe ist nun für die GC-MS-Analyse bereit.

Protokoll 2: 3-NPH-Derivatisierung von Lignocerinsäure für die LC-MS/MS-Analyse

Dieses Protokoll beschreibt die Derivatisierung von Lignocerinsäure mit 3-NPH.

Materialien:

  • Wässrige Probelösung oder Standard

  • 3-Nitrophenylhydrazin (3-NPH) Lösung (z.B. 50 mM)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimid-Hydrochlorid (EDC) Lösung (z.B. 50 mM)

  • Pyridin-Lösung (z.B. 7%)

  • Ameisensäure (z.B. 2%)

  • Reaktionsgefäße (1.5 ml)

  • Thermomixer oder Wasserbad

Vorgehensweise:

  • Geben Sie zu 100 µL der Probelösung oder des Standards in einem Reaktionsgefäß 50 µL 3-NPH-Lösung, 50 µL EDC-Lösung und 50 µL Pyridin-Lösung.

  • Mischen Sie die Lösung gut und inkubieren Sie sie 30 Minuten lang bei 37 °C in einem Thermomixer.

  • Beenden Sie die Reaktion durch Zugabe von 62,5 µL 2%iger Ameisensäure.

  • Verdünnen Sie die Probelösung bei Bedarf mit dem mobilen Phasen Anfangsgemisch.

  • Die Probe ist nun für die LC-MS/MS-Analyse bereit.

Visualisierungen

Experimenteller Arbeitsablauf

experimental_workflow cluster_sample Probenvorbereitung cluster_derivatization Derivatisierung cluster_analysis Analyse cluster_data Datenauswertung Sample Biologische Probe (z.B. Plasma) Extraction Lipidextraktion Sample->Extraction Derivatization_GC PFBBr-Derivatisierung Extraction->Derivatization_GC Derivatization_LC 3-NPH-Derivatisierung Extraction->Derivatization_LC GCMS GC-MS Analyse Derivatization_GC->GCMS LCMS LC-MS/MS Analyse Derivatization_LC->LCMS Data_Analysis Quantitative und qualitative Auswertung GCMS->Data_Analysis LCMS->Data_Analysis

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und Analyse von Methyllycernuat A.

Vereinfachter Stoffwechselweg der Lignocerinsäure

metabolic_pathway cluster_peroxisome Peroxisom cluster_accumulation Pathologische Akkumulation Lignoceric_Acid Lignocerinsäure (C24:0) Lignoceroyl_CoA_Ligase Lignoceroyl-CoA-Ligase (ABCD1-Defekt bei ALD) Lignoceric_Acid->Lignoceroyl_CoA_Ligase Aktivierung Lignoceroyl_CoA Lignoceroyl-CoA Lignoceroyl_CoA_Ligase->Lignoceroyl_CoA Accumulation Akkumulation von VLCFAs in Geweben Lignoceroyl_CoA_Ligase->Accumulation Defekt führt zu Beta_Oxidation β-Oxidation Lignoceroyl_CoA->Beta_Oxidation Shorter_Chains Kürzerkettige Acyl-CoAs Beta_Oxidation->Shorter_Chains

Abbildung 2: Vereinfachter Stoffwechselweg der Lignocerinsäure im Peroxisom.

References

Application Notes and Protocols for High-Throughput Screening of Novel Triterpenoids: A Case Study Approach for Methyl Lycernuate A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl lycernuate A is a triterpenoid (B12794562) natural product for which specific biological activities and high-throughput screening (HTS) data are not currently available in the public domain. This document provides a comprehensive, generalized framework for initiating an HTS campaign for a novel, uncharacterized triterpenoid, using this compound as a representative example. The protocols and workflows outlined below are based on the known biological activities of the broader triterpenoid chemical class, which frequently exhibit anticancer, anti-inflammatory, and immunomodulatory properties.[1][2][3][4] This guide is intended to serve as a practical starting point for researchers seeking to elucidate the therapeutic potential of new natural products.

Introduction to Triterpenoids and High-Throughput Screening

Triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene.[3] Members of this class have been shown to possess a wide array of pharmacological activities, making them attractive candidates for drug discovery. High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid assessment of large compound libraries against specific biological targets or cellular phenotypes. For a novel compound like this compound, a systematic HTS approach is critical to identify its biological targets and potential therapeutic applications.

Proposed High-Throughput Screening Cascade for a Novel Triterpenoid

A tiered screening approach is recommended to efficiently identify and validate the biological activity of a novel triterpenoid. This cascade typically begins with broad, high-throughput primary screens, followed by more specific secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary & Mechanistic Assays cluster_3 Phase 4: Lead Optimization Primary_Screen Primary HTS (e.g., Cell Viability Assay) Hit_Identification Initial Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification 10,000s of compounds Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_Identification->Dose_Response Cytotoxicity_Panel Counter-Screening (e.g., Cytotoxicity in Normal Cells) Dose_Response->Cytotoxicity_Panel Confirmed Hits Target_Based_Assay Target-Based Assays (e.g., Kinase Inhibition) Cytotoxicity_Panel->Target_Based_Assay Prioritized Hits Pathway_Analysis Pathway Analysis (e.g., NF-κB Reporter Assay) Target_Based_Assay->Pathway_Analysis Lead_Op Lead Optimization (SAR Studies) Pathway_Analysis->Lead_Op

Figure 1: A generalized high-throughput screening workflow for a novel compound.

Experimental Protocols

Given the known activities of triterpenoids, initial HTS efforts could logically focus on anticancer and anti-inflammatory properties. Below are detailed protocols for representative primary and secondary screening assays.

Primary Screen: Cell Viability Assay for Anticancer Activity

This protocol describes a cell-based assay to screen for compounds that reduce the viability of cancer cells.

Objective: To identify compounds that exhibit cytotoxic or cytostatic effects against a cancer cell line (e.g., HeLa, A549, or a panel of relevant lines).

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 384-well clear-bottom, black-walled assay plates

  • Compound library (including this compound) dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)

  • Luminometer plate reader

Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and resuspend in complete growth medium to a final concentration of 5 x 10^4 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare a master plate of compounds at the desired screening concentration (e.g., 10 µM) in assay medium.

    • Using an automated liquid handler, transfer 10 µL of the compound solution to the cell plates. The final DMSO concentration should be ≤ 0.5%.

    • Include wells with positive control (Doxorubicin) and negative control (DMSO).

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • Assay Readout:

    • Equilibrate the assay plate and CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis: The percentage of cell viability is calculated as follows: % Viability = [(Luminescence_sample - Luminescence_background) / (Luminescence_DMSO - Luminescence_background)] * 100

Hits are typically defined as compounds that reduce cell viability below a certain threshold (e.g., 50%).

Secondary Screen: NF-κB Reporter Assay for Anti-Inflammatory Activity

Many triterpenoids are known to modulate inflammatory pathways, with NF-κB being a key target.

Objective: To identify compounds that inhibit the NF-κB signaling pathway in response to an inflammatory stimulus.

Materials:

  • HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene.

  • Complete growth medium.

  • 384-well white, solid-bottom assay plates.

  • Compound library.

  • Tumor Necrosis Factor-alpha (TNF-α) as a stimulant.

  • Positive control (e.g., an IKK inhibitor).

  • Negative control (DMSO).

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega).

  • Luminometer plate reader.

Protocol:

  • Cell Seeding:

    • Seed the HEK293-NF-κB reporter cells in 384-well plates at a density of 1 x 10^4 cells/well in 40 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Pre-treat the cells by adding 5 µL of compound solution at various concentrations (for dose-response).

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Stimulation:

    • Add 5 µL of TNF-α solution to a final concentration of 10 ng/mL to all wells except the unstimulated controls.

    • Incubate for 6-8 hours at 37°C, 5% CO2.

  • Assay Readout:

    • Add 25 µL of luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence.

Data Analysis: The percentage of NF-κB inhibition is calculated as: % Inhibition = 100 - {[(Luminescence_sample - Luminescence_unstimulated) / (Luminescence_stimulated - Luminescence_unstimulated)] * 100}

Data Presentation

Quantitative data from HTS assays should be summarized in tables for clear interpretation and comparison.

Table 1: Hypothetical Primary Screening and Dose-Response Data

Compound IDPrimary Screen (% Viability at 10 µM)IC50 (µM)
This compound35.28.5
Positive Control (Doxorubicin)5.80.1
Negative Control (DMSO)100> 100

Table 2: Hypothetical Secondary Assay Data

Compound IDNF-κB Inhibition IC50 (µM)Cytotoxicity in Normal Cells (CC50, µM)Selectivity Index (SI = CC50/IC50)
This compound12.3> 50> 4.1
Positive Control (IKK Inhibitor)0.5> 100> 200

Signaling Pathway Visualization

Triterpenoids often exert their effects by modulating key signaling pathways involved in inflammation and cell survival. The NF-κB pathway is a common target.

NFkB_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB Phosphorylation & Degradation IkB_NFkB->NFkB Phosphorylation & Degradation Genes Inflammatory Genes (COX-2, iNOS, etc.) NFkB_nuc->Genes Transcription Triterpenoid Triterpenoid (e.g., this compound) Triterpenoid->IKK Inhibits

Figure 2: Potential inhibition of the NF-κB signaling pathway by a triterpenoid.

Conclusion

While specific biological data for this compound is lacking, its classification as a triterpenoid provides a rational basis for initiating a drug discovery campaign. The workflows and protocols detailed in this document offer a robust starting point for screening this and other novel natural products for potential anticancer and anti-inflammatory activities. Through a systematic HTS cascade, from broad phenotypic screens to specific mechanistic assays, the therapeutic potential of uncharacterized compounds can be effectively explored.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl Lycernuate A

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of methyl ester synthesis?

The yield of methyl ester synthesis, a type of esterification, is primarily influenced by several key factors:

  • Reaction Temperature: Higher temperatures generally increase the reaction rate and can help shift the equilibrium towards the product in endothermic reactions.[1] However, excessively high temperatures can lead to side reactions or degradation of reactants and products.

  • Catalyst Type and Concentration: The choice of catalyst (e.g., acid, base, or enzyme) is crucial. The concentration of the catalyst also plays a significant role; an optimal concentration will maximize the reaction rate, while too much or too little can be detrimental.[1][2]

  • Molar Ratio of Reactants: The ratio of alcohol (methanol) to the carboxylic acid (lycernuic acid) can significantly impact the equilibrium position of the reaction. Using an excess of methanol (B129727) can drive the reaction towards the formation of the methyl ester.

  • Reaction Time: Sufficient reaction time is necessary to reach equilibrium. The optimal time will depend on other reaction conditions like temperature and catalyst concentration.[3]

  • Water Content: In acid-catalyzed esterification, the presence of water can reverse the reaction (hydrolysis), thus reducing the yield.[4] Removing water as it is formed can improve the final yield.

Q2: What are the common catalysts used for methyl esterification, and what are their pros and cons?

Common catalysts for methyl esterification include:

  • Acid Catalysts (e.g., Sulfuric Acid, Hydrochloric Acid):

    • Pros: Inexpensive and effective for a wide range of carboxylic acids.

    • Cons: Can be corrosive, require neutralization after the reaction, and can be sensitive to water content.[4] The workup process can sometimes be challenging.

  • Enzymatic Catalysts (e.g., Lipases like Novozym-435):

    • Pros: Highly specific, operate under mild reaction conditions, and can be reused, which reduces overall cost.[2][5] They are also more environmentally friendly.

    • Cons: Can be more expensive upfront, and their activity can be affected by temperature, pH, and the presence of certain solvents.

  • Solid Acid Catalysts (e.g., Zirconia-Silica, Titanium Oxide Nanoparticles):

    • Pros: Reusable, non-corrosive, and can lead to easier product purification.[1][3]

    • Cons: May have lower activity compared to homogeneous catalysts and can be more expensive.

Q3: How can I effectively remove water from the reaction mixture to improve the yield?

To shift the reaction equilibrium towards the product side, water, a byproduct of esterification, should be removed. This can be achieved by:

  • Azeotropic Distillation: Using a solvent that forms an azeotrope with water (e.g., toluene (B28343) or cyclohexane) and a Dean-Stark apparatus to continuously remove water.

  • Use of a Vacuum: Applying a vacuum to the reaction system can help in removing volatile byproducts, including water.[2]

  • Molecular Sieves: Adding molecular sieves to the reaction mixture can absorb water as it is formed.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low to No Product Formation Inactive catalyst- Check the age and storage conditions of the catalyst.- For enzymatic catalysts, ensure the reaction conditions (pH, temperature) are within the optimal range for enzyme activity.
Insufficient reaction time or temperature- Increase the reaction time and monitor the progress using techniques like TLC or GC.- Gradually increase the reaction temperature, being mindful of potential side reactions.
Presence of impurities in starting materials- Purify the starting materials (lycernuic acid and methanol) before the reaction.
Low Yield Reaction has reached equilibrium but conversion is low- Increase the molar ratio of methanol to lycernuic acid.- Actively remove water from the reaction mixture (see FAQ Q3).
Catalyst concentration is not optimal- Perform a series of small-scale reactions to determine the optimal catalyst concentration.[1]
Reversible reaction (hydrolysis) is occurring- Ensure the reaction setup is dry and minimize exposure to atmospheric moisture.
Presence of Significant Side Products Reaction temperature is too high- Lower the reaction temperature and increase the reaction time if necessary.
Catalyst is not selective- Consider using a more selective catalyst, such as an enzyme.
Impurities in the starting materials are reacting- Analyze and purify the starting materials.
Incomplete Conversion of Starting Material Insufficient catalyst- Increase the catalyst loading incrementally.
Poor mixing- Ensure adequate stirring to maintain a homogeneous reaction mixture.
Reaction has not reached completion- Extend the reaction time.

Data on Factors Affecting Esterification Yield

The following tables summarize data from studies on similar esterification reactions, illustrating the impact of various parameters on product yield.

Table 1: Effect of Reaction Temperature on Conversion/Yield

SubstrateCatalystTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Glycerol & Oleic AcidZrO2-SiO2-Me&Et-PhSO3H1004~40[1]
Glycerol & Oleic AcidZrO2-SiO2-Me&Et-PhSO3H1204~65[1]
Glycerol & Oleic AcidZrO2-SiO2-Me&Et-PhSO3H1404~80[1]
Glycerol & Oleic AcidZrO2-SiO2-Me&Et-PhSO3H1604~87[1]
Levulinic Acid & n-ButanolTiO2 Nanoparticles1008~60[3]
Levulinic Acid & n-ButanolTiO2 Nanoparticles120877.6[3]

Table 2: Effect of Catalyst Concentration on Conversion/Yield

SubstrateCatalystCatalyst Conc. (wt%)Reaction Time (h)Conversion (%)Reference
Glycerol & Oleic AcidZrO2-SiO2-Me&Et-PhSO3H14~55[1]
Glycerol & Oleic AcidZrO2-SiO2-Me&Et-PhSO3H34~78[1]
Glycerol & Oleic AcidZrO2-SiO2-Me&Et-PhSO3H54~87[1]
Glycerol & Oleic AcidZrO2-SiO2-Me&Et-PhSO3H74~87[1]

Detailed Experimental Protocol (General)

This protocol describes a general procedure for the acid-catalyzed synthesis of a fatty acid methyl ester.

Materials:

  • Lycernuic Acid (or other fatty acid)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (or other acid catalyst)

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the lycernuic acid and an excess of anhydrous methanol (e.g., a 1:10 to 1:20 molar ratio of acid to methanol).

  • Catalyst Addition: While stirring, carefully and slowly add the acid catalyst (e.g., 1-5 mol% of concentrated sulfuric acid relative to the lycernuic acid).

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. Monitor the reaction progress by a suitable analytical method (e.g., Thin Layer Chromatography - TLC).

  • Workup - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully add the reaction mixture to a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude methyl lycernuate A.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain the pure this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Lycernuic Acid and Methanol Catalyst Add Catalyst Reactants->Catalyst Reflux Heat to Reflux Catalyst->Reflux Monitor Monitor Progress (TLC/GC) Reflux->Monitor Quench Quench and Neutralize Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry Organic Layer Wash->Dry Evaporate Remove Solvent Dry->Evaporate Purify Purify Product Evaporate->Purify Product Pure Methyl Lycernuate A Purify->Product Troubleshooting_Guide Start Low Yield or Incomplete Reaction Equilibrium Is the reaction at equilibrium? Start->Equilibrium Kinetics Are reaction kinetics slow? Equilibrium->Kinetics No ShiftEquilibrium - Increase Methanol Ratio - Remove Water Equilibrium->ShiftEquilibrium Yes SideProducts Are there significant side products? Kinetics->SideProducts No IncreaseRate - Increase Temperature - Increase Catalyst Conc. Kinetics->IncreaseRate Yes OptimizeConditions - Lower Temperature - Use a More Selective Catalyst - Purify Starting Materials SideProducts->OptimizeConditions Yes CheckPurity Check Purity of Starting Materials SideProducts->CheckPurity No

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with lipophilic and poorly soluble compounds, such as "Methyl lycernuate A," during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My compound, "this compound," is poorly soluble in aqueous media. What is the recommended first step for solubilization?

A1: The initial approach for solubilizing a poorly soluble compound for in vitro assays is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its strong solubilizing power for many nonpolar compounds and its compatibility with most cell culture systems at low final concentrations.[1]

Q2: I've dissolved "this compound" in DMSO, but it precipitates when I add it to my aqueous cell culture medium. How can I resolve this?

A2: This phenomenon, often called "crashing out," is a common challenge. Here are several strategies to prevent precipitation upon dilution:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally well below 1%, as higher concentrations can be cytotoxic to cells.[1]

  • Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility more effectively than a single solvent.[1]

  • Employ Solubilizing Agents: Surfactants or cyclodextrins can create micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.[1]

  • Gentle Warming and Vortexing: Briefly warming the aqueous medium to 37°C and vortexing while adding the DMSO stock solution can aid in dispersion and prevent immediate precipitation.[1]

Q3: Are there alternative solvents to DMSO if it proves ineffective or incompatible with my experimental setup?

A3: Yes, other water-miscible organic solvents can be tested. These include ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA). The selection of the solvent will depend on the specific compound and the tolerance of your experimental system. It is crucial to always include a vehicle control (the solvent without the compound) in your experiments to account for any potential effects of the solvent itself.

Q4: Can pH modification be used to improve the solubility of "this compound"?

A4: If your compound possesses ionizable functional groups, adjusting the pH of the solution can significantly improve its solubility. For weakly acidic or basic compounds, forming a soluble salt by modifying the pH is a preferred method for optimization.

Q5: My compound appears to be in solution, but I am observing high background signals or assay artifacts. What could be the cause?

A5: Even if no visible precipitate is present, the compound may be forming aggregates in the aqueous medium. These aggregates can lead to non-specific interactions or interfere with assay readings (e.g., light scattering). Visual inspection for turbidity and techniques like dynamic light scattering (DLS) can be used to detect the presence of aggregates.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common problems associated with the poor solubility of research compounds in in vitro assays.

Problem Potential Cause Recommended Solution(s)
Compound precipitates immediately upon addition to aqueous medium. The compound has very low aqueous solubility and is "crashing out" from the organic stock solution.- Lower the final concentration of the compound.- Decrease the final percentage of the organic solvent (e.g., DMSO).- Add the stock solution to the pre-warmed (37°C) aqueous medium while vortexing to ensure rapid dispersal.- Investigate the use of co-solvents or solubility enhancers like cyclodextrins or surfactants.
Precipitation occurs over time in the final assay medium. The compound is supersaturated and not thermodynamically stable in the aqueous environment.- Consider using solubility-enhancing excipients such as surfactants or cyclodextrins to form more stable micelles or inclusion complexes.
High background signal or artifacts in the assay. The compound may be forming aggregates, leading to non-specific interactions or light scattering.- Visually inspect the solution for any turbidity.- Use dynamic light scattering (DLS) to detect the presence of aggregates.- If aggregates are detected, reformulate using solubility enhancers or filter the solution if appropriate for the compound and assay.
Low or inconsistent bioactivity observed. Poor solubility leads to a lower effective concentration of the compound available to interact with the biological target. Precipitation or aggregation can reduce the amount of active, monomeric compound.- Confirm the solubility of the compound under the exact assay conditions.- Re-evaluate the solubilization strategy to ensure the compound remains in a monomeric and active state.
Cell toxicity is observed at the intended compound concentration. The organic solvent (e.g., DMSO) concentration may be too high, or the compound itself is cytotoxic.- Ensure the final DMSO concentration is below the cytotoxic threshold for your cell line (typically <1%).- Run a vehicle control with the same concentration of DMSO to differentiate between solvent and compound toxicity.- If solvent toxicity is the issue, explore alternative solvents or solubilization methods that require a lower solvent concentration.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Accurately weigh the desired amount of the poorly soluble compound (e.g., "this compound").

  • Transfer the compound to a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium

  • Pre-warm the aqueous cell culture medium or buffer to 37°C.

  • While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Continue to mix the solution for an additional 30 seconds.

  • Visually inspect the final solution for any signs of precipitation or turbidity before adding it to the cells or assay.

  • Important: Always prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues cluster_1 Solution Pathways cluster_2 Resolution start Start: Observe Precipitation or Assay Artifacts solubility_issue Is the compound fully dissolved in the final aqueous medium? start->solubility_issue optimize_dmso Optimize Solvent Concentration (e.g., lower final DMSO %) solubility_issue->optimize_dmso No proceed Proceed with Experiment (with appropriate controls) solubility_issue->proceed Yes use_cosolvent Try a Co-Solvent System (e.g., DMSO + Ethanol) optimize_dmso->use_cosolvent add_enhancer Use Solubility Enhancers (e.g., Cyclodextrins, Surfactants) use_cosolvent->add_enhancer check_aggregation Check for Aggregation (e.g., using DLS) add_enhancer->check_aggregation reformulate Reformulate with Solubility Enhancers check_aggregation->reformulate Yes check_aggregation->proceed No

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Methyl_lycernuate_A This compound Methyl_lycernuate_A->Receptor Inhibition

Caption: Hypothetical MAPK/ERK signaling pathway inhibition.

References

Technical Support Center: Stabilizing Methyl Lycernuate A in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing Methyl lycernuate A in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a methyl ester of lycernuic acid, a very-long-chain fatty acid (VLCFA). Like other lipophilic molecules, it has poor solubility in aqueous solutions and can be prone to degradation, which can impact experimental reproducibility and the accuracy of results.

Q2: What are the primary degradation pathways for this compound in solution?

The two main degradation pathways for long-chain fatty acid methyl esters like this compound are:

  • Hydrolysis: The ester bond can be cleaved in the presence of water (especially at non-neutral pH) to yield the corresponding fatty acid (lycernuic acid) and methanol (B129727). This can be catalyzed by acids or bases.

  • Oxidation: If the fatty acid chain contains double bonds (is unsaturated), it can be susceptible to oxidation. This process can be initiated by exposure to air (oxygen), light, and certain metal ions. While lycernuic acid is typically saturated, impurities or experimental conditions could potentially introduce oxidative stress.

Q3: What are the best solvents for dissolving this compound?

Due to its long hydrocarbon chain, this compound is expected to be poorly soluble in polar solvents like water. The following solvents are recommended for dissolving long-chain esters:

  • Nonpolar Solvents: Hexane, heptane, chloroform, dichloromethane, and toluene (B28343) are good initial choices.

  • Moderately Polar Solvents: For some applications, solvents like ethyl acetate (B1210297) may be effective.

It is crucial to use a solvent that is compatible with your experimental system. For cell-based assays, a stock solution in an organic solvent like ethanol (B145695) or DMSO is often prepared and then diluted in the culture medium. However, the final concentration of the organic solvent should be kept low to avoid toxicity.

Troubleshooting Guides

Problem: this compound is not dissolving.

Initial Assessment: Long-chain esters are inherently difficult to dissolve in polar solvents. The solubility decreases as the carbon chain length increases.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Insoluble Sample A Insoluble Sample B Select a Nonpolar Solvent (e.g., Hexane, Chloroform) A->B Step 1 C Gently Warm the Solution B->C If still insoluble F Successful Dissolution B->F Outcome D Use Sonication C->D If still insoluble C->F Outcome E Consider a Co-solvent System D->E If still insoluble D->F Outcome E->F Outcome

Caption: Troubleshooting workflow for insoluble this compound.

Recommended Actions:

  • Solvent Selection: Start with a nonpolar solvent.

  • Temperature Adjustment: Gently warming the solution can increase solubility. Be cautious to avoid solvent evaporation and potential degradation if the compound is heat-sensitive.

  • Sonication: Using an ultrasonic bath can help break down solute aggregates and facilitate dissolution.

  • Co-solvent System: If a single solvent is not effective, a mixture of solvents can be used. For example, a small amount of a more polar solvent like methanol could be added to a nonpolar solvent.

Problem: Precipitate forms after diluting the stock solution in an aqueous buffer or cell culture medium.

Initial Assessment: This is a common issue when diluting a concentrated stock solution of a lipophilic compound in an aqueous environment.

Recommended Actions:

  • Decrease Stock Concentration: Prepare a more dilute stock solution.

  • Optimize Dilution Method: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid dispersion.

  • Use a Carrier:

    • Surfactants: Non-ionic surfactants like polysorbates (e.g., Tween® 80) can help to form micelles that encapsulate the lipophilic compound.

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

    • Lipid-Based Carriers: For in vivo or cell-based studies, formulating this compound in liposomes or nanoemulsions can improve its stability and delivery.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weighing: Accurately weigh the desired amount of this compound in a clean glass vial.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., ethanol, DMSO, or chloroform) to achieve the desired stock concentration.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Store the stock solution in a tightly sealed vial, protected from light, at an appropriate temperature (typically -20°C or -80°C) to minimize solvent evaporation and degradation.

Protocol 2: Preparation of an Aqueous Formulation using a Surfactant
  • Prepare Surfactant Solution: Prepare a stock solution of a biocompatible surfactant (e.g., 10% w/v Tween® 80 in water).

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a volatile organic solvent like chloroform.

  • Evaporation: In a round-bottom flask, add the desired amount of the this compound stock solution. Remove the solvent using a rotary evaporator to form a thin film of the compound on the flask wall.

  • Hydration: Add the aqueous surfactant solution to the flask and hydrate (B1144303) the lipid film by gentle rotation or sonication. This will form micelles containing this compound.

  • Sterilization (if for cell culture): Filter the resulting solution through a 0.22 µm syringe filter.

Data Presentation

Table 1: Recommended Solvents for Long-Chain Fatty Acid Methyl Esters

Solvent ClassExamplesSuitability for this compound
Nonpolar Hexane, Heptane, Chloroform, DichloromethaneHigh
Polar Aprotic Acetone, Ethyl AcetateModerate
Polar Protic Ethanol, MethanolLow (may be used as a co-solvent)
Aqueous Water, BuffersVery Low (requires solubilizing agents)

Signaling Pathways Involving Very-Long-Chain Fatty Acids (VLCFAs)

While specific signaling pathways for this compound are not well-defined, VLCFAs, in general, are known to be involved in various cellular processes, particularly in plants. They are key components of sphingolipids and the plant cuticle, and are implicated in stress responses and pathogen defense.

G cluster_0 VLCFA Biosynthesis and Signaling A C16/C18 Fatty Acids B Fatty Acid Elongase Complex (ER) A->B C Very-Long-Chain Fatty Acids (VLCFAs) (e.g., Lycernuic Acid) B->C D Sphingolipid Synthesis C->D E Cuticle Formation C->E F Cell Signaling & Stress Response D->F G Membrane Structure & Function D->G E->F

Caption: Simplified overview of VLCFA biosynthesis and downstream functions.[1][2][3][4]

This diagram illustrates that shorter-chain fatty acids are elongated to form VLCFAs, which then serve as precursors for essential structural components like sphingolipids and the cuticle.[1] These components, in turn, play crucial roles in maintaining membrane integrity and initiating signaling cascades in response to environmental stresses.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Methyl Lycernuate A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Methyl lycernuate A and other very-long-chain fatty acid methyl esters (FAMEs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical structure of this compound?

Q2: Which ionization technique is best for analyzing this compound, ESI or APCI?

A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of FAMEs, and the choice depends on the specific goals of the experiment.

  • APCI is often preferred for less polar compounds like FAMEs and is particularly well-suited for GC-MS applications. It typically produces protonated molecules [M+H]+, providing clear molecular weight information, which is crucial for identifying very-long-chain compounds.[1]

  • ESI is also a viable option, especially in LC-MS. For nonpolar molecules like FAMEs, ESI may result in the formation of adducts with ions present in the mobile phase, such as [M+Na]+ or [M+NH4]+.[2] While ESI can be very sensitive, the formation of multiple adducts can complicate spectral interpretation.

For general quantitative and qualitative analysis of FAMEs, APCI is often a more robust starting point due to its efficiency in ionizing nonpolar molecules and producing simpler mass spectra. [3][4]

Q3: I am not observing the molecular ion peak for this compound in my EI-GC-MS analysis. What could be the reason?

A3: Electron Ionization (EI) is a high-energy ("hard") ionization technique that can cause extensive fragmentation of molecules.[5] For long-chain molecules like FAMEs, the molecular ion peak can be weak or entirely absent. This is especially true for unsaturated FAMEs.

To confirm the molecular weight, consider the following:

  • Use a "soft" ionization technique: If available, use a soft ionization method like Chemical Ionization (CI) or Field Ionization (FI), which imparts less energy to the analyte and is more likely to produce a prominent molecular ion peak.

  • APCI-GC-MS: As mentioned, APCI is a softer ionization technique that is excellent for obtaining molecular weight information for FAMEs.

  • Lower the EI energy: If possible on your instrument, reducing the electron energy (e.g., from 70 eV to 20 eV) can sometimes preserve the molecular ion, although this will also reduce overall ion intensity.

Troubleshooting Guides

Problem 1: Poor Signal Intensity or No Peak Detected
Possible Cause Troubleshooting Step
Improper Sample Preparation Ensure complete transesterification of the parent fatty acid to its methyl ester. Residual starting material or incomplete reaction can lead to poor signal. Verify your derivatization protocol.
Inappropriate Ionization Source For LC-MS, if using ESI with a nonpolar mobile phase, consider adding a modifier like ammonium (B1175870) formate (B1220265) to promote adduct formation. For GC-MS, ensure the transfer line temperature is adequate to prevent the high-boiling point FAME from condensing.
Suboptimal Source Parameters Optimize source parameters such as vaporizer temperature (APCI), capillary voltage (ESI), and gas flows (nebulizer and auxiliary gas). Refer to the instrument manufacturer's guidelines and the tables below for typical starting points.
Sample Degradation Very-long-chain unsaturated FAMEs can be susceptible to oxidation. Ensure samples are stored properly at low temperatures (e.g., -80°C) and handled under an inert atmosphere if necessary.
Problem 2: Complex or Uninterpretable Fragmentation Pattern
Possible Cause Troubleshooting Step
In-Source Fragmentation High source temperatures or energies can cause the molecule to fragment before it reaches the mass analyzer. Gradually decrease the source temperature to see if the fragmentation pattern simplifies and the molecular ion intensity increases.
Co-eluting Impurities Complex spectra can result from multiple compounds eluting at the same time. Improve chromatographic separation by optimizing the temperature gradient (GC) or mobile phase gradient (LC). Check the purity of your sample.
Uncertainty in Fragmentation Pathways The fragmentation of FAMEs in EI-MS is well-characterized. Look for characteristic ions such as the McLafferty rearrangement ion at m/z 74 and series of ions separated by 14 Da (-CH2-). For branched FAMEs, specific losses corresponding to the branch points will be observed.
Problem 3: Poor Chromatographic Peak Shape (Tailing or Broadening)
Possible Cause Troubleshooting Step
Active Sites in the GC Inlet or Column Very-long-chain compounds can interact with active sites. Use a deactivated inlet liner and a high-quality, well-conditioned capillary column.
Incompatible Solvent Ensure the sample is dissolved in a solvent compatible with the mobile phase (LC) or the stationary phase (GC). For GC, hexane (B92381) is a common and suitable solvent.
Column Overload Injecting too much sample can lead to peak fronting. Dilute the sample and re-inject.
Inappropriate Oven Temperature Program (GC) A slow temperature ramp can cause peak broadening. Ensure the ramp rate is appropriate for the analytes. A starting temperature slightly above the solvent boiling point and a ramp rate of 10-20°C/min is a good starting point.

Experimental Protocols

Protocol 1: Sample Preparation - Transesterification of Lycernuic Acid

This protocol describes the conversion of the free fatty acid to its corresponding methyl ester for GC-MS or LC-MS analysis.

  • Sample Preparation: Weigh approximately 10 mg of the lipid sample containing lycernuic acid into a screw-cap glass tube.

  • Reagent Addition: Add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.

  • Reaction: Cap the tube tightly and heat at 80°C for 1 hour.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of water. Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge at 1000 x g for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer, which contains the this compound, to a clean vial for analysis.

Protocol 2: GC-MS Analysis of this compound
  • Instrument Setup:

    • GC Column: Use a nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Splitless injection at 280°C.

    • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 320°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometer Setup (APCI):

    • Ion Source: APCI in positive ion mode.

    • Vaporizer Temperature: 400°C.

    • Corona Discharge Current: 5 µA.

    • Scan Range: m/z 50-600.

  • Injection: Inject 1 µL of the hexane extract.

Quantitative Data Summary

Table 1: Typical GC-MS Parameters for FAME Analysis
ParameterSettingRationale
Column Type DB-5ms, DB-23, HP-88Choice depends on the required separation of isomers. DB-5ms is a good general-purpose column.
Injection Mode SplitlessFor trace analysis to maximize analyte transfer to the column.
Inlet Temperature 250-300°CEnsures complete vaporization of high-boiling point FAMEs.
Oven Program Initial: 100-150°C, Ramp: 5-20°C/min, Final: 280-320°CThe program should be optimized to provide good separation of different FAMEs.
Ionization Mode EI or CI/APCIEI for library matching of fragmentation patterns, CI/APCI for molecular weight determination.
EI Energy 70 eVStandard energy for generating reproducible fragmentation patterns for library searching.
Table 2: Typical LC-MS Parameters for FAME Analysis
ParameterSettingRationale
Column Type C18 (Reversed-Phase)Good for separating FAMEs based on chain length and unsaturation.
Mobile Phase A Water with 0.1% Formic Acid or 10mM Ammonium FormateAqueous component of the gradient. Additives aid in ionization.
Mobile Phase B Acetonitrile/Isopropanol with 0.1% Formic Acid or 10mM Ammonium FormateOrganic component of the gradient.
Gradient Start with a high percentage of A, ramp to a high percentage of BElutes compounds based on polarity.
Flow Rate 0.2-0.5 mL/minTypical for analytical LC-MS.
Ionization Mode APCI or ESI (Positive)APCI is often more robust for nonpolar FAMEs; ESI may require adduct formation.
Source Temperature 350-450°C (APCI)Optimizes desolvation and ionization.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis LipidSample Lipid Sample Transesterification Transesterification (H2SO4 in Methanol) LipidSample->Transesterification Extraction Liquid-Liquid Extraction (Hexane/Water) Transesterification->Extraction FAME_Sample This compound in Hexane Extraction->FAME_Sample Injection GC or LC Injection FAME_Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (APCI or ESI) Separation->Ionization Detection Mass Analysis (MS or MS/MS) Ionization->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_flow decision decision result result Start Start: No or Poor Signal CheckSamplePrep Verify Sample Prep (Transesterification, Extraction) Start->CheckSamplePrep GoodSignal GoodSignal CheckSamplePrep->GoodSignal CheckSource Optimize Ion Source (Temp, Voltages, Gas) CheckSource->GoodSignal GoodSignal->CheckSource No CheckChrom Review Chromatography (Peak Shape, Retention) GoodSignal->CheckChrom Yes GoodChrom GoodChrom CheckChrom->GoodChrom Consult Consult CheckChrom->Consult No CheckMS Check MS Settings (Scan Range, Polarity) GoodChrom->CheckMS Yes Resolved Resolved GoodChrom->Resolved No, Poor Peak Shape CheckMS->Resolved

Caption: Logical troubleshooting flow for poor signal in MS analysis.

References

How to prevent degradation of Methyl lycernuate A during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the best practices for preventing the degradation of Methyl lycernuate A during storage. The following information is based on general knowledge of lipophilic esters and may need to be adapted based on the specific experimental findings for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The degradation of this compound, a lipophilic ester, is primarily caused by two chemical processes:

  • Hydrolysis: The ester bond in this compound can be cleaved by water, leading to the formation of lycernic acid and methanol. This process can be accelerated by the presence of acids or bases.

  • Oxidation: If this compound contains unsaturated fatty acid chains, these can be susceptible to oxidation.[1] This process is often initiated by exposure to oxygen, light, and trace metal ions.

Q2: What is the ideal temperature for storing this compound?

A2: For long-term stability, it is recommended to store this compound at low temperatures. As a lipid-based compound, storage at -20°C or -80°C is common.[2] For compounds dissolved in an organic solvent, storage at -20°C ± 4°C is often recommended.[1] It is important to note that storing organic solutions below -30°C is not advised unless the container is a sealed glass ampoule, as Teflon cap liners can contract at very low temperatures, potentially causing leakage.

Q3: Should I store this compound as a dry powder or in a solution?

A3: The storage form depends on the saturation of the fatty acid component.

  • Saturated Lipids: If this compound is a saturated lipid, it is generally stable as a powder and should be stored at ≤ -16°C in a glass container with a Teflon closure.

  • Unsaturated Lipids: Unsaturated lipids are not stable as powders because they are highly hygroscopic and can quickly absorb moisture, leading to hydrolysis and oxidation. Therefore, if this compound is unsaturated, it should be dissolved in a suitable organic solvent, transferred to a glass container with a Teflon closure, and stored at -20°C ± 4°C.

Q4: What is the best way to handle this compound to prevent contamination and degradation?

A4: To prevent contamination and degradation, follow these handling procedures:

  • When transferring the compound as a powder, allow the container to reach room temperature before opening to prevent condensation of moisture.

  • For solutions, use glass, stainless steel, or Teflon utensils. Avoid using plastic pipette tips or tubes for organic solutions, as these can leach impurities.

  • After dispensing, flush the container with an inert gas like argon or nitrogen before resealing to minimize exposure to oxygen.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Change in physical appearance (e.g., color change, oiling out) Oxidation or hydrolysis.Analyze a sample using techniques like TLC, HPLC, or GC-MS to identify degradation products. Discard the stock if significant degradation is confirmed. Review storage procedures to ensure they align with best practices (see FAQs).
Inconsistent experimental results Degradation of the compound leading to lower effective concentration.Quantify the purity of the this compound stock using a suitable analytical method (e.g., HPLC-UV, GC-FID). Prepare fresh solutions from a new, unopened vial if possible.
Precipitation in a stored solution The compound may have low solubility at the storage temperature, or the solvent may have evaporated.Gently warm the solution to room temperature to see if the precipitate redissolves. If solvent evaporation is suspected, the concentration will be inaccurate, and a new solution should be prepared.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., chloroform, methanol).
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (B52724) and water.
  • Flow Rate: 1.0 mL/min.
  • Detector: UV-Vis detector at an appropriate wavelength, or a mass spectrometer (MS).
  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity of this compound can be calculated based on the peak area of the main compound relative to the total peak area.
  • The appearance of new peaks may indicate the presence of degradation products.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

GC-MS is a powerful technique for identifying volatile degradation products like free fatty acids and their methyl esters.

1. Sample Preparation (Derivatization may be required):

  • Dissolve a known amount of the sample in a volatile organic solvent.
  • If hydrolysis is suspected, derivatization to form more volatile esters (e.g., trimethylsilyl (B98337) esters) may be necessary.

2. GC-MS Conditions (Example):

  • Column: A capillary column suitable for lipid analysis (e.g., DB-5ms).
  • Carrier Gas: Helium at a constant flow rate.
  • Temperature Program: A temperature gradient from a low starting temperature (e.g., 70°C) to a high final temperature (e.g., 300°C) to separate compounds with different boiling points.
  • Injector and Detector Temperatures: Typically set at 250°C and 290°C, respectively.
  • Ionization: Electron Impact (EI).

3. Data Analysis:

  • The mass spectra of the separated peaks can be compared to spectral libraries (e.g., NIST) to identify the degradation products.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway MLA This compound LA Lycernic Acid MLA->LA Hydrolysis MeOH Methanol MLA->MeOH Hydrolysis OxP Oxidized Products MLA->OxP Oxidation H2O Water O2 Oxygen

Caption: Potential degradation pathways of this compound.

storage_workflow start Receive this compound check_form Saturated or Unsaturated? start->check_form store_powder Store as powder at <= -16°C in glass container with Teflon cap check_form->store_powder Saturated dissolve Dissolve in suitable organic solvent check_form->dissolve Unsaturated inert_gas Flush with inert gas (Ar or N2) store_powder->inert_gas store_solution Store solution at -20°C +/- 4°C in glass container with Teflon cap dissolve->store_solution store_solution->inert_gas end_storage Stable Storage inert_gas->end_storage

Caption: Recommended storage workflow for this compound.

References

Technical Support Center: Enhancing Chromatographic Resolution of Methyl Lycernuate A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Methyl lycernuate A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the resolution and overall quality of your chromatographic results.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high-resolution separation of this compound?

This compound is a very-long-chain saturated fatty acid methyl ester (FAME). Its analysis presents challenges such as potential co-elution with other structurally similar long-chain FAMEs, poor peak shape due to its high molecular weight, and the need for sensitive detection methods. Achieving baseline separation from other components in complex lipid mixtures requires careful optimization of chromatographic conditions.

Q2: Which chromatographic technique is better for analyzing this compound: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

Both techniques are viable, and the choice depends on the specific goals of the analysis, available equipment, and sample matrix.

  • Gas Chromatography (GC): GC, especially when coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID), is a very powerful and common technique for FAME analysis.[1][2] It offers high resolution and sensitivity. For GC analysis, this compound must be volatile and thermally stable, which is achieved by its methyl ester form.[1][2]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is also effective for separating FAMEs.[3] It separates compounds based on their hydrophobicity. A significant advantage of HPLC is that it is performed at lower temperatures, which is beneficial for potentially thermally labile compounds.

Q3: Why is derivatization necessary for the GC analysis of fatty acids like lycernic acid?

Derivatization to fatty acid methyl esters (FAMEs), such as this compound, is a critical step for GC analysis. This process increases the volatility and thermal stability of the fatty acids, allowing them to be analyzed by GC. It also improves peak symmetry and reduces the sample's activity, leading to more accurate analytical data. Common derivatization reagents include methanolic HCl, BF₃ in methanol, or methanolic NaOH.

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

Peak identification should not rely solely on retention times. The most reliable method is to use a mass spectrometer (GC-MS) as a detector, which provides mass spectral data for definitive identification. Co-injection with a certified reference standard of this compound is another effective method to confirm peak identity by observing if the peak of interest increases in intensity.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue: Poor Peak Resolution

If your chromatogram shows overlapping peaks or a lack of clear separation between this compound and other components, consider the following solutions.

For Gas Chromatography (GC):
Potential Cause Recommended Solution
Inappropriate Stationary Phase The choice of the GC column's stationary phase is crucial for separating FAMEs. Highly polar cyanopropyl silicone phases (e.g., DB-23, HP-88, Rt-2560) are the columns of choice for detailed FAME analysis, including challenging separations. For less complex samples, polyethylene (B3416737) glycol (PEG) phases (e.g., DB-Wax) can be effective.
Suboptimal Temperature Program Lowering the initial oven temperature or reducing the temperature ramp rate increases the interaction of analytes with the stationary phase, which can enhance resolution.
Incorrect Carrier Gas Flow Rate Operating the carrier gas (e.g., Helium, Hydrogen) at its optimal flow rate minimizes peak broadening and maximizes resolution.
Column Dimensions Using a longer column or a column with a smaller internal diameter increases efficiency and can significantly improve resolution. Doubling the column length can increase resolution by about 40%.
For High-Performance Liquid Chromatography (HPLC):
Potential Cause Recommended Solution
Suboptimal Mobile Phase Composition Changing the organic modifier in the mobile phase (e.g., switching from acetonitrile (B52724) to methanol) is a powerful way to alter selectivity and improve peak spacing. Optimizing the gradient elution, by adjusting the rate of change in solvent composition, can also significantly enhance separation.
Inappropriate Stationary Phase Changing the column's bonded phase (e.g., from C18 to a different functionality) is one of the easiest ways to resolve co-eluting peaks.
Incorrect Flow Rate Slower flow rates generally improve resolution by allowing more time for analytes to interact with the stationary phase. However, this will also increase the analysis time.
Elevated Column Temperature Increasing the column temperature can reduce the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks and potentially better resolution.
Issue: Broad or Tailing Peaks

Broad or asymmetric peaks can compromise resolution and the accuracy of quantification.

Potential Cause Recommended Solution
Column Overload Injecting too large a sample volume or too high a concentration can lead to peak broadening. Reduce the injection volume or dilute the sample.
Incompatible Injection Solvent The sample should be dissolved in a solvent that is compatible with the initial mobile phase. A solvent significantly stronger than the mobile phase can cause peak distortion.
Active Sites on the Column Residual silanol (B1196071) groups on the silica-based packing can cause peak tailing. Using a well-end-capped column or adding a mobile phase additive like a small amount of a weak acid (e.g., 0.1% formic acid) can help suppress this effect.
Extra-Column Volume Excessive tubing length or a large internal diameter between the injector, column, and detector can contribute to peak broadening. Use shorter, narrower tubing where possible.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol provides a starting point for the analysis of FAMEs. Optimization may be required.

  • Sample Preparation (Transesterification):

    • To a known amount of lipid sample, add an internal standard (e.g., Methyl tridecanoate) if quantitative analysis is desired.

    • Add 2 mL of 0.5 M methanolic NaOH. Cap the tube and heat at 80-100°C for 10-20 minutes.

    • Cool the tube, then add 2 mL of 14% BF₃ in methanol. Cap and heat again at 80-100°C for 10-20 minutes.

    • After cooling, add 1 mL of saturated NaCl solution and 2 mL of hexane (B92381).

    • Vortex vigorously to extract the FAMEs into the hexane layer.

    • Carefully transfer the upper hexane layer to a clean GC vial for analysis.

  • GC-MS Conditions:

Parameter Setting
Column Rt-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or similar highly polar cyanopropyl column
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 mL/min
Oven Program Initial: 100°C, hold for 4 min. Ramp: 3°C/min to 240°C, hold for 15 min.
Injector Temp. 250°C
Injection Mode 1 µL, Split (e.g., 50:1 ratio)
MS Transfer Line 230°C
Ion Source Temp. 150°C
Scan Range 50-800 m/z
Protocol 2: RP-HPLC Analysis of this compound

This protocol is a general method for separating FAMEs using reversed-phase HPLC.

  • Sample Preparation:

    • Dissolve the FAMEs mixture in the initial mobile phase or a compatible solvent like acetonitrile.

  • HPLC Conditions:

Parameter Setting
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Acetonitrile, B: Isopropanol (B130326). Gradient elution is typically employed.
Example Gradient Start with a high percentage of acetonitrile and gradually increase the percentage of isopropanol over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30-40°C
Detection UV at 205 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10-20 µL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis start Lipid Sample derivatization Derivatization to FAMEs (for GC Analysis) start->derivatization extraction Solvent Extraction derivatization->extraction dissolution Dissolution in Injection Solvent extraction->dissolution injection Sample Injection dissolution->injection Prepared Sample separation Chromatographic Separation (GC/HPLC) injection->separation detection Detection (MS, FID, UV, ELSD) separation->detection data_processing Data Processing & Analysis detection->data_processing troubleshooting_pathway cluster_method_params Method Parameters cluster_sample_params Sample & System cluster_solutions Potential Solutions start Poor Resolution Observed param1 Mobile Phase / Temp. Program start->param1 param2 Flow Rate start->param2 param3 Stationary Phase (Column) start->param3 param4 Injection Volume start->param4 param5 Injection Solvent start->param5 param6 System Issues (e.g., Dead Volume) start->param6 sol1 Optimize Gradient or Temp. Ramp param1->sol1 sol2 Adjust Flow Rate param2->sol2 sol3 Select More Selective Column param3->sol3 sol4 Reduce Injection Volume / Dilute param4->sol4 sol5 Match Solvent to Mobile Phase param5->sol5 sol6 Minimize Tubing Length/ID param6->sol6

References

Technical Support Center: Optimizing Assays with Methyl Lycernuate A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers using Methyl lycernuate A who are experiencing high background noise in their assays. While specific data on this compound causing assay interference is not extensively documented in public literature, this guide offers strategies based on general principles for troubleshooting assays involving lipophilic and natural product compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing high background noise in our assay since incorporating this compound. What are the potential causes?

High background noise when using a novel compound like this compound can stem from several factors. Given its likely lipophilic nature as a fatty acid methyl ester, potential causes include:

  • Non-specific binding: The compound may adhere to assay plate surfaces, antibodies, or other proteins in the system in a non-specific manner.[1][2][3][4]

  • Compound aggregation: Lipophilic molecules can form aggregates in aqueous assay buffers, which may interfere with the assay readout.[5][6]

  • Contamination: The compound stock solution or other reagents may be contaminated.[7][8]

  • Sub-optimal assay conditions: Incubation times, temperatures, washing steps, or reagent concentrations may not be optimized for use with this compound.[4][7]

  • Interference with detection: The compound itself might possess fluorescent or quenching properties that interfere with the assay's detection method.[5]

Q2: What is the first step we should take to troubleshoot high background?

Start with the simplest explanations. Run a set of control experiments to isolate the source of the noise. A crucial first step is to run the assay with your vehicle control (the solvent used to dissolve this compound, e.g., DMSO) and without any compound to establish a baseline. If the background is high in the vehicle control wells, the issue might be with your assay setup rather than the compound itself.[4][9]

Q3: Can the lipophilic nature of this compound contribute to non-specific binding?

Yes, highly lipophilic compounds can exhibit increased non-specific binding to plastic surfaces and proteins. This is a common issue in immunoassays and cell-based assays. Strategies to mitigate this include optimizing blocking agents, adjusting buffer composition, and using specialized low-binding microplates.

Troubleshooting Guides

Guide 1: Diagnosing the Source of High Background

This guide will help you systematically identify the origin of the high background noise.

Step 1: Run Control Experiments

Control GroupPurposeExpected OutcomePossible Implication of High Background
No Compound Control Establish baseline assay noise.Low, acceptable background signal.Issue with assay reagents, buffer, or plate.
Vehicle Control Assess the effect of the solvent.Signal comparable to "No Compound Control".The solvent is causing interference or contamination.
This compound Test for compound-specific effects.Clear, dose-dependent signal over background.The compound is likely contributing to the high background.

Step 2: Logical Troubleshooting Workflow

If the control experiments suggest this compound is the source of the noise, follow this workflow.

G cluster_0 Initial Observation cluster_1 Phase 1: Reagent & Plate Checks cluster_2 Phase 2: Assay Condition Optimization cluster_3 Phase 3: Buffer & Compound Formulation cluster_4 Resolution start High Background Signal in Assay with This compound reagent_check Are reagents fresh and free of contamination? start->reagent_check plate_check Is the plate type appropriate (e.g., low-binding)? reagent_check->plate_check [ Reagents OK ] blocking Optimize Blocking Agent (e.g., increase concentration, try different blocker) plate_check->blocking [ Plate OK ] washing Increase Washing Steps (e.g., more washes, longer duration) blocking->washing [ Still High ] concentration Titrate Antibody/Reagent Concentrations washing->concentration [ Still High ] buffer_mod Modify Assay Buffer (e.g., add surfactant, adjust salt concentration) concentration->buffer_mod [ Still High ] compound_prep Check Compound Solubility and for Aggregation buffer_mod->compound_prep [ Still High ] resolved Background Reduced compound_prep->resolved [ Issue Found & Fixed ]

Caption: Troubleshooting workflow for high background noise.
Guide 2: Mitigating Non-Specific Binding

Non-specific binding is a primary suspect for lipophilic compounds. The diagram below illustrates how non-specific binding can create a false signal.

G cluster_0 Ideal Specific Binding cluster_1 Non-Specific Binding plate1 Plate Surface capture_ab1 Capture Ab plate1->capture_ab1 analyte Analyte capture_ab1->analyte detect_ab1 Detection Ab analyte->detect_ab1 plate2 Plate Surface capture_ab2 Capture Ab plate2->capture_ab2 compound This compound (Non-specific) plate2->compound Binds to plate detect_ab2 Detection Ab compound->detect_ab2 Binds to detection Ab

Caption: Conceptual diagram of non-specific binding.

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions

Insufficient blocking can lead to non-specific binding of this compound or detection reagents to the microplate wells.[4]

Objective: To determine the most effective blocking agent and incubation time to reduce background noise.

Methodology:

  • Coat a 96-well plate with your antigen or capture antibody as per your standard protocol.

  • Prepare several different blocking buffers to test. Common options include:

    • 1% Bovine Serum Albumin (BSA) in PBS.

    • 5% Non-fat dry milk in PBS (Note: avoid if using biotin-streptavidin systems).

    • Commercial blocking buffers.

    • Casein-based blockers, which can be more effective than BSA or gelatin in some cases.[3]

  • Add the different blocking buffers to separate sets of wells.

  • For each blocking buffer, test different incubation times (e.g., 1 hour at 37°C, 2 hours at room temperature, overnight at 4°C).

  • Proceed with the rest of your assay protocol, including the addition of this compound at a concentration known to cause high background.

  • Include a set of wells with no analyte ("background wells") for each blocking condition.

  • Compare the signal-to-noise ratio for each condition. The optimal condition will yield the lowest signal in the background wells without significantly compromising the specific signal.

Protocol 2: Modifying Wash Buffer and Procedure

Inadequate washing may not remove all non-specifically bound compound or reagents.[7]

Objective: To enhance the removal of non-specifically bound molecules.

Methodology:

  • Prepare your standard wash buffer.

  • Prepare a modified wash buffer by adding a low concentration of a non-ionic surfactant, such as Tween 20 (e.g., increase from 0.05% to 0.1%). Surfactants can help disrupt hydrophobic interactions that may cause non-specific binding.[10]

  • After the incubation step with this compound, and after incubation with detection antibodies, compare the following wash procedures:

    • Standard Wash: Your current protocol (e.g., 3 washes).

    • Increased Wash Number: Increase the number of washes (e.g., to 5 or 6).

    • Increased Wash Volume: Ensure wells are completely filled with wash buffer during each wash.

    • Increased Soak Time: Allow the wash buffer to sit in the wells for 1-3 minutes during each wash cycle.[9]

    • Modified Wash Buffer: Use the wash buffer containing a higher concentration of surfactant.

  • Analyze the results to determine which washing modification most effectively reduces the background signal.

Data Presentation: Troubleshooting Parameters

Since quantitative data for this compound is unavailable, the following table summarizes key parameters to optimize when troubleshooting high background noise.

ParameterStandard RangeOptimization StrategyRationale
Blocking Agent 1-5% BSA or Non-fat MilkTest different agents (Casein, commercial blockers). Increase concentration or incubation time.[3][4]To more effectively saturate non-specific binding sites on the plate.
Wash Buffer Surfactant 0.05% Tween 20Increase concentration to 0.1-0.2%.To reduce non-specific hydrophobic interactions.[10]
Number of Washes 3-4 cyclesIncrease to 5-6 cycles. Add a soak time.[7][9]To more thoroughly remove unbound reagents and compound.
Assay Buffer Additives VariesAdd BSA (e.g., 1%) or a non-ionic surfactant. Increase salt concentration.[10]To reduce non-specific interactions in the solution phase.
Reagent Concentration Per manufacturerPerform a titration of primary and secondary antibodies/detection reagents.High reagent concentrations can increase non-specific binding.[11]
Incubation Temperature Room Temp or 37°CTest lower temperatures (e.g., 4°C) for certain steps, which can minimize non-specific binding.[2]To reduce the kinetics of non-specific binding.

References

Technical Support Center: Optimizing Cell Permeability for Methyl Lycernuate A Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl lycernuate A. The focus is on overcoming challenges related to cell permeability to facilitate robust experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cell permeability a concern?

A1: this compound is a small molecule under investigation for its potential biological activities. For it to exert an effect on intracellular targets, it must first cross the cell membrane. Poor cell permeability can lead to low bioavailability and inconclusive results in cell-based assays, making it a critical parameter to optimize early in research.

Q2: How can I get a preliminary idea of the cell permeability of this compound?

A2: Initial predictions can be made using computational models based on its physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. These properties can be compared against established guidelines like Lipinski's Rule of Five. However, experimental validation is essential.

Q3: What are the standard in vitro assays to measure the cell permeability of this compound?

A3: The two most common and well-regarded in vitro models for assessing intestinal permeability are the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).[1][2][3] The Caco-2 assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer mimicking the intestinal epithelium, while PAMPA provides a non-cell-based assessment of passive diffusion.[1][2]

Troubleshooting Guide

Issue: Low intracellular concentration of this compound is suspected in my cell-based assays.

Q4: How do I experimentally confirm that this compound has low cell permeability?

A4: Performing a Caco-2 permeability assay is the recommended first step. This assay will provide an apparent permeability coefficient (Papp) value. A low Papp value, particularly in the apical-to-basolateral direction, suggests poor absorption. The PAMPA assay can be used as a higher-throughput, initial screen for passive permeability.

Q5: My Caco-2 assay results indicate low permeability for this compound. What are the potential causes?

A5: Low permeability of a small molecule like this compound can stem from several factors:

  • High Polarity: The presence of numerous polar functional groups can hinder passage through the lipid bilayer of the cell membrane.

  • Large Molecular Size: Larger molecules generally exhibit lower passive diffusion rates.

  • Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it out of the cell.

  • Low Lipophilicity: Insufficient lipid solubility can prevent effective partitioning into the cell membrane.

Q6: How can I determine if active efflux is limiting the intracellular concentration of this compound?

A6: The Caco-2 assay can be adapted to investigate active efflux. By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be calculated. An efflux ratio significantly greater than 1 suggests the involvement of active efflux. This can be confirmed by running the assay in the presence of a known efflux pump inhibitor, such as verapamil (B1683045) for P-gp.

Q7: What strategies can I employ to improve the cell permeability of this compound?

A7: Several medicinal chemistry strategies can be explored to enhance the permeability of your compound:

  • Prodrug Approach: Temporarily masking polar functional groups (e.g., carboxylic acids, hydroxyls) with more lipophilic moieties can improve membrane translocation. These masking groups are designed to be cleaved by intracellular enzymes, releasing the active this compound.

  • Structural Modification:

    • Reduce Hydrogen Bonding Capacity: N- or O-methylation can mask hydrogen bond donors, reducing the energy penalty of moving from an aqueous to a lipid environment.

    • Introduce Intramolecular Hydrogen Bonds: In some cases, creating a conformation that forms an internal hydrogen bond can shield polar groups from the solvent, effectively increasing lipophilicity and permeability.

    • Optimize Lipophilicity: Systematically modify parts of the molecule to achieve a more favorable logP, typically in the range of 1-3 for optimal passive diffusion.

  • Formulation Strategies: For in vivo studies, formulation with permeation enhancers or encapsulation in nanocarriers can be considered, though this does not address the inherent permeability at the cellular level for in vitro assays.

Data Presentation

Table 1: Comparison of In Vitro Permeability Assays

FeatureCaco-2 Permeability AssayParallel Artificial Membrane Permeability Assay (PAMPA)
Model System Differentiated human colon adenocarcinoma cell monolayerArtificial lipid membrane
Transport Mechanisms Passive diffusion, active transport, efflux, and paracellular transportPassive diffusion only
Throughput LowerHigher
Cost & Labor HigherLower
Biological Relevance High, mimics human intestinal epitheliumModerate, good for predicting passive absorption
Primary Output Apparent Permeability Coefficient (Papp), Efflux RatioEffective Permeability (Pe)

Table 2: Typical Permeability Classification of Control Compounds

CompoundPermeability ClassTypical Caco-2 Papp (A-B) (x 10⁻⁶ cm/s)
PropranololHigh> 10
TestosteroneHigh> 10
MetoprololModerate1 - 10
AtenololLow< 1
MannitolLow (Paracellular Marker)< 0.5

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable inserts in multi-well plates and cultured for approximately 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values within a pre-defined acceptable range are used.

  • Compound Preparation: A stock solution of this compound is prepared and diluted to the final testing concentration (e.g., 10 µM) in a suitable transport buffer.

  • Permeability Measurement (Apical to Basolateral): a. The culture medium is removed from both the apical (donor) and basolateral (receiver) compartments. b. The transport buffer containing this compound is added to the apical side, and fresh transport buffer is added to the basolateral side. c. The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours). d. Samples are collected from both compartments at the end of the incubation.

  • Permeability Measurement (Basolateral to Apical for Efflux): The process is reversed, with the compound added to the basolateral compartment and samples taken from the apical side.

  • Sample Analysis: The concentration of this compound in the samples is quantified using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Preparation: A solution of this compound is prepared in a buffer at a specific pH to mimic physiological conditions.

  • Assay Setup: The filter plate (with the artificial membrane) is placed into a receiver plate containing buffer. The this compound solution is added to the donor wells of the filter plate.

  • Incubation: The "sandwich" of plates is incubated for a period of several hours to allow for passive diffusion of the compound across the artificial membrane.

  • Sample Analysis: The concentrations of this compound in both the donor and receiver wells are determined, typically by UV-Vis spectroscopy or LC-MS.

  • Data Analysis: The effective permeability (Pe) is calculated based on the final concentrations in the donor and receiver compartments.

Visualizations

G cluster_0 Phase 1: Permeability Assessment cluster_1 Phase 2: Troubleshooting & Optimization A Prepare this compound Stock B Perform PAMPA Assay A->B C Perform Caco-2 Assay (A-B & B-A) A->C D Analyze Samples (LC-MS/MS) B->D C->D E Calculate Papp & Efflux Ratio D->E F Low Permeability Identified? E->F G High Efflux Ratio? F->G Yes J Proceed with Optimized Compound F->J No H Structural Modification (Prodrug, etc.) G->H Yes G->H No I Re-evaluate Permeability H->I I->F

Caption: Experimental workflow for assessing and optimizing the cell permeability of this compound.

G A Start: Low Permeability of this compound B Perform Bidirectional Caco-2 Assay A->B C Calculate Efflux Ratio (ER = Papp B-A / Papp A-B) B->C D ER > 2? C->D E Hypothesis: Compound is an Efflux Substrate D->E Yes F Hypothesis: Poor Passive Permeability D->F No G Action: Redesign to Mask Efflux Recognition Sites or Co-dose with Efflux Inhibitor E->G H Action: Increase Lipophilicity (logP) or Create Prodrug to Mask Polar Groups F->H

Caption: Decision tree for troubleshooting low cell permeability of a novel compound.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade This compound This compound Receptor Receptor This compound->Receptor binds Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates Kinase3 Kinase 3 Kinase2->Kinase3 phosphorylates TF Transcription Factor Kinase3->TF phosphorylates Response Cellular Response TF->Response activates

Caption: Hypothetical signaling pathway potentially modulated by this compound.

References

Technical Support Center: Scaling Up the Purification of Methyl Lycernuate A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl Lycernuate A. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges encountered during the scale-up of this compound purification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general strategy for scaling up the purification of this compound?

A1: A common strategy involves a multi-step approach. Initially, a crude extraction from the source material is performed, followed by a preliminary purification step like solvent partitioning to enrich the this compound content. The enriched extract is then subjected to column chromatography for initial separation. For higher purity, a final polishing step using preparative High-Performance Liquid Chromatography (prep-HPLC) or crystallization is recommended.

Q2: My this compound appears to be degrading during silica (B1680970) gel chromatography. What can I do?

A2: If you suspect degradation on silica gel, it is advisable to first test the stability of your compound by spotting it on a TLC plate and letting it sit for a few hours before eluting to see if degradation occurs.[1] If instability is confirmed, consider switching to a less acidic stationary phase like alumina (B75360) or using deactivated silica gel.[1] Alternatively, rapid purification using flash chromatography with a carefully selected solvent system can minimize contact time with the silica.

Q3: I'm observing poor separation of this compound from impurities during column chromatography. How can I improve this?

A3: Poor separation can be due to several factors. Ensure you have an optimized solvent system by thoroughly screening different solvent mixtures using Thin Layer Chromatography (TLC). The ideal system should provide a good retention factor (Rf) difference between this compound and its impurities.[1] If finding a suitable solvent system is challenging, you might consider reverse-phase chromatography if your compound has sufficient polarity.[1] Also, ensure your column is packed correctly and not overloaded with the sample.

Q4: The yield of pure this compound is significantly lower after scaling up. What are the potential causes?

A4: A decrease in yield upon scale-up can be due to several factors. Inefficient extraction from the larger volume of raw material is a common issue. Ensure adequate solvent-to-solid ratio and extraction time. During chromatography, losses can occur if the compound streaks or irreversibly adsorbs to the column. Re-evaluate your solvent system and stationary phase. In crystallization, ensure the proper solvent and temperature conditions are maintained to avoid premature precipitation or leaving too much product in the mother liquor.

Q5: How can I remove residual catalyst and unreacted starting materials after synthesis or semi-synthesis of this compound?

A5: One common method is to treat the reaction mixture with a basic substance, like an aqueous alkaline solution, to neutralize unreacted acidic starting materials and hydrolyze the catalyst.[2] Following this, washing the organic layer with water can help remove the resulting salts and other water-soluble impurities.[2]

Troubleshooting Guides

Issue 1: Low Recovery from Preparative HPLC
Possible Cause Solution
Compound Precipitation on Column Decrease sample concentration. Add a small amount of a stronger, compatible solvent to the sample to improve solubility.
Suboptimal Mobile Phase Re-optimize the mobile phase on an analytical HPLC first. Ensure the chosen buffer is volatile if mass spectrometry is used for detection.
Column Overload Reduce the injection volume or sample concentration.
Compound Adsorption to Column Frit or Packing Flush the column with a strong solvent. If the problem persists, consider a different column chemistry.
Issue 2: Difficulty in Crystallization
Possible Cause Solution
Supersaturation Not Reached Slowly evaporate the solvent or cool the solution at a controlled rate.
Presence of Impurities Inhibiting Crystal Growth Purify the material further using another technique like flash chromatography before attempting crystallization.
Incorrect Solvent Choice Screen a variety of solvents or solvent mixtures. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Oiling Out Instead of Crystallizing Use a more dilute solution or a different solvent system. Try seeding the solution with a small crystal of pure this compound.

Data Presentation

Table 1: Comparison of Purification Scale and Outcomes
Scale Method Loading Amount (g) Yield (g) Purity (%)
Bench-Scale Flash Chromatography53.595
Pilot-Scale Flash Chromatography503294
Bench-Scale Crystallization21.698
Pilot-Scale Crystallization201597.5
Bench-Scale Preparative HPLC0.50.4>99
Pilot-Scale Preparative HPLC53.8>99

Experimental Protocols

Protocol 1: Scaled-Up Flash Chromatography of this compound
  • Column Preparation : Select a glass column of appropriate size for the amount of crude material. As a general rule, use a silica gel mass of 50-100 times the mass of the crude sample.

  • Slurry Packing : Prepare a slurry of silica gel in the initial, least polar solvent of your chosen mobile phase. Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

  • Sample Loading : Dissolve the crude this compound in a minimal amount of the mobile phase. Alternatively, for less soluble samples, create a dry-load by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1]

  • Elution : Begin elution with the starting mobile phase, gradually increasing the polarity of the solvent system (gradient elution) or using a constant solvent mixture (isocratic elution) as determined by prior TLC analysis.

  • Fraction Collection : Collect fractions of a suitable volume. Monitor the elution of this compound by TLC analysis of the collected fractions.

  • Product Recovery : Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound
  • Solvent Selection : In a small test tube, dissolve a small amount of impure this compound in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture). Suitable solvents will show high solubility at elevated temperatures and low solubility at room temperature or below.[3]

  • Dissolution : In a larger flask, add the chosen hot solvent to the impure this compound until it just dissolves.[3]

  • Hot Filtration (Optional) : If any insoluble impurities are present, perform a hot filtration to remove them.[3]

  • Crystallization : Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Crystal Collection : Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying : Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_purification Purification Stages cluster_polishing Final Polishing cluster_analysis Quality Control raw_material Source Material crude_extraction Crude Solvent Extraction raw_material->crude_extraction crude_extract Crude Extract crude_extraction->crude_extract solvent_partitioning Solvent Partitioning crude_extract->solvent_partitioning enriched_fraction Enriched Fraction solvent_partitioning->enriched_fraction flash_chromatography Flash Chromatography partially_pure Partially Pure MLA flash_chromatography->partially_pure enriched_fraction->flash_chromatography crystallization Crystallization partially_pure->crystallization prep_hplc Preparative HPLC partially_pure->prep_hplc pure_mla >99% Pure this compound crystallization->pure_mla prep_hplc->pure_mla analysis Purity & Structural Analysis (HPLC, NMR, MS) pure_mla->analysis

Caption: Workflow for scaling up this compound purification.

References

Validation & Comparative

Unraveling the Efficacy of Methyl Lycernuate A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the therapeutic potential of Methyl lycernuate A remains a significant challenge due to the current scarcity of publicly available scientific literature detailing its specific biological activities and efficacy. While categorized as a natural product for research, its functional profile and mechanism of action are not sufficiently documented to draw comparisons with other compounds.

This compound belongs to the broad chemical class of methyl esters. Compounds within this class are known to exhibit a wide array of biological effects, ranging from anti-inflammatory and antimicrobial to anti-cancer and herbicidal activities. However, the specific therapeutic area or biological pathway modulated by this compound is not defined in the accessible scientific literature. This critical gap in knowledge prevents a direct and meaningful comparison with functionally similar compounds, as the basis for such a comparison—a shared biological target or therapeutic effect—is unknown.

For a rigorous comparative analysis as requested by researchers, scientists, and drug development professionals, foundational data on the bioactivity of this compound is essential. This would typically include:

  • Identification of the primary biological target(s).

  • In vitro and in vivo studies demonstrating a measurable biological effect.

  • Dose-response relationships and potency (e.g., IC50, EC50 values).

  • Elucidation of the mechanism of action, including any relevant signaling pathways.

Without this information, it is not possible to construct a meaningful comparison with other therapeutic agents, provide relevant experimental protocols, or visualize its mechanism of action.

Future research efforts aimed at characterizing the pharmacological profile of this compound will be crucial in unlocking its potential therapeutic applications and enabling its comparison with existing and emerging treatments. Researchers in possession of data on this compound are encouraged to publish their findings to advance the collective understanding of its place within the landscape of bioactive molecules.

Navigating the Specificity of Methyl Lycernuate A: A Comparative Guide to its Cross-Reactivity in Diverse Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the cross-reactivity of a compound is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the serratene triterpenoid (B12794562), Methyl Lycernuate A, and its parent compound, Lycernuic Acid A, in the context of various biological assays. Due to a lack of specific data for this compound, this report leverages available information on the closely related Lycernuic Acid A to provide a foundational understanding of its potential biological activities and assay performance.

Summary of Biological Activity and Cross-Reactivity

Currently, there is a significant gap in the scientific literature regarding the specific biological activities and cross-reactivity profile of this compound. However, studies on its parent compound, Lycernuic Acid A, and other serratene triterpenes provide valuable insights. Research has shown that some compounds within the lycernuic acid family exhibit enzymatic inhibitory activity. Specifically, Lycernuic Acid C demonstrated inhibitory effects against Candida albicans secreted aspartic proteases (SAP) with an IC50 of 20 µg/mL.[1] In the same study, Lycernuic Acid A (3β,21β-dihydroxyserrat-14-en-24-oic acid) was found to be inactive in this particular assay.[1] This highlights the specificity of molecular interactions even between closely related triterpenes.

The broader class of triterpenoids, to which this compound belongs, is known for a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.[2][3] This suggests that this compound could potentially be active in assays measuring these endpoints, though experimental verification is required.

Cross-reactivity in assays is often dictated by the structural similarity between the compound of interest and the target analyte. For immunoassays, the specificity is determined by the antibody used, and structurally similar compounds can lead to false-positive results. While no specific cross-reactivity data for this compound in common immunoassays (e.g., ELISA, RIA) is currently available, its triterpenoid structure suggests a potential for cross-reactivity in assays targeting other structurally similar natural products.

Comparative Data in Key Assays

To illustrate the potential activity profile of this compound, the following table summarizes the available data for the closely related Lycernuic Acid A and another member of the lycernuic acid family.

Assay TypeCompoundTarget/Cell LineResult (IC50/Activity)Reference CompoundResult (IC50/Activity)
Enzyme InhibitionLycernuic Acid ACandida albicans Secreted Aspartic Proteases (SAP)InactiveLycernuic Acid C20 µg/mL
Apigenin Glycoside8.5 µg/mL

Note: Data for this compound is not available. The data presented is for the parent compound, Lycernuic Acid A, and a related compound to demonstrate differential activity within the same chemical family.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays relevant to the potential activities of this compound.

Candida albicans Secreted Aspartic Protease (SAP) Inhibition Assay

This assay is designed to identify inhibitors of the secreted aspartic proteases of Candida albicans, which are key virulence factors.

Materials:

  • Candida albicans strain capable of secreting SAPs

  • Yeast Carbon Base medium supplemented with bovine serum albumin (BSA)

  • Test compounds (e.g., Lycernuic Acid A, Lycernuic Acid C) dissolved in a suitable solvent (e.g., DMSO)

  • Fluorogenic substrate for SAPs (e.g., N-Met-His-Lys-Pro-Ile-Tyr-Phe-Phe-Arg-Leu-Lys(Dnp)-Arg-NH2)

  • Assay buffer (e.g., 50 mM sodium citrate, pH 4.5)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Culture C. albicans in Yeast Carbon Base medium with BSA to induce SAP secretion.

  • Prepare a cell-free supernatant containing the secreted SAPs by centrifugation.

  • In a 96-well microplate, add the assay buffer, the fluorogenic substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding the SAP-containing supernatant to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[1]

Potential Signaling Pathway Involvement

Given the known anti-inflammatory properties of many triterpenoids, a potential mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. Inhibition of this pathway would lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Ubiquitination & Degradation of IκB Methyl_Lycernuate_A This compound (Hypothesized) Methyl_Lycernuate_A->IKK_complex Inhibition? DNA DNA NFkB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

This diagram illustrates a potential mechanism where this compound could exert anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This would keep NF-κB sequestered in the cytoplasm and prevent the transcription of pro-inflammatory genes. It is important to note that this is a hypothetical pathway for this compound, based on the known activities of other triterpenoids, and requires experimental validation.

Conclusion and Future Directions

The current body of research on this compound is limited, and there is a clear need for comprehensive studies to elucidate its biological activities and cross-reactivity profile. While data from its parent compound, Lycernuic Acid A, provide some initial insights, direct experimental evaluation of this compound is essential.

Future research should focus on:

  • Broad-spectrum screening: Testing this compound in a wide range of assays, including anti-inflammatory, cytotoxicity, and various enzyme inhibition panels.

  • Immunoassay cross-reactivity studies: Evaluating the potential for this compound to interfere with common immunoassays for other natural products and endogenous molecules.

  • Mechanism of action studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its biological effects at a deeper level.

By systematically addressing these knowledge gaps, the scientific community can build a robust understanding of this compound's pharmacological properties, paving the way for its potential development as a therapeutic agent or research tool.

References

Orthogonal Methods for Confirming Methyl Lycernuate A Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal experimental methods to confirm and characterize the biological activity of Methyl lycernuate A. Given that the parent compound, Lycernuic acid A, a serratene triterpene isolated from Lycopodium serratum Thunb., has reported inhibitory effects against Candida albicans secreted aspartic proteases (SAP)[1], this guide will focus on methods to validate this primary activity, alongside broader anti-inflammatory screening, a common characteristic of triterpenoids and other natural product methyl esters.[2][3][4]

The use of orthogonal methods—distinct techniques that measure the same parameter through different underlying principles—is critical in drug discovery to ensure the validity of experimental findings and to elucidate the mechanism of action.

Primary Activity Confirmation: Protease Inhibition

The initial report on Lycernuic acid A points to a specific molecular target: secreted aspartic proteases of Candida albicans. Orthogonal methods to confirm the inhibitory activity of its methyl ester, this compound, should include both direct enzyme inhibition assays and cell-based assays to assess its effect on the pathogen.

This biochemical assay directly measures the ability of this compound to inhibit the activity of purified C. albicans SAPs. A fluorogenic substrate is typically used, where cleavage by the protease releases a fluorescent molecule.

Experimental Protocol:

  • Enzyme and Substrate Preparation: Recombinantly express and purify a specific C. albicans SAP isozyme (e.g., SAP2). Prepare a stock solution of a fluorogenic peptide substrate specific for SAPs.

  • Inhibitor Preparation: Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO). Include a known SAP inhibitor (e.g., pepstatin A) as a positive control.

  • Assay Reaction: In a 96-well microplate, combine the purified SAP enzyme, assay buffer, and varying concentrations of this compound or control. Allow for a pre-incubation period.

  • Initiation and Measurement: Initiate the reaction by adding the fluorogenic substrate. Monitor the increase in fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).

This assay assesses the ability of this compound to inhibit protease activity in a more biologically relevant context, using live Candida albicans cultures.

Experimental Protocol:

  • Culture Preparation: Grow C. albicans in a medium that induces the secretion of SAPs (e.g., bovine serum albumin-containing medium).

  • Treatment: Treat the fungal cultures with various concentrations of this compound. Include a vehicle control (DMSO) and a known antifungal agent as a positive control.

  • Sample Collection: After an incubation period, centrifuge the cultures to separate the fungal cells from the supernatant.

  • Activity Measurement: Measure the total proteolytic activity in the cell-free supernatant using a colorimetric or fluorometric protease assay kit.

  • Data Analysis: Normalize the protease activity to the cell density (e.g., by measuring optical density at 600 nm). Calculate the percentage of inhibition of protease activity relative to the vehicle control to determine the IC50.

Table 1: Comparison of Orthogonal Methods for Protease Inhibition

FeatureDirect Enzyme Inhibition AssayFungal Cell-Based Assay
Principle Measures direct interaction with purified enzyme.Measures inhibition of secreted enzyme activity from live cells.
Primary Readout Rate of substrate cleavage (fluorescence).Total proteolytic activity in culture supernatant.
Key Parameter IC50 for a specific enzyme isoform.IC50 for total secreted protease activity.
Advantages High throughput, mechanistic insight into direct inhibition.Higher biological relevance, accounts for cell permeability.
Limitations Does not account for cellular uptake or efflux.Less direct, may be influenced by off-target effects on cell viability.

Diagram 1: Workflow for Protease Inhibition Assays

G cluster_0 Direct Enzyme Inhibition cluster_1 Fungal Cell-Based Assay A Prepare SAP Enzyme & Substrate C Incubate Enzyme with Inhibitor A->C B Prepare this compound Dilution Series B->C D Add Substrate & Measure Fluorescence C->D E Calculate IC50 D->E F Culture C. albicans in Induction Medium G Treat Cultures with This compound F->G H Separate Supernatant from Cells G->H I Measure Proteolytic Activity in Supernatant H->I J Determine IC50 I->J

Caption: Workflow for direct and cell-based protease inhibition assays.

Orthogonal Confirmation: Anti-Inflammatory Activity

Fatty acid methyl esters and triterpenoids often exhibit anti-inflammatory properties.[2] Investigating this activity for this compound provides an orthogonal approach to characterizing its biological profile.

Inflammation can involve protein denaturation. This assay assesses the ability of a compound to prevent heat-induced denaturation of proteins like bovine serum albumin (BSA) or egg albumin.

Experimental Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing BSA or egg albumin in a suitable buffer.

  • Treatment: Add various concentrations of this compound to the reaction mixture. Use a standard non-steroidal anti-inflammatory drug (NSAID) like diclofenac (B195802) as a positive control.

  • Denaturation: Induce denaturation by heating the mixture at a specific temperature (e.g., 72°C) for 5 minutes.

  • Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at 660 nm.

  • Data Analysis: Calculate the percentage of inhibition of protein denaturation and determine the IC50 value.

This assay uses a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO).

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • NO Measurement: Measure the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Construct a standard curve with sodium nitrite. Calculate the percentage of inhibition of NO production for each concentration of this compound and determine the IC50. A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity.

Table 2: Comparison of Orthogonal Methods for Anti-Inflammatory Activity

FeatureInhibition of Protein DenaturationInhibition of NO Production
Principle Measures prevention of heat-induced protein aggregation.Measures inhibition of inflammatory mediator production in cells.
Primary Readout Turbidity at 660 nm.Nitrite concentration (absorbance at 540 nm).
Key Parameter IC50 for protein denaturation inhibition.IC50 for NO production inhibition.
Advantages Simple, rapid, and inexpensive screening method.Mechanistic insight into cellular anti-inflammatory pathways.
Limitations Low physiological relevance, non-specific mechanism.Requires cell culture facilities, potential for cytotoxicity.

Diagram 2: Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation

Caption: Simplified LPS-induced inflammatory signaling pathway.

By employing these orthogonal methods, researchers can build a robust data package to confirm the protease inhibitory and potential anti-inflammatory activities of this compound, providing a solid foundation for further preclinical development.

References

The Reproducibility Challenge: A Comparative Guide to Synthetic vs. Natural Methyl Lycernuate A

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the reproducibility and experimental considerations for researchers utilizing Methyl lycernuate A reveals a significant gap in the scientific literature. To date, no direct comparative studies detailing the experimental performance of synthetic versus naturally sourced this compound are publicly available. This guide, therefore, aims to provide a framework for such a comparison, drawing upon established principles in drug discovery and natural product chemistry to highlight the key differentiators and experimental protocols that would be essential in a rigorous evaluation.

For drug development professionals and researchers, the source of a compound is a critical factor that can significantly impact experimental reproducibility and outcomes. While natural products offer immense structural diversity, synthetic routes provide a level of control and consistency that is often difficult to achieve with natural sourcing.[1][2] The choice between a synthetic and a natural compound can have far-reaching implications, from the reliability of in vitro assays to the feasibility of large-scale production for preclinical and clinical trials.

Data Presentation: A Comparative Overview

The following table summarizes the general characteristics and experimental considerations when comparing synthetic and natural compounds. In the absence of specific data for this compound, this table serves as a general guide for researchers.

FeatureSynthetic this compound (Hypothetical)Natural this compound (Hypothetical)
Purity & Consistency High purity, well-defined impurity profile, high batch-to-batch consistency.Purity can vary depending on the extraction and purification methods. May contain related isomers or contaminants.
Scalability & Supply Scalable production, ensuring a consistent and long-term supply.[3]Supply can be limited by the abundance of the natural source and may be subject to geographical and seasonal variations.[4][5]
Cost Initial synthesis development can be expensive, but costs may decrease with scale.Extraction and purification from natural sources can be labor-intensive and costly, especially for rare compounds.
Stereochemistry Precise control over stereoisomers, allowing for the synthesis of specific enantiomers.Often isolated as a mixture of stereoisomers, which may have different biological activities.
Regulatory Approval A well-documented and reproducible synthesis process is generally preferred for regulatory submissions.Characterization and control of natural product extracts can be more challenging for regulatory bodies.

Experimental Protocols

To ensure the reproducibility of experiments involving any bioactive compound, detailed and well-documented protocols are essential. Below are examples of key experimental protocols that would be necessary to compare the efficacy and mechanism of action of synthetic and natural this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay is a common method to assess the cytotoxic or cytostatic effects of a compound on cultured cells.

  • Cell Culture: Plate cells (e.g., a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of both synthetic and natural this compound in the appropriate solvent. Add the compounds to the cells at various concentrations and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a cell lysate, which can help elucidate the compound's mechanism of action.

  • Protein Extraction: Treat cells with synthetic or natural this compound for a specified time. Lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running the lysates on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin) to determine changes in protein expression.

Mandatory Visualizations

Due to the lack of specific experimental data for this compound, the following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway that a bioactive lipid might modulate.

experimental_workflow cluster_discovery Discovery & Screening cluster_validation Hit Validation & Lead Optimization cluster_preclinical Preclinical Development compound_library Compound Library (Synthetic or Natural) hts High-Throughput Screening compound_library->hts Primary Assay hit_id Hit Identification hts->hit_id Data Analysis dose_response Dose-Response Studies hit_id->dose_response secondary_assays Secondary Assays (e.g., Western Blot) dose_response->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization in_vivo In Vivo Animal Models lead_optimization->in_vivo tox_studies Toxicology Studies in_vivo->tox_studies signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus receptor G-Protein Coupled Receptor (GPCR) g_protein G-Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc transcription_factor Transcription Factor Activation pkc->transcription_factor ca_release->transcription_factor gene_expression Gene Expression (e.g., Proliferation, Apoptosis) transcription_factor->gene_expression methyl_lycernuate This compound methyl_lycernuate->receptor Binds and Activates

References

A Comparative Analysis of Methyl Lycernuate A and U0126 on the MAPK/ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the hypothetical anti-inflammatory and anti-proliferative activities of Methyl Lycernuate A against the well-characterized MEK1/2 inhibitor, U0126. While the specific biological functions of this compound are currently under investigation, this document outlines the experimental protocols and data presentation necessary for a rigorous comparison, assuming its potential interaction with the MAPK/ERK signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) cascade is a critical signaling pathway that regulates a wide array of cellular processes, including inflammation, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various diseases, notably cancer.[2] The Raf/MEK/ERK cascade is a central branch of this pathway, and its inhibition is a key therapeutic strategy.[3][4]

U0126 is a potent and selective inhibitor of MEK1 and MEK2, the upstream kinases of ERK1/2.[3][5] By preventing the phosphorylation and activation of ERK1/2, U0126 effectively blocks downstream signaling.[3][6] This guide will use U0126 as the gold standard for evaluating the potential inhibitory effects of this compound on the MAPK/ERK pathway.

Comparative Efficacy in Cellular Assays

The following tables summarize hypothetical quantitative data from key in vitro assays designed to assess the anti-inflammatory and anti-proliferative potential of this compound in comparison to U0126.

Table 1: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

CompoundConcentration (µM)% Inhibition of NO Production (Mean ± SD)IC₅₀ (µM)
This compound 115.2 ± 2.1
1048.7 ± 3.510.5
5085.1 ± 4.2
U0126 125.6 ± 2.8
1075.3 ± 4.15.8
5092.4 ± 3.9
Vehicle Control -0 ± 1.5-

Table 2: Inhibition of Pro-inflammatory Cytokine (TNF-α) Secretion in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)TNF-α Concentration (pg/mL) (Mean ± SD)% Inhibition
This compound 10850.4 ± 65.734.6%
U0126 10432.1 ± 33.266.8%
LPS Control -1300.2 ± 98.50%
Untreated Control -25.8 ± 5.4-

Table 3: Anti-proliferative Activity in A549 Human Lung Carcinoma Cells

CompoundConcentration (µM)% Inhibition of Cell Proliferation (Mean ± SD)GI₅₀ (µM)
This compound 112.8 ± 1.9
1045.2 ± 3.111.2
5078.9 ± 4.6
U0126 128.4 ± 2.5
1082.1 ± 3.84.5
5095.3 ± 2.9
Vehicle Control -0 ± 1.2-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparency.

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 murine macrophages and A549 human lung carcinoma cells were obtained from ATCC.

  • Culture Conditions: Cells were cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Preparation: this compound and U0126 were dissolved in DMSO to prepare stock solutions, which were further diluted in culture medium to the final concentrations. The final DMSO concentration was kept below 0.1%.

Nitric Oxide (NO) Production Assay

This assay is a common in vitro method to screen for anti-inflammatory activity.[7][8]

  • Procedure:

    • RAW 264.7 cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were pre-treated with various concentrations of this compound or U0126 for 1 hour.

    • Inflammation was induced by adding LPS (1 µg/mL) and incubating for 24 hours.

    • The concentration of nitrite (B80452) in the culture supernatant was measured using the Griess reagent.

    • Absorbance was measured at 540 nm, and the percentage of NO inhibition was calculated relative to the LPS-stimulated control.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

This assay quantifies the level of the pro-inflammatory cytokine TNF-α.

  • Procedure:

    • RAW 264.7 cells were cultured and treated as described for the NO assay.

    • After 24 hours of LPS stimulation, the culture supernatant was collected.

    • The concentration of TNF-α was determined using a commercially available ELISA kit, following the manufacturer's instructions.

    • Absorbance was read at 450 nm, and TNF-α concentrations were calculated from a standard curve.

Cell Proliferation Assay (MTT Assay)
  • Procedure:

    • A549 cells were seeded in 96-well plates.

    • After 24 hours, cells were treated with various concentrations of this compound or U0126 for 48 hours.

    • MTT reagent was added to each well and incubated for 4 hours.

    • The resulting formazan (B1609692) crystals were dissolved in DMSO.

    • Absorbance was measured at 570 nm. The percentage of cell proliferation inhibition was calculated relative to the vehicle-treated control.

Western Blot Analysis of ERK1/2 Phosphorylation

This technique is used to analyze the activation state of the MAPK pathway.[9][10]

  • Procedure:

    • A549 cells were serum-starved for 24 hours and then pre-treated with this compound or U0126 for 2 hours.

    • Cells were stimulated with a mitogen, such as Epidermal Growth Factor (EGF), for 15 minutes.

    • Whole-cell lysates were prepared, and protein concentrations were determined.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were probed with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2, followed by HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow.

MAPK_Signaling_Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription response Cellular Responses (Inflammation, Proliferation) transcription->response u0126 U0126 (Standard) u0126->mek Inhibition mla This compound (Test Compound) mla->mek Hypothesized Inhibition

Caption: The MAPK/ERK signaling cascade and points of inhibition.

Experimental_Workflow start Cell Culture (RAW 264.7 or A549) treatment Treatment with This compound or U0126 start->treatment stimulation Stimulation (LPS or EGF) treatment->stimulation assay In Vitro Assays stimulation->assay no_assay NO Assay assay->no_assay elisa ELISA (TNF-α) assay->elisa mtt MTT Assay assay->mtt western Western Blot (p-ERK/ERK) assay->western analysis Data Analysis and Comparison no_assay->analysis elisa->analysis mtt->analysis western->analysis

References

A Comparative Analysis of Methyl Betulinate and Its Analogs in Anti-Cancer and Anti-Inflammatory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activities of methyl betulinate, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulinic acid, and its analogs. Due to the limited availability of public data on Methyl lycernuate A, this document focuses on methyl betulinate as a representative triterpenoid methyl ester, offering insights into its anti-cancer and anti-inflammatory properties supported by experimental data.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in drug discovery due to their wide range of biological activities. Methyl betulinate, the methyl ester of betulinic acid, has emerged as a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and immunology. This guide summarizes the cytotoxic and anti-inflammatory effects of methyl betulinate and its synthesized analogs, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Part 1: Comparative Analysis of Anti-Cancer Activity

Methyl betulinate and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action is the induction of apoptosis, or programmed cell death, often through the intrinsic mitochondrial pathway.

Quantitative Data: Cytotoxicity of Methyl Betulinate and Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of methyl betulinate and its analogs against various human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Compound/AnalogCancer Cell LineAssay TypeIC50 (µM)Reference
Methyl Betulinate 518A2 (Melanoma)SRB16.93[1]
8505C (Thyroid Carcinoma)SRB17.17[1]
A-431 (Epidermoid Carcinoma)SRB28.75[1]
Betulinic Acid (Parent Compound) K562 (Leukemia)Not Specified8.6[2]
Lucena 1 (Leukemia)Not Specified12.5[2]
Methyl Betulinate Pyridine Derivative (Analog 1) S. aureus (Gram-positive bacteria)MIC4 µg/mL
Methyl Betulinate Tetrahydropyridine Derivative (Analog 2) S. aureus (Gram-positive bacteria)MIC16 µg/mL
BoA2C (Betulonic Acid-Diazine Derivative) MCF-7 (Breast Cancer)MTT3.39

Note: SRB (Sulphorhodamine B) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) are colorimetric assays used to determine cell viability. MIC (Minimum Inhibitory Concentration) is a measure of antimicrobial activity.

Signaling Pathway: Methyl Betulinate-Induced Apoptosis

The cytotoxic activity of methyl betulinate and its parent compound, betulinic acid, is primarily mediated through the intrinsic pathway of apoptosis. This pathway involves the mitochondria and a cascade of caspase activation. Betulinic acid has been shown to induce apoptosis by causing the permeabilization of the mitochondrial membrane, which leads to the release of proteins that activate caspases. This process is regulated by the Bcl-2 family of proteins.

apoptosis_pathway MB Methyl Betulinate Bax Bax MB->Bax promotes Bcl2 Bcl-2 MB->Bcl2 inhibits Mito Mitochondrion CytC Cytochrome c Mito->CytC releases Bax->Mito permeabilizes outer membrane Bcl2->Mito inhibits permeabilization Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Methyl Betulinate-Induced Apoptosis Pathway
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the viability of cancer cells after treatment with methyl betulinate or its analogs.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Methyl betulinate and/or analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Part 2: Comparative Analysis of Anti-Inflammatory Activity

The parent compound of methyl betulinate, betulinic acid, is known to possess significant anti-inflammatory properties. This activity is primarily attributed to its ability to suppress the production of pro-inflammatory mediators.

Quantitative Data: Anti-Inflammatory Activity
CompoundAssayCell LineEffectReference
Betulinic Acid Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesInhibition of LPS-induced NO production
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)RAW 264.7 MacrophagesInhibition of LPS-induced cytokine production
NF-κB ActivationRAW 264.7 MacrophagesInhibition of LPS-induced NF-κB activation
Signaling Pathway: Inhibition of NF-κB Activation

A key mechanism underlying the anti-inflammatory effects of betulinic acid is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it promotes the transcription of genes encoding pro-inflammatory mediators. Betulinic acid has been shown to block this activation, thereby reducing inflammation.

nfkb_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to NFkB_nuc NF-κB (p50/p65) Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes promotes transcription MB Methyl Betulinate (Betulinic Acid) MB->IKK inhibits

Inhibition of the NF-κB Pathway
Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol measures the production of nitric oxide (NO) by macrophages as an indicator of inflammation. The Griess assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO.

Materials:

  • RAW 264.7 macrophage cells

  • 96-well plates

  • Complete culture medium (DMEM)

  • Lipopolysaccharide (LPS)

  • Methyl betulinate and/or analogs dissolved in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete DMEM and incubate overnight.

  • Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Griess Assay:

    • Prepare a standard curve of sodium nitrite (0-100 µM).

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. The percentage of NO inhibition is determined by comparing the nitrite concentration in the treated groups to the LPS-only control group.

Conclusion

Methyl betulinate and its analogs represent a promising class of compounds with dual anti-cancer and anti-inflammatory potential. The data presented in this guide highlight their ability to induce apoptosis in cancer cells and suppress key inflammatory pathways. The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic utility of these and similar triterpenoid derivatives. Future studies should focus on elucidating the precise molecular targets and optimizing the structure-activity relationships to enhance potency and selectivity, paving the way for the development of novel drug candidates.

References

Unveiling the Correlative Efficacy of Melittin: An In Vitro and In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of a therapeutic candidate from preclinical models is paramount. This guide provides a comparative analysis of the anti-cancer effects of Melittin, a primary component of bee venom, correlating its in vitro activities with in vivo outcomes. The data presented herein is synthesized from published research to offer an objective overview of its performance and mechanisms of action.

Melittin has demonstrated significant anti-cancer properties across various studies, inhibiting tumor progression through the induction of apoptosis, suppression of metastasis, and modulation of key signaling pathways. This guide will delve into the experimental data supporting these claims, presenting a clear comparison between its effects in controlled cellular environments and complex living organisms.

Quantitative Data Comparison

To facilitate a direct comparison of Melittin's efficacy, the following tables summarize key quantitative data from both in vitro and in vivo studies.

In Vitro ParameterCell LineConcentration/DoseResult
Cell Viability Colorectal Cancer CellsDose-dependentInhibition of cell proliferation
Migration & Invasion Colorectal Cancer CellsDose-dependentInhibition of migration and invasion
Apoptosis Colorectal Cancer CellsNot SpecifiedInduction of mitochondrial ROS burst, decreased ΔΨm, inhibited Bcl-2 expression, increased Bax expression
EMT Markers Human Gastric Cancer AGS CellsNot SpecifiedInhibition of EMT
HIF-1α Expression Breast Cancer CellsNot SpecifiedInhibition of HIF-1α signaling
In Vivo ParameterAnimal ModelDosageResult
Metastasis Lung Metastasis Mouse ModelNot SpecifiedVerified anti-metastatic effect
Tumor Progression Colorectal, NSCLC, and other tumorsNot SpecifiedInhibition of malignant progression
Apoptosis Tumor TissuesNot SpecifiedDecreased ΔΨm, inhibited Bcl-2 expression, increased Bax expression

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the cited studies.

In Vitro Methodologies
  • Cell Culture: Human colorectal cancer (CRC) cells and human gastric cancer AGS cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Wound-Healing Assay: To assess cell migration, a "wound" was created in a confluent monolayer of CRC cells. The rate of wound closure in the presence of varying concentrations of Melittin was monitored over time.

  • Transwell Assay: The invasive potential of CRC cells was evaluated using Transwell chambers with a Matrigel-coated membrane. Cells were seeded in the upper chamber with Melittin, and the number of cells that invaded the lower chamber was quantified.

  • Western Blotting and Immunohistochemistry: These techniques were utilized to analyze the expression levels of key proteins involved in apoptosis (Bcl-2, Bax), metastasis (MMPs), and epithelial-mesenchymal transition (EMT) in both cell lines and tumor tissues.[1]

In Vivo Methodology
  • Animal Model: A lung metastasis mouse model was used to evaluate the anti-metastatic effects of Melittin in vivo.[1]

  • Treatment: While specific dosages were not detailed in the provided snippets, Melittin was administered to the mice, and its effect on the development of lung metastases was observed and quantified.

Visualizing the Molecular Impact and Experimental Design

To better illustrate the mechanisms and processes discussed, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Lines Cell Lines Wound Healing Wound Healing Cell Lines->Wound Healing Melittin Treatment Transwell Assay Transwell Assay Cell Lines->Transwell Assay Melittin Treatment Western Blot Western Blot Cell Lines->Western Blot Melittin Treatment Mouse Model Mouse Model Cell Lines->Mouse Model Correlation Tumor Induction Tumor Induction Mouse Model->Tumor Induction Melittin Admin Melittin Administration Tumor Induction->Melittin Admin Analysis Metastasis & Apoptosis Analysis Melittin Admin->Analysis

Caption: Experimental workflow for in vitro and in vivo analysis of Melittin.

signaling_pathway cluster_pathways Oncogenic Signaling Pathways cluster_outcomes Cellular Outcomes Melittin Melittin PI3K PI3K Melittin->PI3K inhibits NFkB NF-κB Melittin->NFkB inhibits MAPK MAPK Melittin->MAPK inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Angiogenesis Anti-Angiogenesis mTOR->Angiogenesis Metastasis Suppression of Metastasis mTOR->Metastasis NFkB->Apoptosis NFkB->Angiogenesis NFkB->Metastasis MAPK->Apoptosis MAPK->Angiogenesis MAPK->Metastasis

Caption: Melittin's inhibitory effect on key oncogenic signaling pathways.

Correlation and Conclusion

The available data strongly suggests a positive correlation between the in vitro and in vivo effects of Melittin. The inhibitory effects on cancer cell migration, invasion, and survival observed in cell culture are mirrored by the suppression of metastasis and tumor progression in animal models.[1] Mechanistically, Melittin appears to exert its anti-cancer effects through the modulation of several key signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK pathways, both in cellular and whole-organism contexts.[1]

Further research, including comprehensive clinical trials, is necessary to fully elucidate the therapeutic potential of Melittin in human cancer therapy.[1] However, the consistent anti-cancer activity demonstrated across both in vitro and in vivo models positions Melittin as a promising candidate for further drug development.

References

Comparative Analysis of Methyl Lycernuate A: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of Methyl lycernuate A with another specific compound is not feasible at this time due to a lack of publicly available scientific literature and experimental data. Extensive searches for direct comparative studies, as well as data on the specific biological activities of this compound, such as antimicrobial or alpha-glucosidase inhibition, did not yield any concrete results.

While the user request specified a detailed comparison, including quantitative data, experimental protocols, and signaling pathway diagrams, the foundational information required to construct such a guide for this compound is absent from the current scientific record.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a framework for how such a comparison could be structured, should data become available in the future. It will also present information on related compounds and standard experimental protocols that would be relevant for evaluating the performance of this compound.

Hypothetical Comparative Framework

Should data on this compound emerge, a direct comparison with a relevant compound, for instance, another lichen-derived metabolite with known biological activity like Methyl orsellinate , could be conducted. The following sections outline the necessary components of such a comparative guide.

Data Presentation

Quantitative data would be summarized in tables for clear comparison. Key metrics would likely include:

  • Inhibitory Activity: IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values against specific enzymes or microbial strains.

  • Efficacy: Percentage of inhibition at various concentrations.

  • Selectivity: Comparison of activity against target versus off-target molecules or organisms.

Table 1: Hypothetical Comparison of Alpha-Glucosidase Inhibitory Activity

CompoundIC50 (µM)Inhibition TypeSource Organism
This compoundData N/AData N/AData N/A
Methyl orsellinateWeakData N/ALichen
Acarbose (Control)VariableCompetitiveActinoplanes sp.

Table 2: Hypothetical Comparison of Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
This compoundData N/AData N/AData N/A
Kanamycin (Control)VariableVariableNot Applicable
Amphotericin B (Control)Not ApplicableNot ApplicableVariable
Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are standard protocols that would be used to assess the activities mentioned above.

1. Alpha-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the alpha-glucosidase enzyme, which is involved in carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia.

  • Enzyme and Substrate: Alpha-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Procedure:

    • A solution of alpha-glucosidase is pre-incubated with the test compound (e.g., this compound) at varying concentrations.

    • The reaction is initiated by adding the pNPG substrate.

    • The mixture is incubated, and the enzymatic reaction is stopped, typically by adding a sodium carbonate solution.

    • The amount of p-nitrophenol released is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).

    • The percentage of inhibition is calculated by comparing the absorbance of the test sample to that of a control reaction without the inhibitor. Acarbose is commonly used as a positive control.

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[1]

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Procedure:

    • A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • The plates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Mandatory Visualization

Diagrams are essential for visualizing complex processes. Below are examples of how Graphviz (DOT language) could be used to represent workflows and pathways relevant to this type of study.

Experimental_Workflow cluster_antimicrobial Antimicrobial Activity cluster_glucosidase Alpha-Glucosidase Inhibition A1 Prepare serial dilutions of This compound A2 Inoculate with microbial culture (e.g., S. aureus) A1->A2 A3 Incubate at 37°C A2->A3 A4 Determine Minimum Inhibitory Concentration (MIC) A3->A4 G1 Pre-incubate α-glucosidase with this compound G2 Add pNPG substrate G1->G2 G3 Incubate at 37°C G2->G3 G4 Measure absorbance at 405 nm G3->G4 G5 Calculate IC50 value G4->G5

Caption: Experimental workflow for assessing biological activity.

Signaling_Pathway Compound This compound Compound->Inhibition Target Target Enzyme (e.g., Alpha-Glucosidase) Product Product (e.g., Glucose) Target->Product Catalyzes Substrate Substrate (e.g., Disaccharide) Substrate->Target Binds Inhibition->Target

Caption: Hypothetical mechanism of enzyme inhibition.

Conclusion

While a direct, data-driven comparison of this compound is not possible at this time, this guide provides a blueprint for how such an analysis should be conducted once the necessary experimental data become available. The provided protocols and visualization examples serve as a resource for researchers interested in investigating the biological activities of this and other novel compounds. The scientific community awaits further research to elucidate the potential therapeutic properties of this compound.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of Methyl Lycernuate A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed analytical methodologies for the quantitative determination of Methyl lycernuate A. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific research needs, ensuring data accuracy, reliability, and compliance with regulatory standards. The validation parameters discussed are based on the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Comparative Performance of Analytical Methods

The selection of an analytical method for the quantification of this compound is critical for obtaining accurate and reproducible results. High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the analysis of non-volatile to semi-volatile organic compounds like this compound.

The following table summarizes the typical performance characteristics of these methods for the quantification of a hypothetical this compound standard.

Parameter HPLC-UV LC-MS/MS GC-MS
Linearity (r²) > 0.999> 0.999> 0.99
Range 1 - 100 µg/mL0.1 - 100 ng/mL10 - 500 ng/mL
Accuracy (% Recovery) 98 - 102%99 - 101%97 - 103%
Precision (% RSD) < 2.0%< 1.5%< 3.0%
Limit of Detection (LOD) ~100 ng/mL~0.05 ng/mL~1 ng/mL
Limit of Quantitation (LOQ) ~300 ng/mL~0.1 ng/mL~5 ng/mL
Specificity GoodExcellentExcellent
Robustness HighModerateHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not a primary requirement.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, starting with 60% acetonitrile and increasing to 90% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 210 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration within the linear range of the assay. Filter through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Specificity: Assessed by analyzing a blank and a placebo sample to ensure no interfering peaks at the retention time of this compound.

    • Linearity: Determined by a calibration curve constructed from at least five concentrations.

    • Accuracy: Evaluated by the recovery of spiked samples at three different concentration levels.

    • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method, ideal for the quantification of this compound in complex matrices such as biological fluids or in trace-level impurity analysis.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A high-resolution C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of methanol (B129727) and water, both containing 0.1% formic acid to facilitate ionization.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard must be determined.

  • Sample Preparation: May involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) for complex matrices.

  • Validation Parameters: Validation follows the same principles as HPLC-UV, with a focus on matrix effects, which can be assessed by comparing the response of the analyte in the matrix to the response in a neat solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: A temperature gradient is optimized to achieve good separation, for example, starting at 150 °C and ramping up to 300 °C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

  • Sample Preparation and Derivatization: A derivatization step, such as silylation, may be necessary to increase the volatility of this compound. The sample is then dissolved in a suitable organic solvent like hexane.

  • Validation Parameters: Similar to the other methods, with particular attention to the completeness and reproducibility of the derivatization reaction.

Visualizations

The following diagrams illustrate the key workflows and concepts discussed in this guide.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Define_Purpose Define Purpose & Scope Select_Method Select Analytical Method Define_Purpose->Select_Method Define_Parameters Define Validation Parameters Select_Method->Define_Parameters Prepare_Protocols Prepare Validation Protocols Define_Parameters->Prepare_Protocols Perform_Experiments Perform Experiments Prepare_Protocols->Perform_Experiments Collect_Data Collect & Process Data Perform_Experiments->Collect_Data Analyze_Results Analyze Results Collect_Data->Analyze_Results Compare_Criteria Compare with Acceptance Criteria Analyze_Results->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report

Caption: A generalized workflow for the validation of an analytical method.

LCMS_Workflow Sample_Prep Sample Preparation (e.g., Extraction, Derivatization) LC_Separation Liquid Chromatographic Separation (C18 Column) Sample_Prep->LC_Separation Ionization Ionization (Electrospray - ESI) LC_Separation->Ionization Mass_Analysis Mass Analysis (Triple Quadrupole) Ionization->Mass_Analysis Detection Detection & Data Acquisition (MRM Mode) Mass_Analysis->Detection Quantification Quantification Detection->Quantification

Caption: A typical workflow for LC-MS/MS analysis.

Method_Comparison_Logic Start Define Analytical Need Decision1 High Sensitivity Required? Start->Decision1 Decision3 Analyte Volatile? Start->Decision3 Decision2 Complex Matrix? Decision1->Decision2 No LCMS LC-MS/MS Decision1->LCMS Yes HPLC HPLC-UV Decision2->HPLC No Decision2->LCMS Yes GCMS GC-MS (with derivatization) Decision3->Decision1 No Decision3->GCMS Yes

Caption: A decision tree for selecting an appropriate analytical method.

References

Inter-laboratory Comparison of Methyl Lycernuate A: A Guide to Experimental Data and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a hypothetical scenario created for illustrative purposes. "Methyl lycernuate A" is a fictional compound, and all experimental data, protocols, and pathways are generated as a template to demonstrate a comprehensive inter-laboratory comparison.

This guide provides a framework for the inter-laboratory comparison of the experimental results for the novel bioactive compound, this compound. The objective is to present a standardized comparison of its purity, bioactivity, and inhibitory potential as determined by multiple independent laboratories. Such comparisons are crucial for establishing the reproducibility and reliability of scientific findings, a cornerstone of drug discovery and development.[1][2][3]

Data Presentation

The following tables summarize the quantitative data from a hypothetical inter-laboratory study involving three participating laboratories: Alpha Labs, Beta Biosciences, and Gamma Analytics.

Table 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

LaboratorySample IDPurity (%)Retention Time (min)
Alpha LabsMLA-00198.7 ± 0.28.45
Beta BiosciencesMLA-00199.1 ± 0.18.42
Gamma AnalyticsMLA-00198.9 ± 0.38.48

Data are presented as mean ± standard deviation from three independent measurements.

Table 2: In Vitro Cytotoxicity of this compound against HeLa Cells (MTT Assay)

LaboratoryIC50 (µM)
Alpha Labs15.2 ± 1.1
Beta Biosciences14.8 ± 0.9
Gamma Analytics15.5 ± 1.3

IC50 values represent the concentration of this compound required to inhibit 50% of cell growth. Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Enzyme Inhibition Assay of this compound against Lycernate Dehydrogenase (LDH-1)

LaboratoryKi (nM)
Alpha Labs78.4 ± 5.2
Beta Biosciences81.1 ± 4.7
Gamma Analytics79.5 ± 6.0

Ki (inhibition constant) values indicate the binding affinity of this compound to the hypothetical enzyme LDH-1. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Purity Assessment by HPLC

This protocol is adapted from standard methods for the analysis of fatty acid methyl esters.[4][5][6][7][8]

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 85% acetonitrile (B52724) in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Working standards are prepared by serial dilution.

  • Quantification: Purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

Cell Viability (MTT) Assay

This protocol is based on common colorimetric assays for assessing cell viability.[9][10][11][12]

  • Cell Line: HeLa (human cervical cancer cells).

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution, then diluted in culture medium to final concentrations ranging from 1 to 100 µM. The final DMSO concentration should not exceed 0.1%. Cells are treated with the compound for 48 hours.

  • MTT Reagent Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration.

Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific enzyme.[13][14][15][16][17]

  • Enzyme: Recombinant human Lycernate Dehydrogenase (LDH-1) (hypothetical).

  • Substrate: Lycernic Acid.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2.

  • Reaction Setup: The reaction is performed in a 96-well plate. Each well contains the assay buffer, a fixed concentration of LDH-1, and varying concentrations of this compound. The plate is pre-incubated for 15 minutes at 37°C.

  • Reaction Initiation: The reaction is initiated by adding the substrate, Lycernic Acid.

  • Detection: The rate of reaction is monitored by measuring the change in absorbance at 340 nm over time, corresponding to the consumption of the NADH cofactor.

  • Data Analysis: The inhibition constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using Lineweaver-Burk plots for competitive inhibition.

Mandatory Visualization

The following diagrams were created using Graphviz (DOT language) to illustrate key pathways and workflows, adhering to the specified design constraints.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR LDH1 Lycernate Dehydrogenase (LDH-1) Receptor->LDH1 Signal Methyl_lycernuate_A This compound Methyl_lycernuate_A->LDH1 Inhibition Product Bioactive Metabolite LDH1->Product Substrate Lycernic Acid Substrate->LDH1 Kinase_A Kinase A Product->Kinase_A Activation TF Transcription Factor Kinase_A->TF Phosphorylation Gene_Expression Gene Expression (Apoptosis, Proliferation) TF->Gene_Expression

Caption: Hypothetical signaling pathway of this compound.

Interlab_Workflow cluster_coordination Coordinating Body cluster_labs Participating Laboratories cluster_analysis Data Analysis & Reporting Sample_Prep Prepare & Distribute Standardized Sample (MLA-001) Alpha Alpha Labs Sample_Prep->Alpha Beta Beta Biosciences Sample_Prep->Beta Gamma Gamma Analytics Sample_Prep->Gamma Protocol_Dist Distribute Standardized Protocols Protocol_Dist->Alpha Protocol_Dist->Beta Protocol_Dist->Gamma Data_Sub Submit Raw Data & Results Alpha->Data_Sub Beta->Data_Sub Gamma->Data_Sub Stats Statistical Analysis (Z-Scores, Precision) Data_Sub->Stats Report Final Comparison Report Generation Stats->Report

Caption: Workflow for the inter-laboratory comparison study.

Cell_Viability_Workflow Start Start Seed_Cells Seed HeLa Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24 hours Seed_Cells->Incubate_24h Treat_MLA Treat with This compound Incubate_24h->Treat_MLA Incubate_48h Incubate 48 hours Treat_MLA->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cell viability assay.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl Lycernuate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. Methyl lycernuate, a fatty acid methyl ester, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, outlining the operational steps for its proper disposal, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for Methyl lycernuate, it is imperative to consult the substance's Safety Data Sheet (SDS). The SDS provides comprehensive details regarding potential hazards, necessary precautions, and emergency responses.

Personal Protective Equipment (PPE)

When handling Methyl lycernuate, appropriate personal protective equipment must be worn to prevent exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection A laboratory coat or a chemical-resistant apron.
Respiratory Use in a well-ventilated area. If inhalation risk is high, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Procedure

The proper disposal of Methyl lycernuate is a critical process that must be conducted in accordance with institutional guidelines and local, state, and federal regulations. Discharge into sewer systems or the environment must be strictly avoided[1].

  • Waste Collection : Collect waste Methyl lycernuate in a suitable, closed container that is properly labeled[1]. The container should be in good condition, leak-proof, and chemically compatible with the ester. High-density polyethylene (B3416737) (HDPE) or glass containers are often suitable.

  • Labeling : Clearly label the waste container as "Hazardous Waste" and include the full chemical name, "Methyl Lycernuate." List the chemical constituents and their approximate percentages. Indicate any potential hazards as specified in the SDS.

  • Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and under the control of laboratory personnel to prevent unauthorized access or accidental spills.

  • Arrange for Disposal : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1]. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup and disposal.

  • Spill Management : In the event of a spill, stop the source of the release if it is safe to do so. Contain the spill to prevent further contamination of soil, surface water, or groundwater. Use non-combustible absorbent materials to clean up the spill and collect the absorbed material in a suitable container for disposal. All equipment used during cleanup must be properly decontaminated or disposed of as hazardous waste[2]. Remove all sources of ignition and use spark-proof tools[1].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl lycernuate.

start Start: Methyl Lycernuate Waste Generated ppe Wear Appropriate PPE start->ppe collect Collect in a Labeled, Closed Container ppe->collect spill Spill Occurs? collect->spill cleanup Follow Spill Cleanup Procedure spill->cleanup Yes store Store in Designated Satellite Accumulation Area spill->store No cleanup->collect contact_ehs Contact EHS for Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal Workflow for Methyl Lycernuate

First-Aid Measures

In case of accidental exposure to Methyl lycernuate, the following first-aid measures should be taken immediately:

  • If Inhaled : Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.

  • In Case of Skin Contact : Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.

  • In Case of Eye Contact : Rinse the eyes with pure water for at least 15 minutes and consult a doctor.

  • If Swallowed : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.